molecular formula C7H4BrFN2S B2850607 5-Bromo-6-fluorobenzo[d]thiazol-2-amine CAS No. 1160789-91-2

5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Cat. No.: B2850607
CAS No.: 1160789-91-2
M. Wt: 247.09
InChI Key: RPCKLZZTGOIHCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS 1160789-91-2) is a high-value benzothiazole derivative supplied for advanced research and development applications. This compound features a bromo- and fluoro-substituted aromatic ring fused to a 2-aminothiazole, making it a versatile building block in medicinal chemistry and drug discovery . The molecular formula is C7H4BrFN2S, with a molecular weight of 247.09 g/mol . The specific placement of the bromine and fluorine substituents at the 5 and 6 positions of the benzothiazole ring makes this amine a key precursor for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions . The bromine atom is an excellent handle for Suzuki and other palladium-catalyzed couplings, allowing for the introduction of diverse carbon-based fragments, while the fluorine atom can influence the molecule's electronic properties and be used in further functionalization . This compound is typically synthesized from 3-bromo-4-fluoroaniline, ensuring the correct regiochemistry of the final product . As a research compound, it is intended for use in laboratory settings only. It is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use . Handle with appropriate care, referring to the material safety data sheet (SDS). The product is characterized by a purity of 95% to 98% and should be stored sealed in a dry, dark place at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCKLZZTGOIHCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-6-fluorobenzo[d]thiazol-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Introduction

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. As a benzothiazole derivative, it belongs to a class of compounds renowned for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique physicochemical characteristics that make it a versatile and valuable building block for the synthesis of complex molecular architectures.

The bromine atom at the C-5 position serves as a key functional handle for derivatization, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. Concurrently, the fluorine atom at the C-6 position can significantly modulate the molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers and computed properties are critical for database searches, analytical characterization, and computational modeling.

PropertyValueSource(s)
IUPAC Name 5-bromo-6-fluoro-1,3-benzothiazol-2-amineN/A
CAS Number 1160789-91-2
Molecular Formula C₇H₄BrFN₂S
Molecular Weight 247.09 g/mol
InChI Key RPCKLZZTGOIHCJ-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=C(C=C1F)SC(=N2)N)BrN/A
Appearance Typically a solid powderInferred
Purity 95% to 98%
Storage Store sealed in a dry, dark place at 2-8°C

Spectroscopic Profile

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. The following analysis is based on the known spectral data of closely related analogs, such as 2-amino-6-fluorobenzothiazole and other halogenated benzothiazoles.[1][2][3]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons.

  • Aromatic Protons (δ 7.0-8.0 ppm): Two signals are anticipated in the aromatic region. The proton at the C-7 position and the proton at the C-4 position will appear as singlets or doublets with small coupling constants, influenced by the adjacent fluorine and bromine atoms.

  • Amine Protons (-NH₂, δ 5.0-7.5 ppm): A broad singlet corresponding to the two protons of the primary amine group is expected. The chemical shift of this peak can vary significantly depending on the solvent, concentration, and temperature.

For the closely related 2-Amino-6-fluorobenzothiazole , aromatic protons are observed in the region of δ 7.0-7.8 ppm.[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-155 ppm): The spectrum will display seven distinct signals for the seven carbon atoms in the benzothiazole ring system. The carbon atoms directly attached to the electronegative fluorine (C-6) and bromine (C-5) atoms will show characteristic shifts. The C-F coupling will likely result in a splitting of the C-6 signal.

  • C-2 Carbon (δ ~165-170 ppm): The carbon atom of the thiazole ring attached to the amino group (C-2) is expected to have the most downfield chemical shift due to its imine-like character and attachment to two heteroatoms (N and S). For 2-amino-6-fluorobenzothiazole , the C-2 carbon appears around 167 ppm.[3]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • N-H Stretching (3300-3500 cm⁻¹): Two characteristic sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

  • C=N Stretching (~1615 cm⁻¹): A strong absorption band for the endocyclic imine (C=N) bond within the thiazole ring.

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Multiple bands indicating the presence of the benzene ring.

  • C-F Stretching (1000-1250 cm⁻¹): A strong, characteristic absorption band for the aryl-fluorine bond.

  • C-S Stretching (~700 cm⁻¹): A weaker absorption associated with the carbon-sulfur bond in the thiazole ring.

The IR spectrum of the parent 2-aminobenzothiazole confirms the N-H stretches around 3420 and 3300 cm⁻¹ and the C=N stretch around 1640 cm⁻¹.[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.

  • Molecular Ion Peak (M⁺): The spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 246 and m/z 248. The base peak will likely be the molecular ion.

  • Fragmentation: Common fragmentation pathways for 2-aminobenzothiazoles involve the loss of HCN or HSCN from the thiazole ring.

Synthesis and Reactivity

Synthetic Pathway

The most established method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the electrophilic cyclization of a substituted aniline with a thiocyanate salt in the presence of a halogen.[6][7] For this compound, the synthesis logically starts from 3-bromo-4-fluoroaniline to ensure the correct regiochemistry of the final product.

SynthesisWorkflow cluster_start Starting Materials cluster_reagents Reagents & Solvent A 3-Bromo-4-fluoroaniline D Reaction Mixture: Electrophilic Cyclization A->D B Potassium Thiocyanate (KSCN) B->D C Bromine (Br₂) in Glacial Acetic Acid C->D Initiates cyclization E Work-up: Neutralization & Precipitation D->E F Purification: Recrystallization E->F G Final Product: This compound F->G

Caption: General workflow for the synthesis of the title compound.

Experimental Protocol: General Synthesis

  • Starting Material Preparation: Dissolve 3-bromo-4-fluoroaniline (1.0 eq.) and potassium thiocyanate (2.0-3.0 eq.) in glacial acetic acid in a reaction vessel.

  • Cyclization: Cool the mixture in an ice bath to 0-5°C. Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise while stirring vigorously, ensuring the temperature remains below 10°C. The causality here is critical; slow, cold addition prevents unwanted side reactions and controls the exothermic formation of the thiocyanogen bromide electrophile.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for several hours to ensure the reaction goes to completion.

  • Work-up and Isolation: Pour the reaction mixture into a large volume of water or crushed ice. Neutralize the solution carefully with a base (e.g., concentrated ammonium hydroxide or sodium hydroxide solution) until a precipitate forms. This step is self-validating; the product is insoluble in the aqueous base and crashes out, confirming its formation.

  • Purification: Collect the crude solid by filtration, wash thoroughly with water to remove residual salts, and dry. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three primary functional regions: the 2-amino group, the C-5 bromine atom, and the benzothiazole ring system.

  • Reactions at the 2-Amino Group: The primary amine is a versatile nucleophile. It can be readily acylated with acyl chlorides or anhydrides to form amides. It also undergoes condensation reactions with aldehydes and ketones to form Schiff bases (azomethines), which are valuable intermediates for synthesizing more complex heterocyclic systems.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-5 position is an excellent handle for Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions. This allows for the precise and efficient introduction of a wide array of carbon-based substituents (aryl, vinyl, alkyl groups), making it a cornerstone of library synthesis in drug discovery. The Suzuki-Miyaura coupling, which pairs the bromo-compound with a boronic acid in the presence of a palladium catalyst and a base, is particularly common.[8][9][10]

  • Nucleophilic Aromatic Substitution (SₙAr): While the bromine is more suited for cross-coupling, the electron-withdrawing nature of the fused thiazole ring and the fluorine atom can activate the aromatic ring towards SₙAr reactions under specific conditions, although this is less common than reactions at the bromine site.

Applications in Medicinal Chemistry and Drug Development

Benzothiazole and its derivatives are considered "privileged structures" in medicinal chemistry due to their consistent appearance in molecules with diverse and potent biological activities. This compound serves as an ideal starting point for generating libraries of novel compounds for screening.

  • Scaffold for Drug Candidates: The core structure is present in compounds investigated for anticancer, antimicrobial, antifungal, anticonvulsant, and anti-inflammatory activities.

  • Role of Halogen Substituents:

    • Fluorine (C-6): The C-F bond is strong and metabolically stable. Introducing fluorine can block sites of metabolism, increase binding affinity to target proteins through hydrogen bonding or dipole interactions, and enhance membrane permeability and bioavailability.

    • Bromine (C-5): As discussed, this site provides a reliable point for chemical diversification, allowing for systematic exploration of the structure-activity relationship (SAR) by varying the substituent introduced via cross-coupling.

Applications cluster_reactions Derivatization Reactions A This compound (Core Scaffold) B Suzuki Coupling (at C5-Br) A->B R-B(OH)₂ Pd Catalyst C Amide Formation (at 2-NH₂) A->C R-COCl D Schiff Base Formation (at 2-NH₂) A->D R-CHO E Library of Diverse Novel Compounds B->E C->E D->E F High-Throughput Screening E->F G Hit Compound Identification (e.g., Anticancer, Antimicrobial) F->G

Caption: Role as a scaffold in drug discovery workflows.

Safety and Handling

This compound is a research chemical and must be handled with appropriate care in a laboratory setting. A full Safety Data Sheet (SDS) should be consulted before use.

  • Hazard Identification: Based on data for analogous compounds, it should be considered toxic if swallowed or in contact with skin, harmful if inhaled, and a cause of serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. Recommended storage is at 2-8°C.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release into the environment.[11]

References

5-Bromo-6-fluorobenzo[d]thiazol-2-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-6-fluorobenzo[d]thiazol-2-amine: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, a robust synthetic pathway with mechanistic insights, key chemical transformations, and its strategic application in the synthesis of complex molecules.

Introduction: The Strategic Importance of a Halogenated Benzothiazole

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anticancer to antimicrobial fields.[1][2][3] The strategic incorporation of halogen atoms, specifically fluorine and bromine, into this scaffold significantly enhances its utility. Fluorine can modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity, while bromine provides a versatile handle for carbon-carbon bond formation via cross-coupling reactions.[1][4]

This compound is a prime example of such a strategically functionalized molecule. Its unique substitution pattern—an amine at the 2-position, fluorine at the 6-position, and bromine at the 5-position—makes it a high-value precursor for constructing diverse molecular libraries and developing novel therapeutic candidates.[4] This guide offers a detailed exploration of this compound, from its synthesis to its application.

Physicochemical and Structural Properties

A precise understanding of a compound's properties is the foundation of its application. The key identifiers and computed properties of this compound are summarized below.

PropertyValueSource
Molecular Weight 247.09 g/mol [4][5]
Molecular Formula C₇H₄BrFN₂S[4]
CAS Number 1160789-91-2[4][5]
IUPAC Name 5-bromo-6-fluoro-1,3-benzothiazol-2-amineN/A
InChI Key RPCKLZZTGOIHCJ-UHFFFAOYSA-NN/A
Purity Typically 95% to 98%[4]
Appearance (Varies, typically a solid)N/A

Synthesis and Mechanistic Rationale

The most reliable and regioselective synthesis of 2-aminobenzothiazoles begins with an appropriately substituted aniline precursor.[1][4] This approach ensures the final positions of the substituents on the benzene ring are predetermined, avoiding the formation of unwanted isomers that can occur with direct halogenation of the benzothiazole core.

For this compound, the logical starting material is 3-bromo-4-fluoroaniline . The synthesis proceeds via an electrophilic cyclization reaction with a thiocyanate salt in the presence of bromine.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Final Product SM1 3-Bromo-4-fluoroaniline P1 Thiocyanation & In-situ formation of Thiocyanogen ((SCN)₂) SM1->P1 + SM2 Potassium Thiocyanate (KSCN) SM2->P1 + RC1 Glacial Acetic Acid (Solvent) RC1->P1 in RC2 Bromine (Br₂) P2 Electrophilic Attack on Aniline P1->P2 with Br₂ P3 Intramolecular Cyclization P2->P3 P4 Work-up & Purification P3->P4 FP This compound P4->FP

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing halogenated 2-aminobenzothiazoles.[1][6]

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 3-bromo-4-fluoroaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.

  • Reaction Initiation: Cool the mixture to 0-5°C in an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Causality Insight: The slow, chilled addition of bromine is critical. It controls the rate of formation of the highly reactive electrophile, thiocyanogen ((SCN)₂), preventing side reactions and ensuring safety.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for an additional 8-12 hours to ensure the reaction goes to completion.

  • Product Isolation (Work-up): Pour the reaction mixture into a large volume of ice water. The crude product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water to remove any remaining acid and salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

    • Self-Validation: The purity of the final compound should be confirmed by analytical methods such as HPLC, LC-MS, and NMR as described in Section 5.

Key Chemical Transformations and Applications

The utility of this compound lies in the distinct reactivity of its functional groups. The 2-amino group and the 5-bromo substituent serve as orthogonal synthetic handles for further molecular elaboration.

G cluster_amine Amine (Position 2) Reactions cluster_bromo Bromo (Position 5) Reactions center This compound Amide Amide Formation center->Amide Acyl Chloride or Anhydride Schiff Schiff Base Formation center->Schiff Aldehyde or Ketone Suzuki Suzuki Coupling center->Suzuki Boronic Acid + Pd Catalyst Sonogashira Sonogashira Coupling center->Sonogashira Terminal Alkyne + Pd/Cu Catalyst Buchwald Buchwald-Hartwig Amination center->Buchwald Amine + Pd Catalyst

Caption: Key reaction pathways for derivatization.

A. Reactions at the 2-Amino Group

The primary amine is nucleophilic and can readily undergo reactions such as acylation and condensation.

  • Amidation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce new side chains and modulate biological activity.[4]

  • Schiff Base Formation: Condensation with aldehydes or ketones forms imines (Schiff bases), which are versatile intermediates for synthesizing various heterocyclic systems.[4][7]

B. Palladium-Catalyzed Cross-Coupling at the 5-Bromo Position

The bromine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[4]

  • Suzuki Coupling: Reaction with a boronic acid or ester introduces a new aryl or alkyl group, enabling the synthesis of biaryl compounds.

  • Sonogashira Coupling: Reaction with a terminal alkyne introduces an alkynyl group, a key functional group in many bioactive molecules.

  • Buchwald-Hartwig Amination: Reaction with an amine introduces a new nitrogen-based substituent.

These transformations allow for the systematic exploration of the chemical space around the benzothiazole core, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.

Analytical Characterization

To ensure the identity, purity, and structural integrity of the synthesized this compound, a suite of analytical techniques is employed.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, which should correspond to 247.09 g/mol . The isotopic pattern will be characteristic of a molecule containing one bromine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show signals corresponding to the aromatic protons and the amine protons. The coupling patterns and chemical shifts confirm the substitution pattern.

    • ¹³C NMR: Will show signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR: Will show a signal confirming the presence and chemical environment of the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A pure sample will ideally show a single major peak.

Vendors often provide access to analytical data like NMR and HPLC to validate the quality of their products.[8]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment.

  • Handling: Use in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with eyes, skin, and clothing.[10][11] Avoid breathing dust or vapors.[10]

  • Storage: Store in a tightly sealed container in a dry, dark, and cool place.[4] Recommended storage temperature is often 2-8°C.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[10]

  • Decomposition: Thermal decomposition can release hazardous gases and vapors, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen halides.[10]

This compound is strictly for research and development purposes and is not intended for human or veterinary use. [4]

Conclusion

This compound is more than just a chemical with a specific molecular weight. It is a strategically designed building block that provides medicinal chemists with multiple avenues for molecular diversification. Its pre-installed halogen atoms offer both a means to modulate physicochemical properties and a gateway to a vast chemical space through robust and well-understood chemical transformations. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

Introduction: The Significance of the Benzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Bromo-6-fluorobenzo[d]thiazol-2-amine: Structure, Synthesis, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It details its molecular structure, physicochemical properties, a validated synthesis protocol, chemical reactivity, and its significant role as a versatile building block in medicinal chemistry and drug discovery.

Benzothiazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1][2] The inherent biological activities of this heterocyclic system are vast, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, antidiabetic, and neuroprotective properties.[1][2][3] The introduction of halogen atoms, such as fluorine and bromine, onto the benzothiazole scaffold is a key strategy for modulating a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4]

This compound is a strategically designed synthetic building block that leverages these principles. The presence of a fluorine atom can enhance binding interactions and improve metabolic stability, while the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions.[5] This makes the compound a highly valuable precursor for generating diverse libraries of novel therapeutic candidates.[6]

Physicochemical and Structural Properties

This compound is a solid research chemical intended for laboratory use.[5] Its core identity is defined by the CAS Number 1160789-91-2.[5][7][8]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1160789-91-2[5][7]
Molecular Formula C₇H₄BrFN₂S[5][7]
Molecular Weight 247.09 g/mol [5][7]
IUPAC Name 5-bromo-6-fluoro-1,3-benzothiazol-2-amineN/A
SMILES NC1=NC2=CC(F)=C(Br)C=C2S1[7]
InChI Key RPCKLZZTGOIHCJ-UHFFFAOYSA-N[5]
Purity 95% to 98%[5]
Storage Keep in a dark place, sealed in dry, 2-8°C[5][7]
Molecular Structure

The molecule consists of a benzene ring fused to a thiazole ring, forming the benzothiazole core. It is substituted with a bromine atom at position 5, a fluorine atom at position 6, and an amine group at position 2.

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved via the oxidative cyclization of a corresponding phenylthiourea precursor.[6] This standard method ensures the correct regiochemistry of the final product.[5] The synthesis starts from the commercially available 3-bromo-4-fluoroaniline.

G cluster_0 Step 1: Thiourea Formation cluster_1 Step 2: Oxidative Cyclization cluster_2 Step 3: Purification A 3-Bromo-4-fluoroaniline B 1-(3-Bromo-4-fluorophenyl)thiourea A->B KSCN, HCl C This compound B->C Br₂, Acetic Acid D Crude Product C->D Neutralization & Filtration E Pure Product D->E Recrystallization

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(3-Bromo-4-fluorophenyl)thiourea

  • To a stirred solution of 3-bromo-4-fluoroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 eq) and water, add a solution of potassium thiocyanate (KSCN, 1.1 eq) in water.

  • Heat the reaction mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature. The solid precipitate is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the crude 1-(3-bromo-4-fluorophenyl)thiourea, which can be used in the next step without further purification.

Causality: The acidic medium protonates the aniline, which then reacts with the thiocyanate ion to form the phenylthiourea intermediate. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

Step 2: Oxidative Cyclization to this compound

  • Suspend the crude 1-(3-bromo-4-fluorophenyl)thiourea (1.0 eq) in glacial acetic acid.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (2.0 eq) in glacial acetic acid dropwise, ensuring the temperature is maintained below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

  • The resulting precipitate (the hydrobromide salt of the product) is collected by filtration, washed with a small amount of acetic acid, and then with diethyl ether.

  • To obtain the free amine, the salt is suspended in water and neutralized with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to pH 8-9.

  • The solid product is filtered, washed thoroughly with water, and dried under vacuum.

Causality: Bromine acts as an oxidizing agent, facilitating an electrophilic cyclization reaction. The sulfur atom of the thiourea attacks the ortho-position of the phenyl ring, followed by elimination of HBr and subsequent tautomerization to form the stable 2-aminobenzothiazole ring system.[6][9]

Chemical Reactivity and Derivatization Potential

The structure of this compound offers two primary sites for chemical modification, making it an exceptionally versatile scaffold for building compound libraries.[5][10]

  • The 2-Amino Group : This group is nucleophilic and can readily undergo reactions such as acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes to form Schiff bases.[5] These modifications are crucial for exploring structure-activity relationships (SAR).

  • The 5-Bromo Substituent : The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions. It is particularly well-suited for palladium-catalyzed reactions like Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at this position.[5]

G cluster_0 Reactions at 2-Amino Group cluster_1 Reactions at 5-Bromo Position A This compound B N-Acylated Derivatives (Amides) A->B R-COCl, Base C Schiff Base Derivatives (Imines) A->C R-CHO, Acid cat. D Suzuki Coupling Products (Bi-aryls) A->D Ar-B(OH)₂, Pd catalyst E Buchwald-Hartwig Products (N-Arylated) A->E R₂NH, Pd catalyst

Caption: Key reactivity and derivatization pathways.

Applications in Drug Discovery

While specific biological data for this compound is not extensively published, its structural class is of high interest in drug discovery. The 2-aminobenzothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[6]

  • Anticancer Agents : Numerous derivatives have shown potent antiproliferative activity.[1] Some have been investigated as inhibitors of key signaling enzymes like PI3K, AKT, and mTOR, which are often dysregulated in cancer.[1] The ability to use this compound in Suzuki couplings allows for the synthesis of analogs that can target the ATP-binding domain of such kinases.[10]

  • Antimicrobial Agents : The benzothiazole core is present in compounds with significant antibacterial and antifungal properties.[4] Derivatization of the core scaffold can lead to new agents active against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.[11]

  • Neuroprotective Agents : The marketed drug Riluzole, used for amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the potential of this scaffold in treating neurodegenerative diseases.[2][3]

The subject compound serves as an ideal starting point for exploring these therapeutic areas. The fluorine atom can increase metabolic stability and cell permeability, while the bromine allows for systematic exploration of the chemical space around the molecule to optimize potency and selectivity for a given biological target.

Conclusion

This compound is a high-value, strategically functionalized building block for chemical and pharmaceutical research. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an essential tool for medicinal chemists. Its potential for elaboration into diverse and complex molecules ensures its continued relevance in the quest for novel therapeutics targeting a wide spectrum of diseases.

References

An In-depth Technical Guide to the NMR Spectroscopic Characterization of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a halogenated benzothiazole derivative of significant interest in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and an amine group, provides multiple points for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents.[1][2]

Accurate structural elucidation is paramount in the drug development pipeline to ensure the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the unambiguous structural characterization of organic molecules in solution.[3] This guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation of chemical shifts and coupling constants. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data and a workflow for its subsequent processing and analysis. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and structurally related compounds.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on an analysis of substituent effects and data from structurally similar benzothiazole derivatives.[4][5][6] The numbering convention used for the assignments is shown in the figure below.

Figure 1: Chemical Structure and Atom Numbering of this compound

Caption: Structure of this compound with IUPAC numbering.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H47.8 - 8.0Doublet (d)³J(H-F) ≈ 8-10The chemical shift is downfield due to the deshielding effect of the adjacent bromine atom. The multiplicity is a doublet due to coupling with the fluorine atom at position 6.
H77.2 - 7.4Doublet (d)⁴J(H-F) ≈ 6-8The chemical shift is upfield relative to H4. The multiplicity is a doublet due to coupling with the fluorine atom at position 6.
-NH₂7.5 - 7.7Broad Singlet (br s)-The protons of the amine group are typically exchangeable, resulting in a broad signal. The chemical shift can vary with concentration and temperature.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)Notes
C2165 - 168Singlet (s)-The carbon of the C=N bond in the thiazole ring, significantly downfield.
C3a128 - 132Doublet (d)³J(C-F) ≈ 8-12Aromatic quaternary carbon.
C4120 - 124Doublet (d)³J(C-F) ≈ 4-6Aromatic methine carbon, deshielded by the adjacent bromine.
C5110 - 114Doublet (d)²J(C-F) ≈ 20-25Aromatic quaternary carbon directly attached to bromine.
C6155 - 159Doublet (d)¹J(C-F) ≈ 240-250Aromatic quaternary carbon directly attached to fluorine, showing a large one-bond C-F coupling constant.
C7115 - 119Doublet (d)²J(C-F) ≈ 20-25Aromatic methine carbon.
C7a148 - 152Singlet (s)-Aromatic quaternary carbon.

Interpretation of the Predicted NMR Spectra

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple, with two signals in the aromatic region and a broad signal for the amine protons.

  • Aromatic Protons (H4 and H7): The two aromatic protons, H4 and H7, are in different chemical environments and are expected to appear as distinct signals. The electron-withdrawing nature of the bromine and fluorine atoms will generally deshield these protons, causing them to resonate at a lower field (higher ppm). The most significant feature of the aromatic region will be the splitting of these signals due to coupling with the fluorine atom at position 6. H4 is expected to show a larger coupling constant (³J) than H7 (⁴J) due to the number of bonds separating the proton and the fluorine atom.

  • Amine Protons (-NH₂): The two protons of the primary amine group are chemically equivalent and are expected to appear as a single, broad resonance. The broadness of this signal is a result of rapid chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom. Its chemical shift is highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule.

  • Aromatic Carbons: The seven carbon atoms of the benzothiazole ring system will give rise to seven distinct signals. The carbon atom directly attached to the fluorine atom (C6) will exhibit a large one-bond coupling constant (¹J(C-F)), resulting in a doublet. The other carbons in the benzene ring will also show smaller couplings to the fluorine atom (²J(C-F), ³J(C-F), etc.), which will be useful for assigning these signals. The carbons attached to the electronegative nitrogen and sulfur atoms (C2, C3a, and C7a) will be shifted downfield.

  • C2 Carbon: The C2 carbon, being part of the guanidine-like N=C-N system, is expected to be the most downfield signal in the spectrum.

Experimental Protocol for NMR Data Acquisition

The following protocol describes the steps for preparing a sample of this compound and acquiring high-quality ¹H and ¹³C NMR spectra.

Materials and Equipment
  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tube (5 mm)

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube.

    • Cap the NMR tube and vortex the sample until the solid is completely dissolved. Gentle warming may be necessary to aid dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

    • Acquire a standard ¹³C NMR spectrum with proton decoupling. Typical parameters would be:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on the sample concentration.

Data Processing and Analysis Workflow

G cluster_workflow NMR Data Processing and Analysis Workflow raw_fid Raw FID Data ft Fourier Transform raw_fid->ft Process phasing Phase Correction ft->phasing Adjust baseline Baseline Correction phasing->baseline Correct integration Integration (¹H) baseline->integration Analyze ¹H peak_picking Peak Picking (¹H & ¹³C) baseline->peak_picking Analyze Both assignment Structural Assignment integration->assignment peak_picking->assignment report Final Report assignment->report Finalize

Caption: A typical workflow for processing and analyzing NMR data.

  • Fourier Transformation: The raw free induction decay (FID) signal is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure that all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The chemical shift of each peak in both the ¹H and ¹³C NMR spectra is determined.

  • Structural Assignment: The processed data is used to assign each signal to a specific proton or carbon in the molecule, confirming the structure of this compound.

Conclusion

The NMR spectroscopic characterization of this compound is a critical step in its synthesis and application in drug discovery. This guide provides a detailed prediction and interpretation of its ¹H and ¹³C NMR spectra, along with a robust experimental protocol for data acquisition and a clear workflow for data analysis. By understanding the expected spectral features, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby accelerating the development of new chemical entities. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel benzothiazole derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzothiazole core, offers a versatile scaffold for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing its structural characteristics, spectroscopic profile, and thermal properties. Furthermore, this guide outlines detailed experimental protocols for its characterization, providing researchers with the necessary tools to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

The benzothiazole moiety is a prominent scaffold in a plethora of biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of the parent molecule. Fluorine, in particular, can enhance metabolic stability, binding affinity, and lipophilicity, while bromine provides a reactive handle for further synthetic modifications through cross-coupling reactions[3].

This compound emerges as a strategically important building block, combining the electronic effects of a fluorine atom with the synthetic versatility of a bromine atom. This unique combination makes it a valuable precursor for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Molecular and Structural Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource
Chemical Formula C₇H₄BrFN₂S[4]
Molecular Weight 247.09 g/mol [4]
CAS Number 1160789-91-2[4]
Appearance Off-white to pale yellow solid (predicted)Inferred from related compounds
Purity Typically 95-98%[4]
Structural Elucidation

The structure of this compound, as depicted below, features a bicyclic system composed of a benzene ring fused to a thiazole ring. The amine group is situated at the 2-position of the thiazole ring, while the bromine and fluorine atoms are located at the 5- and 6-positions of the benzene ring, respectively.

Caption: 2D structure of this compound.

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The expected spectral data are detailed below, based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

In a suitable deuterated solvent such as DMSO-d₆, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region will likely display two doublets, corresponding to the protons at the C4 and C7 positions. The coupling constants will be indicative of their ortho relationship. The amine protons are expected to appear as a broad singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon skeleton. Key expected signals include the carbon of the C-NH₂ group (typically downfield), and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is a valuable tool for identifying the functional groups present in the molecule. Characteristic absorption bands are expected for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-F and C-Br stretching vibrations.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=N Stretch (Thiazole)1615 - 1650
C-F Stretch1000 - 1300
C-Br Stretch500 - 600
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electrospray ionization (ESI) mode, the protonated molecule [M+H]⁺ would be observed at m/z 247.09 and 249.09, reflecting the isotopic distribution of bromine.

Physicochemical Properties and Analytical Protocols

A thorough understanding of the physicochemical properties of this compound is critical for its application in drug development, including formulation and ADME (absorption, distribution, metabolism, and excretion) studies.

Thermal Properties

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

  • Instrumentation: A calibrated melting point apparatus is used.

  • Procedure: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded.

G cluster_workflow Melting Point Determination Workflow prep Sample Preparation (Capillary Loading) instrument Instrument Setup (Calibration) prep->instrument heating Controlled Heating (Ramp Rate) instrument->heating observe Observation (Melting Range) heating->observe record Data Recording observe->record

Caption: Workflow for Melting Point Determination.

Solubility Profile

The solubility of this compound is a critical parameter for its handling and formulation. It is expected to have low solubility in water and higher solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.

Experimental Protocol: Solubility Determination

  • Solvent Selection: A range of pharmaceutically relevant solvents are chosen.

  • Sample Preparation: A known amount of the compound is added to a specific volume of the solvent.

  • Equilibration: The mixture is agitated at a constant temperature until equilibrium is reached.

  • Analysis: The concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

Acidity/Basicity (pKa)

The pKa value is crucial for predicting the ionization state of the molecule at physiological pH, which in turn influences its absorption and distribution. The 2-amino group is the primary basic center in the molecule.

Synthesis and Reactivity

This compound is typically synthesized from 3-bromo-4-fluoroaniline. The synthetic route generally involves the reaction of the aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine, to facilitate the cyclization and formation of the benzothiazole ring[4].

G cluster_synthesis Synthetic Pathway start 3-Bromo-4-fluoroaniline intermediate Thiocyanation start->intermediate + KSCN cyclization Oxidative Cyclization (e.g., with Bromine) intermediate->cyclization product This compound cyclization->product

References

Introduction: The Critical Role of Solubility in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated 2-aminobenzothiazole derivative. The benzothiazole scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2][3] The introduction of bromine and fluorine atoms can significantly modulate the physicochemical properties of the parent molecule, potentially enhancing its therapeutic efficacy.[1] However, these structural modifications often lead to an increase in lipophilicity and a corresponding decrease in aqueous solubility.

Aqueous solubility is a critical physicochemical parameter in drug discovery and development.[4] Poor solubility can lead to a host of challenges, including unreliable results in in vitro biological assays, difficulties in formulation for in vivo studies, and ultimately, poor oral bioavailability.[5][6][7] Therefore, a thorough understanding and accurate determination of the solubility of a lead compound like this compound is paramount for its successful progression through the drug development pipeline. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound, tailored for researchers in the pharmaceutical sciences.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely properties based on its structure and data from related compounds. The parent compound, 2-aminobenzothiazole, is known to be very slightly soluble in water.[8] The presence of a bromine atom and a fluorine atom is expected to further decrease its aqueous solubility due to their contribution to the molecule's overall lipophilicity.

A summary of the known and predicted physicochemical properties is presented below:

PropertyValue/PredictionSource(s)
Molecular Formula C₇H₄BrFN₂S[9]
Molecular Weight 247.09 g/mol [10]
CAS Number 1160789-91-2[11]
Appearance Likely a solid (powder/crystalline)Inferred
Water Solubility Predicted to be low/poorly soluble[8]
Organic Solvent Solubility Expected to be soluble in polar organic solvents like DMSO and alcohols
LogP (Predicted) > 2.3[1][12]

Understanding and Determining Solubility: A Methodological Approach

The solubility of a compound can be defined under two principal conditions: kinetic and thermodynamic.[5][6]

  • Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and incubated for a shorter period (e.g., 1-2 hours).[4][13] This is a high-throughput method often used in early drug discovery for rapid assessment.[5][6]

  • Thermodynamic solubility (or equilibrium solubility) is the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[7][14] This is a more time-consuming but accurate measure of a compound's true solubility, typically requiring incubation of the solid compound in buffer for 24 hours or longer to reach equilibrium.[7][14][15]

Given the predicted poor aqueous solubility of this compound, a robust experimental approach is necessary. The following sections detail a comprehensive protocol for determining both kinetic and thermodynamic solubility.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility cluster_analysis Data Analysis prep_compound Weigh Compound prep_stock Prepare 10 mM Stock in DMSO prep_compound->prep_stock thermo_add Add Excess Solid to Buffer prep_compound->thermo_add kinetic_add Add DMSO Stock to Buffer (e.g., 2% final DMSO) prep_stock->kinetic_add prep_buffers Prepare Aqueous Buffers (e.g., PBS pH 7.4) prep_buffers->kinetic_add prep_buffers->thermo_add kinetic_shake Incubate & Shake (2h @ 25°C) kinetic_add->kinetic_shake kinetic_filter Filter (96-well filter plate) kinetic_shake->kinetic_filter kinetic_quant Quantify Filtrate (LC-MS/UV-Vis) kinetic_filter->kinetic_quant analysis_calib Generate Calibration Curve kinetic_quant->analysis_calib thermo_shake Incubate & Shake (24h @ 25°C) thermo_add->thermo_shake thermo_filter Filter (Syringe Filter) thermo_shake->thermo_filter thermo_quant Quantify Filtrate (LC-MS/UV-Vis) thermo_filter->thermo_quant thermo_quant->analysis_calib analysis_calc Calculate Solubility (µg/mL, µM) analysis_calib->analysis_calc analysis_report Report Results analysis_calc->analysis_report

Caption: Experimental workflow for determining solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method for Thermodynamic Solubility

This protocol is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility determination.[15][16]

1. Materials and Reagents:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • 1.5 mL glass vials

  • Thermomixer or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or other suitable material)

  • HPLC or UPLC system with UV and Mass Spectrometry (MS) detection

2. Preparation of Standard Solutions:

  • Accurately prepare a 10 mM stock solution of the test compound in DMSO.

  • Create a series of calibration standards by diluting the stock solution with a 50:50 mixture of ACN and water. Recommended concentrations: 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM. This range may need to be adjusted based on the compound's response.

3. Solubility Measurement:

  • Accurately weigh approximately 1 mg of the solid compound into a 1.5 mL glass vial.[14] This should be done in duplicate or triplicate.

  • Add 1 mL of the aqueous buffer (e.g., PBS, pH 7.4) to each vial.[14] This creates a suspension with an excess of the solid compound.

  • Securely cap the vials and place them in a thermomixer or orbital shaker.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 700 rpm) for 24 hours to ensure equilibrium is reached.[14][15]

  • After incubation, visually inspect the vials to confirm that excess solid remains, indicating a saturated solution.

  • Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful collection of the supernatant, or by direct filtration.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[17] It is crucial to discard the first few drops of the filtrate to avoid any potential adsorption of the compound to the filter membrane.

4. Quantification:

  • Analyze the clear filtrate using a validated LC-MS/UV method.[5][17][18]

  • Construct a calibration curve by plotting the peak area from the detector against the known concentrations of the standard solutions.

  • Determine the concentration of the compound in the filtered sample by interpolating its peak area from the calibration curve.

  • The resulting concentration is the thermodynamic solubility of the compound under the tested conditions.

Safety and Handling of Halogenated Aromatic Compounds

This compound is a halogenated aromatic compound. This class of compounds requires careful handling to minimize exposure.[19]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber) when handling the compound.[20]

  • Engineering Controls: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[20]

  • Waste Disposal: All waste containing the compound, including rinsates from glassware, should be collected as halogenated hazardous waste in a designated and properly labeled container.[20] Follow your institution's specific guidelines for hazardous waste disposal.

Conclusion

References

Biological Activity of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide spectrum of pharmacological activities.[1] This technical guide focuses on a specific, halogenated derivative, 5-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS 1160789-91-2). While direct biological data for this compound is nascent, this document synthesizes information from closely related analogues to postulate its therapeutic potential and provide a strategic framework for its investigation. We will explore its synthesis, chemical reactivity for library generation, and hypothesized biological activities, with a focus on anticancer and antimicrobial applications. This guide provides detailed, field-proven protocols for in vitro evaluation and outlines the scientific rationale behind these experimental designs, intended to empower researchers in drug discovery and development.

Introduction: The 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, an elegant fusion of a benzene and a thiazole ring, is a recurring motif in numerous biologically active molecules.[2] The 2-aminobenzothiazole (2-ABT) moiety, in particular, has garnered immense interest as a versatile scaffold for developing novel therapeutic agents targeting a diverse range of biological pathways.[1] Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, with some compounds like Riluzole reaching clinical application for amyotrophic lateral sclerosis.[3]

The true power of the 2-ABT scaffold lies in its synthetic tractability and the profound influence of its substituents. The introduction of halogens, such as fluorine and bromine, is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical properties.[2]

  • Fluorine: Often enhances metabolic stability, increases binding affinity by participating in hydrogen bonds or dipole interactions, and can alter pKa.[2][4]

  • Bromine: Serves as a valuable synthetic handle for further modification via cross-coupling reactions and, due to its size and polarizability, can occupy hydrophobic pockets in target proteins.[5][6]

This compound combines these features, making it a highly promising, yet underexplored, building block for drug discovery.[5] This guide provides the foundational knowledge and actionable protocols to unlock its potential.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is critical for designing experiments and interpreting biological data. This compound is a solid research compound supplied for laboratory use.[5]

PropertyValueSource
CAS Number 1160789-91-2BenchChem[5]
Molecular Formula C₇H₄BrFN₂SBenchChem[5]
Molecular Weight 247.09 g/mol BenchChem[5]
Purity 95% to 98%BenchChem[5]
Storage 2-8°C, sealed, dry, darkBenchChem[5]
Predicted LogP 2.73PubChem[7] (analogue)
Topological Polar Surface Area 67.15 ŲBenchChem[8] (analogue)

Synthesis and Chemical Reactivity

Regioselective Synthesis

The synthesis of substituted 2-aminobenzothiazoles is most efficiently achieved via the electrophilic cyclization of a correspondingly substituted aniline. This ensures precise control over the final substitution pattern.[5] For this compound, the required starting material is 3-bromo-4-fluoroaniline .[5] The reaction proceeds via an in-situ formation of a thiocyanogen species, which then attacks the aniline, leading to cyclization.[2]

Synthesis cluster_reactants Reactants cluster_reagents Reagents & Solvent Aniline 3-Bromo-4-fluoroaniline Reaction_Step1 Electrophilic Cyclization (0-10°C -> RT) Aniline->Reaction_Step1 KSCN Potassium Thiocyanate (KSCN) KSCN->Reaction_Step1 Bromine Bromine (Br2) Bromine->Reaction_Step1 Oxidizing Agent Solvent Acetic Acid Solvent->Reaction_Step1 Solvent Product This compound Reaction_Step1->Product

Caption: Synthetic pathway for this compound.

Protocol: Synthesis of this compound

This protocol is adapted from established methods for synthesizing halogenated 2-aminobenzothiazoles.[9][10]

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromo-4-fluoroaniline (1 equivalent) and potassium thiocyanate (4 equivalents) in glacial acetic acid.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice bath.

  • Bromine Addition: Prepare a solution of bromine (1 equivalent) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired side products.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at low temperature for 2 hours, then let it warm to room temperature and stir for an additional 10-12 hours.

  • Work-up: Pour the reaction mixture into crushed ice with vigorous stirring. Neutralize carefully with a suitable base (e.g., concentrated ammonium hydroxide) to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum. Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

  • Validation: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and elemental analysis.

Chemical Reactivity for Derivative Synthesis

This compound is an excellent building block.[5] The primary sites for modification are the 2-amino group and the 5-bromo position, allowing for the creation of a diverse chemical library to explore structure-activity relationships (SAR).

Reactivity cluster_amino 2-Amino Group Reactions cluster_bromo 5-Bromo Group Reactions Core This compound Acyl Acyl Chloride (R-COCl) Core->Acyl Aldehyde Aldehyde (R-CHO) Core->Aldehyde Boronic Boronic Acid (R-B(OH)2) Core->Boronic Amide Amide Derivative Schiff Schiff Base (Imine) Acyl->Amide Acylation Aldehyde->Schiff Condensation Suzuki Suzuki Coupling Product (Aryl/Alkyl Substituted) Boronic->Suzuki Pd_cat Pd Catalyst + Base Pd_cat->Suzuki

Caption: Key reactivity sites for derivative synthesis.

Postulated Biological Activity and Therapeutic Potential

While specific data for this compound is not yet published, the extensive literature on its analogues allows for well-grounded hypotheses regarding its biological profile.

Anticancer Activity

The 2-aminobenzothiazole scaffold is frequently found in potent anticancer agents.[3] Fluorinated derivatives, in particular, have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[8][11]

Postulated Mechanism of Action: Many 2-aminobenzothiazole derivatives function as kinase inhibitors.[3][12] A primary signaling cascade implicated is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer and controls cell proliferation, survival, and growth.[12][13] Inhibition of kinases within this pathway, such as PI3Kα or mTOR, is a validated anticancer strategy.[13][14] It is highly probable that this compound or its derivatives could exhibit inhibitory activity against these or other oncogenic kinases like EGFR.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Postulated Target for 2-Aminobenzothiazoles Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: The PI3K/AKT/mTOR pathway, a likely target for benzothiazoles.

Antimicrobial Activity

The benzothiazole core is also a key component of many antimicrobial agents.[9] Studies on N,N-disubstituted 2-aminobenzothiazoles have identified potent inhibitors of Staphylococcus aureus, including methicillin-resistant strains (MRSA).[15] The mechanism can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. Halogenation has been shown to enhance the antimicrobial potency of the scaffold.[8] Therefore, this compound is a strong candidate for screening against a panel of pathogenic bacteria, particularly Gram-positive organisms.[15]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a systematic, multi-tiered screening approach is required. The following protocols are standardized, robust, and designed to generate reliable preliminary data.

In Vitro Anticancer Activity: MTT Proliferation Assay

This assay provides a quantitative measure of a compound's cytotoxic or cytostatic effects on cancer cell lines.

MTT_Workflow Start Start: Seed Cancer Cells in 96-well plate Incubate1 Incubate 24h (Allow cells to attach) Start->Incubate1 Treat Treat cells with serial dilutions of this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formation of formazan crystals) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) Incubate3->Solubilize Read Read Absorbance at ~570 nm Solubilize->Read Analyze Analyze Data: Calculate % Viability & IC50 Value Read->Analyze End End Analyze->End

Caption: Standard workflow for the MTT cell proliferation assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) into 96-well plates at a density of 5,000-10,000 cells/well. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in a complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.

  • Treatment: After 24 hours of incubation to allow cell attachment, remove the old medium and add 100 µL of the medium containing the various compound concentrations.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 3-4 hours.

    • Trustworthiness Note: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is directly proportional to the number of living cells.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility: Broth Microdilution (MIC Assay)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacteria Preparation: Prepare an inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213) and adjust its turbidity to the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). Concentrations should typically range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by using a plate reader.[8]

Future Directions and Conclusion

This compound stands as a promising, yet largely uncharacterized, chemical entity. Its structure, combining the privileged 2-aminobenzothiazole core with strategic halogenation, strongly suggests a high potential for potent biological activity.

The immediate path forward involves the systematic execution of the protocols outlined in this guide. Positive results from these primary in vitro screens would warrant a more extensive investigation, including:

  • Library Synthesis: Leveraging the compound's reactivity to generate a focused library of derivatives to establish clear Structure-Activity Relationships (SAR).

  • Target Identification: Employing techniques like kinase profiling panels or affinity chromatography to identify specific molecular targets.

  • In Vivo Studies: Advancing lead compounds into animal models for efficacy and toxicity evaluation.[11][16]

References

A Comprehensive Technical Guide to 5-Bromo-6-fluorobenzo[d]thiazol-2-amine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This technical guide provides a detailed examination of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. We delve into its rational design, detailing an efficient and robust synthetic pathway from commercially available precursors. The guide explores the molecule's key physicochemical properties and its strategic reactivity, highlighting the utility of its distinct functional groups—the 2-amino, 5-bromo, and 6-fluoro moieties—as versatile handles for chemical diversification. Furthermore, we contextualize its importance by reviewing the broad pharmacological activities associated with the benzothiazole scaffold, positioning this compound as a pivotal building block for the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced chemical intermediates in their discovery programs.

Introduction: The Benzothiazole Scaffold in Modern Drug Discovery

The benzothiazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This designation stems from its prevalence in a multitude of pharmacologically active agents demonstrating a wide array of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4][5][6][7][8][9][10] The structural rigidity and unique electronic characteristics of the benzothiazole core allow it to engage with various biological targets through specific and high-affinity interactions.[2]

The strategic incorporation of halogen atoms is a cornerstone of modern drug design, used to fine-tune a molecule's physicochemical and pharmacokinetic profile.[1] Fluorine, in particular, can enhance metabolic stability, increase binding affinity, and modulate lipophilicity.[1] Bromine serves as an exceptionally versatile synthetic handle, primarily for its ability to participate in palladium-catalyzed cross-coupling reactions, enabling the facile introduction of molecular diversity.[11]

This compound (CAS: 1160789-91-2) is a testament to this design strategy.[11] It is not merely a compound but a sophisticated building block, engineered to provide medicinal chemists with multiple, orthogonal points for chemical modification. Its structure is a launchpad for creating libraries of novel compounds aimed at exploring new chemical space and developing next-generation therapeutics.[11]

Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and research. The key identifiers and properties of this compound are summarized below.

PropertyValueReference
CAS Number 1160789-91-2[11][12]
Molecular Formula C₇H₄BrFN₂S[11]
Molecular Weight 247.09 g/mol [11]
Canonical SMILES C1=C(C2=C(C=C1F)N=C(S2)N)Br
InChI Key RPCKLZZTGOIHCJ-UHFFFAOYSA-N
Appearance Typically a solid
Purity ≥95% (commercial grades)[11]
Storage 2-8°C, dry, dark, sealed[11]

Synthesis of this compound

Retrosynthetic Analysis and Mechanistic Rationale

The most reliable and widely adopted method for constructing the 2-aminobenzothiazole core is the Hugershoff synthesis, which involves the electrophilic cyclization of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[1] For the target molecule, the logical and most direct precursor is 3-bromo-4-fluoroaniline.[11]

The reaction mechanism proceeds via the in situ formation of thiocyanogen ((SCN)₂), a potent electrophile, from the oxidation of thiocyanate ions by bromine. The aniline's amino group then attacks the thiocyanogen, leading to a thiocyanated aniline intermediate. Subsequent intramolecular electrophilic attack of the sulfur atom onto the aniline ring, followed by tautomerization, yields the stable 2-aminobenzothiazole product. This pathway ensures precise regiochemical control of the final substitution pattern.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing analogous benzothiazole derivatives and should be performed by trained chemists with appropriate safety precautions.[1][5][7][13]

Materials:

  • 3-Bromo-4-fluoroaniline (1.0 equiv)

  • Potassium thiocyanate (KSCN) (4.0 equiv)

  • Glacial acetic acid

  • Bromine (Br₂) (2.0 equiv)

  • Deionized water

  • Ethanol

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve 3-bromo-4-fluoroaniline (1.0 equiv) and potassium thiocyanate (4.0 equiv) in glacial acetic acid.

  • Cooling: Immerse the flask in an ice-water bath and stir the mixture until the temperature stabilizes at 0-5°C.

  • Bromine Addition: Prepare a solution of bromine (2.0 equiv) in a minimal amount of glacial acetic acid. Add this solution dropwise to the reaction mixture via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours, then remove the ice bath and continue stirring at room temperature overnight (approx. 16 hours).

  • Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing a large volume of ice-cold deionized water. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove residual acetic acid and inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Confirm the structure and purity using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-Bromo-4-fluoroaniline F In Situ Formation of Thiocyanogen ((SCN)2) G Electrophilic Cyclization B KSCN C Br2 in Acetic Acid D Glacial Acetic Acid (Solvent) E 0°C to Room Temp F->G H Work-up & Purification (Filtration, Recrystallization) G->H I Final Product: This compound H->I

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Derivatization Potential

The true utility of this compound lies in its capacity for selective chemical modification at three distinct points on its scaffold.

Reactions at the 2-Amino Group

The exocyclic amino group is a potent nucleophile and a primary site for derivatization.

  • Amidation: It readily reacts with acyl chlorides or anhydrides to form stable amide linkages, a common functional group in bioactive molecules.

  • Schiff Base Formation: Condensation with a wide range of aldehydes yields N-substituted imines (Schiff bases), which can serve as intermediates for further reduction to secondary amines or for the synthesis of other heterocyclic systems like thiazolidinones.[7]

Cross-Coupling at the C5-Bromo Position

The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, providing a powerful tool for building molecular complexity.[11]

  • Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl rings.

  • Sonogashira Coupling: Reaction with terminal alkynes installs alkynyl groups, useful for linking to other molecular fragments.

  • Buchwald-Hartwig Amination: Reaction with amines allows for the formation of new C-N bonds.

Influence of the C6-Fluoro Group

While less reactive than the other positions, the fluorine atom profoundly influences the molecule's properties. Its strong electron-withdrawing nature modulates the pKa of the amino group and the overall electronics of the aromatic system. In a drug discovery context, it often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity to target proteins through favorable electrostatic interactions.[1]

Key Reactivity Sites Diagram

G cluster_reactions Potential Derivatizations cluster_products Resulting Scaffolds Core This compound N_Amine 2-Amino Group (Nucleophilic Site) Core->N_Amine C_Bromo C5-Bromo Position (Cross-Coupling Site) Core->C_Bromo F_Fluoro C6-Fluoro Group (Property Modulation) Core->F_Fluoro Amides Amides, Schiff Bases, Secondary Amines N_Amine->Amides Coupled Bi-aryls, Alkynes, Substituted Amines C_Bromo->Coupled Properties Enhanced Metabolic Stability, Modulated pKa, Binding Affinity F_Fluoro->Properties

Caption: Key reactive sites and their corresponding derivatization pathways.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a research and development compound, its value is underscored by the extensive biological activities reported for its structural analogues.[11] Benzothiazole derivatives have been successfully developed as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][7][9]

  • Anticancer Agents: Many 2-aminobenzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines, including breast and lung cancer.[8][10][14] They have been investigated as inhibitors of key signaling proteins such as protein kinases (e.g., EGFR, VEGFR-2) and phosphoinositide 3-kinases (PI3Kγ).[10][14] The ability to use the C5-bromo position for Suzuki coupling allows for the systematic exploration of structure-activity relationships by introducing diverse aromatic substituents that can probe the binding pockets of these enzymes.[10]

  • Antimicrobial Agents: The benzothiazole nucleus is a core component of compounds with significant antibacterial and antifungal properties.[5][6] Derivatives can be synthesized from this building block to target essential microbial pathways or inhibit virulence factors.

  • Neuroprotective Agents: The marketed drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's potential for developing treatments for neurodegenerative diseases.[3][9]

The strategic placement of both fluorine and bromine on this scaffold provides a powerful platform for generating compound libraries for high-throughput screening. It allows for the creation of molecules with improved drug-like properties and diverse substitutions, increasing the probability of identifying novel hits and leads for a wide range of therapeutic targets.

Summary and Future Outlook

This compound is a well-designed, high-value chemical intermediate with significant potential in drug discovery. Its synthesis is straightforward and scalable, proceeding from readily available starting materials. The molecule's true strength lies in its three distinct functional handles, which allow for controlled, selective, and diverse chemical modifications.

Future research efforts should focus on leveraging this building block to:

  • Synthesize Diverse Libraries: Employ parallel synthesis and combinatorial chemistry to generate large libraries of derivatives through reactions at the amino and bromo positions.

  • Explore Novel Biological Targets: Screen these libraries against a wide range of biological targets, including kinases, proteases, and epigenetic enzymes, to uncover new pharmacological activities.

  • Develop Targeted Probes: Utilize the reactive handles to develop chemical probes, such as biotinylated or fluorescently-tagged derivatives, for use in chemical biology to study protein function and target engagement.

By providing a robust and versatile starting point, this compound will continue to be an invaluable tool for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry and pharmaceutical development.

References

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This guide provides a comprehensive technical overview of this compound, a halogenated derivative with potential for further development. We present a robust and reproducible synthetic pathway, detailed characterization protocols, and an expert analysis of its potential applications in drug discovery. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

The 2-aminobenzothiazole moiety is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activity. Its rigid bicyclic structure and ability to participate in various non-covalent interactions allow it to bind effectively to a wide range of biological targets. A notable example is Riluzole, a marketed drug for amyotrophic lateral sclerosis (ALS), which features this core structure. The therapeutic diversity of this scaffold is vast, with derivatives showing promise as anticancer agents, kinase inhibitors, antimicrobial compounds, and neuroprotective agents.

The introduction of specific substituents onto the benzothiazole ring is a key strategy for modulating potency, selectivity, and pharmacokinetic properties. Halogen atoms, such as bromine and fluorine, are particularly valuable in this regard. Fluorine can enhance metabolic stability and binding affinity, while bromine can serve as a handle for further synthetic elaboration through cross-coupling reactions. The compound this compound combines these features, making it a molecule of significant interest for scaffold-based drug discovery.

Proposed Synthetic Pathway: A Reliable Route to a Key Intermediate

The most direct and widely adopted method for the synthesis of 2-aminobenzothiazoles is the Hugerschoff reaction. This method involves the cyclization of a substituted aniline with a thiocyanate salt in the presence of bromine. We propose a robust protocol starting from the commercially available 4-bromo-5-fluoroaniline.

The causality behind this choice is rooted in efficiency and predictability. Acetic acid is selected as the solvent due to its ability to dissolve the reactants and facilitate the electrophilic substitution of bromine. The in-situ generation of thiocyanogen ((SCN)₂) from potassium thiocyanate and bromine is a critical step, which then reacts with the aniline precursor to drive the cyclization.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification A 4-Bromo-5-fluoroaniline E Electrophilic Attack & Cyclization A->E B Potassium Thiocyanate (KSCN) D In-situ generation of Thiocyanogen ((SCN)2) B->D C Bromine (Br2) in Acetic Acid C->D D->E Reacts with Aniline F Crude Product Mixture E->F Yields G Purification (Recrystallization) F->G H This compound G->H Final Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for synthesis, workup, and purification.

Materials and Equipment:

  • 4-Bromo-5-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-bromo-5-fluoroaniline (1.0 eq) and potassium thiocyanate (3.0 eq) in glacial acetic acid.

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice bath. The low temperature is crucial to control the exothermic reaction with bromine and prevent side product formation.

  • Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.1 eq) in glacial acetic acid. Add this solution dropwise to the stirred aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product.

  • Workup - Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases. This step is critical to remove excess acetic acid and facilitate product isolation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any inorganic salts.

  • Purification: Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

Structural Characterization and Data

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic methods. The expected data are summarized below.

Technique Expected Observations
¹H NMR (DMSO-d₆)Two aromatic protons appearing as doublets due to H-F coupling. A broad singlet for the -NH₂ protons around 7.5 ppm.
¹³C NMR (DMSO-d₆)Signals corresponding to the carbon atoms of the benzothiazole ring. The carbon attached to fluorine will show a large C-F coupling constant.
Mass Spec. (ESI+)A characteristic isotopic pattern for the molecular ion peak [M+H]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z: ~247 and ~249.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine group around 3300-3400 cm⁻¹. C=N stretching of the thiazole ring around 1600-1650 cm⁻¹. C-F and C-Br stretching vibrations in the fingerprint region.

Potential Applications in Drug Discovery and Further Research

The structural features of this compound make it a compelling starting point for further investigation in several therapeutic areas.

  • Kinase Inhibition: Many 2-aminobenzothiazole derivatives are known to function as ATP-competitive kinase inhibitors. The amine group can act as a crucial hydrogen bond donor, while the aromatic ring system can engage in pi-stacking interactions within the kinase active site.

  • Anticancer Drug Development: This scaffold is present in several compounds investigated for their antiproliferative properties. The bromine atom at the 5-position provides a convenient handle for introducing further complexity via Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

  • Neurodegenerative Diseases: Following the precedent of Riluzole, this compound could be explored for its potential activity in neuroprotective pathways. The fluorine atom can enhance blood-brain barrier penetration, a critical property for CNS-active drugs.

G cluster_applications Potential Therapeutic Applications cluster_modifications Further Synthetic Modifications A This compound (Core Scaffold) B Kinase Inhibition A->B Investigate as C Anticancer Agents A->C Investigate as D Neuroprotection A->D Investigate as E Suzuki Coupling A->E Modify via F Buchwald-Hartwig Amination A->F Modify via E->C SAR Study F->C SAR Study

Caption: Logical relationships for future development of the core scaffold.

Conclusion

While the specific "discovery" of this compound is not extensively documented as a singular event, its synthesis is readily achievable through established and reliable chemical transformations. This guide provides the necessary technical details for its preparation and characterization, establishing it as a valuable building block for medicinal chemistry. Its structural alerts—the 2-aminobenzothiazole core, the fluorine atom for metabolic stability, and the bromine handle for synthetic elaboration—position it as a high-potential scaffold for the discovery of novel therapeutics.

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide for the synthesis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, a halogenated benzothiazole derivative with significant potential in medicinal chemistry and materials science. The protocol herein is based on the well-established Hugershoff reaction, a reliable method for the synthesis of 2-aminobenzothiazoles from substituted anilines. This guide offers a comprehensive, step-by-step experimental procedure, including reagent specifications, reaction conditions, purification techniques, and safety precautions. Furthermore, it delves into the mechanistic underpinnings of the synthesis and provides expected characterization data to ensure the integrity of the final product.

Introduction

The benzothiazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active compounds. The introduction of halogen atoms, such as bromine and fluorine, can significantly enhance the biological activity and pharmacokinetic properties of these molecules. Specifically, the unique electronic properties of fluorine can improve metabolic stability, binding affinity, and lipophilicity. This compound is a valuable building block for the synthesis of novel therapeutic agents and functional organic materials. This guide presents a robust and reproducible protocol for its laboratory-scale synthesis.

Synthetic Pathway: The Hugershoff Reaction

The synthesis of this compound is achieved through the electrophilic cyclization of 4-bromo-5-fluoroaniline with a thiocyanate salt in the presence of bromine. This reaction, a variation of the Hugershoff synthesis of 2-aminobenzothiazoles, proceeds via the in-situ formation of a thiocyanogen bromide electrophile, which attacks the aniline ring, followed by intramolecular cyclization.

The overall reaction scheme is as follows:

Reaction scheme for the synthesis of this compound

Figure 1: General reaction scheme for the synthesis of this compound from 4-bromo-5-fluoroaniline.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmountSupplier
4-Bromo-5-fluoroanilineC₆H₅BrFN190.01>97%1.90 g (10.0 mmol)e.g., Sigma-Aldrich, Combi-Blocks
Potassium thiocyanateKSCN97.18>98%2.92 g (30.0 mmol)e.g., Sigma-Aldrich, Alfa Aesar
Glacial Acetic AcidCH₃COOH60.05>99.7%30 mLe.g., Fisher Scientific
BromineBr₂159.81>99.8%0.62 mL (1.92 g, 12.0 mmol)e.g., Sigma-Aldrich, Acros Organics
Saturated Sodium BicarbonateNaHCO₃84.01Saturated solutionAs needed-
EthanolC₂H₅OH46.0795% or absoluteAs needed for recrystallizatione.g., Fisher Scientific
Deionized WaterH₂O18.02-As needed-
Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-5-fluoroaniline (1.90 g, 10.0 mmol) and potassium thiocyanate (2.92 g, 30.0 mmol).

    • Add glacial acetic acid (30 mL) to the flask.

    • Stir the mixture at room temperature until the solids are fully dissolved.

  • Addition of Bromine:

    • Cool the reaction mixture to 0-5 °C in an ice-water bath.

    • In a separate container, carefully prepare a solution of bromine (0.62 mL, 12.0 mmol) in 5 mL of glacial acetic acid.

    • Caution: Bromine is highly corrosive and toxic. Handle with extreme care in a fume hood.

    • Add the bromine solution dropwise to the stirred reaction mixture over a period of 20-30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression:

    • After the complete addition of bromine, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 3:7 v/v).

  • Work-up and Isolation:

    • Pour the reaction mixture into a beaker containing 200 mL of ice-cold water. A precipitate should form.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

    • Filter the crude product using a Büchner funnel and wash the solid thoroughly with deionized water (3 x 50 mL).

    • Air-dry the solid on the filter paper for at least one hour.

  • Purification:

    • Transfer the crude solid to a flask and recrystallize from a suitable solvent, such as ethanol or an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-bromo-5-fluoroaniline and KSCN in Glacial Acetic Acid B Cool to 0-5 °C A->B C Dropwise addition of Bromine in Acetic Acid B->C D Stir at Room Temperature for 12-16 hours C->D E Precipitate in Ice Water D->E F Neutralize with NaHCO₃ E->F G Filter and Wash F->G H Recrystallize from Ethanol G->H I Dry under Vacuum H->I J This compound I->J Final Product

Application Notes and Protocols for the Derivatization of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The benzothiazole scaffold is a privileged structure, appearing in a multitude of pharmacologically active compounds.[1][2][3] This document offers detailed, step-by-step protocols for two of the most powerful and versatile cross-coupling reactions for the functionalization of this scaffold: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space around this promising core structure. The protocols are presented with a focus on experimental causality, providing insights into the selection of reagents and reaction conditions.

Introduction: The Significance of the Benzothiazole Scaffold

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities.[1][2] These compounds have been reported to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[3][6] The incorporation of fluorine atoms into the benzothiazole scaffold can further modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound is a strategically substituted intermediate, primed for diversification. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[7] The 2-amino group provides a site for further functionalization, such as acylation or the formation of ureas and thioureas. This guide will focus on the derivatization at the 5-position, leveraging the reactivity of the C-Br bond.

Part 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it stands as one of the most robust methods for the formation of biaryl and heteroaryl-aryl bonds.[8] For this compound, this reaction enables the introduction of a diverse range of substituents at the 5-position, which is often crucial for modulating biological activity.

Mechanistic Considerations

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex Ar-Pd(II)Br(L₂) OxAdd->PdII_complex Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)Ar'(L₂) Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim Product Ar-Ar' RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 mmol, 247.1 mg)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or microwave vial, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the 1,4-dioxane and water.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the mixture with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-6-fluorobenzo[d]thiazol-2-amine.

Data Presentation: Suzuki-Miyaura Coupling

The following table provides representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Yields are based on similar reactions and may require optimization.[2]

EntryArylboronic AcidProductExpected Yield (%)
1Phenylboronic acid6-Fluoro-5-phenylbenzo[d]thiazol-2-amine75-85
24-Methoxyphenylboronic acid6-Fluoro-5-(4-methoxyphenyl)benzo[d]thiazol-2-amine80-90
33-Chlorophenylboronic acid5-(3-Chlorophenyl)-6-fluorobenzo[d]thiazol-2-amine70-80
42-Thienylboronic acid6-Fluoro-5-(thiophen-2-yl)benzo[d]thiazol-2-amine65-75

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, providing a powerful method for the synthesis of arylamines.[5] This reaction is particularly valuable for creating derivatives of this compound with diverse amino substituents at the 5-position, which can significantly influence the pharmacological profile of the molecule.

Mechanistic Considerations

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step and preventing β-hydride elimination.[5][9]

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII_complex Ar-Pd(II)Br(L₂) OxAdd->PdII_complex Amine_Coord Amine Coordination (R₂NH) PdII_complex->Amine_Coord PdII_Amine_complex [Ar-Pd(II)Br(L₂)(R₂NH)] Amine_Coord->PdII_Amine_complex Deprotonation Deprotonation (Base) PdII_Amine_complex->Deprotonation PdII_Amido Ar-Pd(II)(NR₂)(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR₂ RedElim->Product Catalyst_Regen Catalyst Regeneration RedElim->Catalyst_Regen Catalyst_Regen->Pd0

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary or secondary amine. Optimization of the ligand, base, and temperature is often necessary for optimal results.[10]

Materials:

  • This compound (1.0 mmol, 247.1 mg)

  • Amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (10 mL)

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or inside a glovebox, combine this compound, the amine, and sodium tert-butoxide.

  • Add Pd₂(dba)₃ and XPhos.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(substituted-amino)-6-fluorobenzo[d]thiazol-2-amine.

Data Presentation: Buchwald-Hartwig Amination

The following table presents representative data for the Buchwald-Hartwig amination of this compound with various amines. Yields are estimates based on similar transformations.[10]

EntryAmineProductExpected Yield (%)
1Morpholine6-Fluoro-5-(morpholin-4-yl)benzo[d]thiazol-2-amine70-80
2Aniline6-Fluoro-5-(phenylamino)benzo[d]thiazol-2-amine65-75
3Benzylamine5-(Benzylamino)-6-fluorobenzo[d]thiazol-2-amine70-80
4Piperidine6-Fluoro-5-(piperidin-1-yl)benzo[d]thiazol-2-amine75-85

Visualization of Derivatization Workflows

Derivatization_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH, Pd catalyst, Base) Start->Buchwald Suzuki_Product 5-Aryl-6-fluorobenzo[d]thiazol-2-amine Suzuki->Suzuki_Product Buchwald_Product 5-(Amino)-6-fluorobenzo[d]thiazol-2-amine Buchwald->Buchwald_Product Further_Func Further Functionalization (e.g., at 2-amino group) Suzuki_Product->Further_Func Buchwald_Product->Further_Func Final_Products Diverse Library of Analogs Further_Func->Final_Products

Figure 3: General workflow for the derivatization of this compound.

Conclusion

The derivatization of this compound via Suzuki-Miyaura coupling and Buchwald-Hartwig amination offers a powerful and flexible platform for the synthesis of novel benzothiazole derivatives. The protocols and data presented in this guide provide a solid foundation for researchers to explore the structure-activity relationships of this important scaffold. The versatility of these cross-coupling reactions allows for the generation of large and diverse chemical libraries, which is essential for the identification of new lead compounds in drug discovery programs. Careful optimization of the reaction conditions for each specific substrate is recommended to achieve the best possible outcomes.

References

5-Bromo-6-fluorobenzo[d]thiazol-2-amine kinase inhibition assay

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine Kinase Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Emergence of Benzothiazoles in Kinase Inhibition

The protein kinase family represents one of the most critical and extensively studied targets in modern drug discovery.[1] Kinases regulate a vast majority of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] The benzothiazole scaffold, a heterocyclic aromatic compound, has emerged as a "privileged structure" in medicinal chemistry, forming the core of several potent enzyme inhibitors.[4] Derivatives of benzothiazole have shown significant promise as inhibitors of key kinases such as EGFR, VEGFR, and PI3K.[4][5]

This compound (C7H4BrFN2S) is a benzothiazole derivative whose structural features—a halogenated benzene ring fused to a 2-aminothiazole—make it a compelling candidate for kinase inhibitor screening.[6] The bromine atom at the 5-position and the fluorine atom at the 6-position can significantly influence the molecule's electronic properties and its ability to form key interactions within a kinase's ATP-binding pocket.[6] This document serves as a comprehensive technical guide for characterizing the kinase inhibitory potential of this compound using robust, high-throughput biochemical assay methodologies.

Principle of a Kinase Inhibition Assay

At its core, a kinase-catalyzed reaction involves the transfer of a phosphate group from a donor molecule, typically adenosine triphosphate (ATP), to a specific substrate (e.g., a peptide or protein). This process yields two products: the phosphorylated substrate and adenosine diphosphate (ADP).[7] A kinase inhibitor functions by interfering with this reaction, most commonly by competing with ATP for binding to the kinase's active site.

The goal of a kinase inhibition assay is to accurately quantify the extent of this inhibition. This is achieved by measuring either the depletion of a substrate (ATP) or the formation of a product (ADP or the phosphosubstrate).

cluster_0 Standard Kinase Reaction cluster_1 Inhibited Reaction ATP ATP Kinase Active Kinase ATP->Kinase Substrate Peptide Substrate Substrate->Kinase ADP ADP Kinase->ADP Products PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Inhibitor 5-Bromo-6-fluorobenzo [d]thiazol-2-amine InactiveKinase Inactive Kinase Complex Inhibitor->InactiveKinase NoReaction NoReaction InactiveKinase->NoReaction No Reaction ATP_inh ATP Kinase_inh Active Kinase ATP_inh->Kinase_inh Substrate_inh Peptide Substrate Substrate_inh->Kinase_inh Kinase_inh->InactiveKinase

Figure 1: The principle of kinase activity and its inhibition.

Selecting the Optimal Assay Platform

Several robust technologies are available to quantify kinase activity, each with distinct advantages. The choice of platform often depends on the specific kinase's properties (e.g., its affinity for ATP), available equipment, and desired throughput.

Assay PlatformPrincipleSignal CorrelationAdvantagesConsiderations
ADP-Glo™ LuminescenceDirectHigh sensitivity, broad ATP range (up to 1mM), less susceptible to compound interference.[8][9]Two-step reagent addition.
Kinase-Glo® LuminescenceInverseSimple, single-reagent addition protocol, excellent for HTS.[7][10]Signal is inversely proportional to activity; limited by the kinase's ATP Kₘ.[10]
Z'-LYTE™ FRETDirect (Ratio)Ratiometric measurement minimizes well-to-well variability; no antibodies or radioisotopes required.[11][12]Requires a specific FRET-labeled peptide substrate for the kinase of interest.
Fluorescence Polarization (FP) FluorescenceInverseHomogeneous assay format, rapid and cost-effective.[13][14]Smaller assay window; requires a fluorescently labeled tracer and specific antibody.[15]

For initial characterization and IC₅₀ determination of a novel compound like this compound, luminescence-based assays like ADP-Glo™ and FRET-based assays like Z'-LYTE™ offer a superb combination of sensitivity, reliability, and broad applicability.

Protocol 1: Luminescence-Based Assay using ADP-Glo™ Technology

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[2] It is a universal assay suitable for virtually any ADP-generating enzyme, including protein, lipid, and sugar kinases.[9]

Workflow Overview

A 1. Kinase Reaction Setup Add Kinase, Buffer, and Inhibitor (this compound) to a 384-well plate. B 2. Pre-incubation Incubate for 10-20 min at RT to allow inhibitor binding. A->B C 3. Initiate Reaction Add ATP/Substrate mix to start the phosphorylation reaction. Incubate for 60 min at 30°C. B->C D 4. Terminate & Deplete ATP Add ADP-Glo™ Reagent. Incubate for 40 min at RT. C->D E 5. Detect ADP Add Kinase Detection Reagent to convert ADP to ATP, generating a light signal. Incubate for 30-60 min at RT. D->E F 6. Measure Signal Read luminescence on a plate reader. E->F

Figure 2: Workflow for the ADP-Glo™ kinase inhibition assay.
A. Materials and Reagents

  • Kinase: Purified kinase of interest.

  • Substrate: Appropriate peptide or protein substrate for the kinase.

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Control Inhibitor: A known inhibitor for the target kinase (e.g., Staurosporine).

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA.

  • ADP-Glo™ Kinase Assay Kit: Contains ADP-Glo™ Reagent and Kinase Detection Reagent (Promega Corp.).

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a plate reader with luminescence detection capabilities.

B. Step-by-Step Procedure
  • Compound Preparation:

    • Create a serial dilution series of this compound in 100% DMSO. A typical 11-point, 3-fold dilution starting from 1 mM is recommended for an initial IC₅₀ determination.

    • Prepare a similar dilution series for the control inhibitor.

    • Prepare a DMSO-only control for 0% inhibition (high signal) wells.

  • Assay Plate Setup (5 µL final reaction volume):

    • Add 25 nL of the serially diluted test compound, control inhibitor, or DMSO to the appropriate wells of a 384-well plate.

    • Prepare a "no enzyme" control for 100% inhibition (low signal) by adding buffer instead of the enzyme in the next step.

    • Add 2.5 µL of a 2X Kinase/Buffer solution to each well.

    • Shake the plate gently for 30 seconds and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a 2X Substrate/ATP solution to all wells to start the reaction. The final ATP concentration should ideally be at or near the Kₘ for the specific kinase to ensure accurate IC₅₀ determination.

    • Shake the plate for 30 seconds and incubate for 60 minutes at 30°C or the kinase's optimal temperature.

  • ADP Detection:

    • Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes the remaining ATP.[9]

    • Shake the plate for 30 seconds and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce a light signal.[8]

    • Shake the plate for 30 seconds and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

Protocol 2: FRET-Based Assay using Z'-LYTE™ Technology

This protocol uses a FRET-based peptide substrate. The assay is based on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[12][16]

Workflow Overview

A 1. Kinase Reaction Setup Add Kinase, FRET-Peptide, and Inhibitor (this compound) to a 384-well plate. B 2. Initiate Reaction Add ATP to start phosphorylation. Incubate for 60 min at RT. A->B C 3. Development Step Add Development Reagent (Protease). This cleaves non-phosphorylated peptides, disrupting FRET. B->C D 4. Incubation Incubate for 60 min at RT to allow for proteolytic cleavage. C->D E 5. Terminate Reaction Add Stop Reagent. D->E F 6. Measure Signal Read Coumarin (Donor) and Fluorescein (Acceptor) emission. Calculate ratio. E->F

Figure 3: Workflow for the Z'-LYTE™ FRET-based kinase assay.
A. Materials and Reagents

  • Kinase: Purified kinase of interest.

  • Z'-LYTE™ Kinase Assay Kit: Contains the appropriate Tyr or Ser/Thr FRET-peptide, ATP, Development Reagent, Stop Reagent, and Kinase Buffer (Thermo Fisher Scientific).

  • Test Compound: this compound, prepared as a 10 mM stock in 100% DMSO.

  • Plates: Black, low-volume 384-well assay plates.

  • Equipment: Multichannel pipettes, plate shaker, and a fluorescence plate reader capable of FRET measurements (e.g., Excitation: 400 nm, Emission: 445 nm for Coumarin and 520 nm for Fluorescein).[16]

B. Step-by-Step Procedure
  • Compound Preparation:

    • Prepare a 4X final concentration serial dilution of the test compound in kinase buffer containing 4% DMSO.

  • Assay Plate Setup (10 µL final reaction volume):

    • Set up controls on the plate:

      • 0% Phosphorylation Control: 5 µL of 2X Peptide Substrate (no kinase).

      • 100% Phosphorylation Control: 5 µL of 2X pre-phosphorylated Phospho-Peptide.

    • Add 2.5 µL of the 4X compound dilutions to the test wells.

    • Add 5 µL of a 2X Kinase/Peptide mixture to the compound wells.[17]

    • Add 2.5 µL of Kinase Buffer to all control wells.

  • Initiate Kinase Reaction:

    • Add 2.5 µL of a 4X ATP solution to all wells except the buffer-only reference wells.[18]

    • Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.

  • Development Reaction:

    • Prepare the Development Solution according to the kit's Certificate of Analysis.

    • Add 5 µL of the Development Solution to all wells.

    • Shake the plate for 30 seconds and incubate for 60 minutes at room temperature.

  • Stop and Read:

    • Add 5 µL of Stop Reagent to all wells.

    • Shake for 30 seconds.

    • Measure the fluorescence using the appropriate instrument settings (Ex 400 nm, Em 445 nm and 520 nm).

Data Analysis and Interpretation

The primary goal of the assay is to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

  • Calculate Percent Inhibition:

    • For luminescence assays (ADP-Glo): % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh))

    • For FRET assays (Z'-LYTE), first calculate the Emission Ratio (445nm/520nm) and then Percent Phosphorylation as per the manufacturer's protocol. The inhibition is then calculated relative to the 0% and 100% phosphorylation controls.

  • Generate IC₅₀ Curve:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

  • Assay Quality Control (Z'-factor):

    • The quality and robustness of a high-throughput screening assay can be assessed by calculating the Z'-factor using the 0% and 100% inhibition controls. Z' = 1 - (3 * (SD_high + SD_low)) / |Mean_high - Mean_low|

    • An assay with a Z'-factor > 0.5 is considered excellent and robust for HTS.[10][19]

Sample Data Presentation

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity.

Kinase TargetThis compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
Kinase A258
Kinase B45012
Kinase C>10,00025
Kinase D (e.g., Abl)15010
Kinase E (e.g., ATR)8,50030

Table 2: Example inhibitory activity data. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.

References

Application Notes and Protocols: Investigating the Anticancer Activity of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the anticancer activity of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine derivatives is provided below.

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating Fluorinated Benzothiazoles

Benzothiazoles are a prominent class of heterocyclic compounds that form the structural core of numerous pharmacologically active molecules.[1][2] Their derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer effects.[1][2][3] The strategic incorporation of halogen atoms, such as fluorine and bromine, into organic molecules can significantly modulate their physicochemical and biological properties.[4][5] Fluorine, due to its high electronegativity and small size, can enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[4][5]

This guide focuses on derivatives of this compound, a scaffold of interest in anticancer drug discovery. The presence of both bromo and fluoro substituents is hypothesized to enhance the therapeutic potential of the benzothiazole core. These application notes provide a comprehensive framework for the synthesis and evaluation of these compounds, detailing robust protocols for assessing their cytotoxic effects and elucidating their mechanism of action.

General Synthetic Approach

While the specific synthesis of each derivative will vary, a common and efficient method for creating the 2-aminobenzothiazole core involves the electrophilic cyclization of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine.[4] For the synthesis of the this compound scaffold, the logical precursor would be 4-bromo-5-fluoroaniline.

Reaction Scheme: The general transformation involves reacting the appropriately substituted aniline with potassium thiocyanate and bromine in glacial acetic acid. The reaction proceeds via an in-situ formation of a thiocyanogen species, which then reacts with the aniline to undergo cyclization.[4][6]

G cluster_reactants Reactants cluster_solvent Solvent A 4-Bromo-5-fluoroaniline P This compound A->P Electrophilic Cyclization B Potassium Thiocyanate (KSCN) B->P Electrophilic Cyclization C Bromine (Br2) C->P Electrophilic Cyclization D Glacial Acetic Acid D->P Electrophilic Cyclization

Caption: General synthesis workflow for the core scaffold.

Proposed Mechanisms of Anticancer Action

Benzothiazole derivatives can exert their anticancer effects through a multitude of mechanisms.[1][3] Based on extensive research into this class of compounds, the primary mechanisms of action for this compound derivatives are likely to involve the induction of apoptosis (programmed cell death) and interference with the cell cycle.[3][7][8]

Apoptosis Induction: Many anticancer agents trigger apoptosis in tumor cells.[8] Benzothiazoles have been shown to induce apoptosis through the mitochondrial (intrinsic) pathway.[2] This process involves the modulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade.[9][10] Key events include the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), ultimately leading to the cleavage of critical cellular substrates like PARP (Poly (ADP-ribose) polymerase) and cell death.[9][11][12]

G Compound Benzothiazole Derivative Bcl2 Anti-apoptotic (Bcl-2, Bcl-xL) Compound->Bcl2 Inhibits Bax Pro-apoptotic (Bax, Bak) Compound->Bax Activates Bcl2->Bax Inhibits Mito Mitochondria Bax->Mito Promotes release CytC Cytochrome c (release) Mito->CytC Casp9 Pro-Caspase-9 CytC->Casp9 Activates aCasp9 Active Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 Cleaves/ Activates aCasp3 Active Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: The intrinsic apoptosis pathway modulated by benzothiazoles.

Experimental Protocols

This section provides detailed protocols for the initial screening and mechanistic evaluation of novel this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a robust colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[14]

G A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound Series B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (e.g., DMSO) F->G H 8. Read Absorbance (~570nm) G->H I 9. Calculate IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[15]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C and 5% CO2.[16]

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][17]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[13] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background noise.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[18]

Protocol 2: Analysis of Apoptosis by Western Blotting

Western blotting is a powerful technique to detect and quantify changes in the expression levels of specific proteins involved in apoptosis.[9][11] This protocol focuses on detecting the cleavage of Caspase-3 and PARP, which are hallmark indicators of apoptosis.[9][12]

G A 1. Cell Lysis & Protein Extraction B 2. Protein Quantification (e.g., BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF Membrane) C->D E 5. Blocking (e.g., 5% Milk) D->E F 6. Primary Antibody Incubation (Overnight) E->F G 7. Secondary Antibody Incubation (HRP-conj.) F->G H 8. Chemiluminescent Detection G->H I 9. Imaging & Analysis H->I

Caption: Workflow for Western Blot analysis of apoptotic proteins.

Methodology:

  • Cell Culture and Treatment: Culture cells in larger format dishes (e.g., 6-well plates or 10 cm dishes) and treat with the test compound at concentrations around its IC50 value for a defined time (e.g., 24 hours).[10]

  • Protein Extraction:

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cell pellets in RIPA buffer supplemented with a protease inhibitor cocktail on ice for 30 minutes.[10]

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.[10]

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[11]

  • SDS-PAGE: Denature protein samples by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[11]

  • Blocking and Antibody Incubation:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[11]

    • Incubate the membrane with primary antibodies targeting proteins of interest (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.[10]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Detection and Analysis:

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[10]

    • Analyze the band intensities using densitometry software. An increase in the cleaved forms of Caspase-3 and PARP indicates the induction of apoptosis.[11]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is the most common method for analyzing the cell cycle distribution of a cell population.[19] PI is a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content and thus differentiation between cells in the G0/G1, S, and G2/M phases of the cell cycle.

G A 1. Harvest & Wash Treated Cells B 2. Fix Cells (ice-cold 70% Ethanol) A->B C 3. Wash & Resuspend in PBS B->C D 4. RNase Treatment (to remove RNA) C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Acquire Data on Flow Cytometer E->F G 7. Analyze DNA Content Histogram F->G

Caption: Workflow for cell cycle analysis via flow cytometry.

Methodology:

  • Cell Harvest: Treat cells with the test compound as described for Western Blotting. Harvest both adherent and floating cells to include apoptotic populations. Centrifuge at low speed (e.g., 200 x g) for 5 minutes.[19]

  • Fixation: Discard the supernatant and resuspend the cell pellet (e.g., 1x10^6 cells) in 1 mL of ice-cold 70% ethanol while gently vortexing.[20] Fix the cells for at least 30 minutes at 4°C (or store for longer periods at -20°C).[20][21] Ethanol fixation is preferred as it preserves DNA integrity.

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet twice with PBS to rehydrate the cells.[20]

  • Staining:

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[20] RNase treatment is crucial to prevent the staining of double-stranded RNA.

    • Incubate in the dark at room temperature for at least 20-30 minutes.[19][20]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[19]

    • Generate a DNA content frequency histogram.

    • Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M peaks and calculate the percentage of cells in each phase.[20] An accumulation of cells in a specific phase (e.g., G2/M arrest) or the appearance of a sub-G1 peak (indicative of apoptotic DNA fragmentation) suggests the compound interferes with cell cycle progression.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines

Cell Line Tissue of Origin Compound X IC50 (µM) Doxorubicin IC50 (µM)
MCF-7 Breast Adenocarcinoma Value ± SD Value ± SD
HCT-116 Colon Carcinoma Value ± SD Value ± SD
A549 Lung Carcinoma Value ± SD Value ± SD
PANC-1 Pancreatic Carcinoma Value ± SD Value ± SD

(Data presented as mean ± standard deviation from three independent experiments)

Interpretation of Results:

  • MTT Assay: Lower IC50 values indicate higher cytotoxic potency. A selective compound will show significantly lower IC50 values against cancer cell lines compared to non-cancerous cell lines (if tested).

  • Western Blot: An increase in the intensity of bands corresponding to cleaved Caspase-3 and cleaved PARP in compound-treated cells compared to the control indicates apoptosis induction. A decrease in anti-apoptotic proteins (like Bcl-2) or an increase in pro-apoptotic proteins (like Bax) further supports this mechanism.

  • Cell Cycle Analysis: A significant increase in the percentage of cells in a particular phase (e.g., G2/M) suggests cell cycle arrest at that checkpoint. The presence of a prominent sub-G1 peak is a strong indicator of apoptosis.

References

Introduction: Unlocking the Potential of a Novel Benzothiazole Derivative

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including notable anticancer properties.[1][2] The strategic incorporation of halogen atoms, such as fluorine and bromine, can significantly modulate a molecule's physicochemical properties, influencing its metabolic stability, target binding affinity, and overall therapeutic potential.[3][4] this compound (henceforth, "the compound") is a novel entity within this chemical class, featuring a specific halogenation pattern that warrants thorough investigation.

This document provides a comprehensive, tiered strategy for the initial in vitro characterization of this compound. As a Senior Application Scientist, this guide is designed not merely as a set of instructions, but as a strategic framework to logically progress from broad phenotypic screening to specific target identification and mechanism of action (MoA) elucidation. The protocols herein are grounded in established methodologies and include critical insights into experimental design and data interpretation for researchers in drug discovery and oncology.

Compound Profile and Essential Handling

Before commencing any biological evaluation, it is critical to understand the compound's basic properties and handle it appropriately.

  • Chemical Structure:

    • Molecular Formula: C₇H₄BrFN₂S[3]

    • Molecular Weight: 247.09 g/mol [3]

    • CAS Number: 1160789-91-2[3][5]

  • Solubility and Stock Preparation: The compound's poor aqueous solubility is anticipated. Therefore, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile dimethyl sulfoxide (DMSO). The final concentration of DMSO in cell-based assays must be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in vehicle control wells.

  • Storage: The compound should be stored as a solid or in DMSO aliquots at -20°C or -80°C, protected from light and moisture to ensure its stability.[3]

Phase 1: Cytotoxicity Profiling Across Cancer Cell Lineages

Scientific Rationale: The foundational step in evaluating a potential anticancer agent is to determine its cytotoxic and cytostatic effects. This is achieved by exposing a panel of diverse cancer cell lines to a range of compound concentrations. This initial screen helps identify sensitive cell lines, determines the compound's potency (IC₅₀/GI₅₀), and informs the concentration range for subsequent mechanistic studies. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-Well Plates treat_cells Treat Cells with Compound (e.g., 0.1 nM to 100 µM) seed_cells->treat_cells prep_compound Prepare Serial Dilutions of Compound prep_compound->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent (Incubate 1-4 hours) incubate->add_mtt solubilize Add Solubilizing Agent (e.g., DMSO) add_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs calc_viability Calculate % Cell Viability read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50/GI50 Values plot_curve->det_ic50 G cluster_reaction Kinase Reaction cluster_detection Luminescent ADP Detection reactants Kinase + Substrate + ATP (+/- Inhibitor) products Phospho-Substrate + ADP reactants->products Phosphorylation adp_detection Remaining ATP is depleted. ADP is converted to ATP. products->adp_detection note Inhibitor Presence -> Less ADP -> Less Light luciferase Newly formed ATP is used by Luciferase to generate light. adp_detection->luciferase signal Luminescent Signal luciferase->signal G compound Compound X cdk4 CDK4/Cyclin D compound->cdk4 Inhibition rb pRb (Phosphorylated) cdk4->rb Phosphorylates e2f E2F Release rb->e2f Prevents s_phase S-Phase Entry & Cell Cycle Progression e2f->s_phase Drives apoptosis Apoptosis s_phase->apoptosis Blockade Leads To caspase Caspase-3 Activation (Cleaved Caspase-3) apoptosis->caspase Measured via

References

Application Notes and Protocols: Characterization of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine as a potential kinase inhibitor. This document outlines a strategic and scientifically robust workflow, from initial biochemical validation to cell-based functional assays. The protocols provided herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind experimental choices.

Introduction: The Therapeutic Potential of Benzothiazoles

Benzothiazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The therapeutic potential of these compounds often stems from their ability to modulate the activity of key cellular enzymes, particularly protein kinases.[2] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5]

This compound is a halogenated benzothiazole derivative.[6] The presence of bromine and fluorine substituents can enhance its metabolic stability and binding affinity to target proteins.[7] While the specific kinase targets of this compound are yet to be fully elucidated, its structural similarity to other known kinase inhibitors suggests it may be a valuable lead compound for drug discovery.[8] These application notes will therefore provide a roadmap for the systematic evaluation of its kinase inhibitory potential, using a hypothetical model where the compound targets a receptor tyrosine kinase (RTK) signaling pathway, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR), a common target for benzothiazole-based inhibitors.[8]

Section 1: Biochemical Characterization of Kinase Inhibition

The initial step in characterizing a potential kinase inhibitor is to determine its direct inhibitory effect on the purified target kinase in a controlled, in vitro setting. This allows for the precise measurement of potency (e.g., IC50) and the investigation of the mechanism of inhibition.

In Vitro Kinase Assay: Determining IC50

A variety of assay formats are available for measuring kinase activity, including fluorescence-based, luminescence-based, and radiometric assays.[9] The ADP-Glo™ Kinase Assay is a robust and versatile luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] This assay is suitable for a wide range of kinases and is ideal for determining the half-maximal inhibitory concentration (IC50) of a test compound.[10]

Objective: To determine the IC50 value of this compound against a target kinase (e.g., purified recombinant EGFR).

Materials:

  • This compound (stock solution in 100% DMSO)

  • Purified recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase reaction buffer (specific to the kinase of interest)

  • White, opaque 96-well or 384-well assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions to generate a 10-point dose-response curve.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase reaction buffer.

    • Add 1 µL of the diluted test compound or DMSO (as a vehicle control).

    • Add 2 µL of the kinase and substrate mixture.

    • Pre-incubate the plate at room temperature for 10-15 minutes. This allows the compound to bind to the kinase before the reaction is initiated.[11]

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for the recommended reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a coupled luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The data is typically plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data to determine the IC50 value.

Data Presentation:

CompoundTarget KinaseHypothetical IC50 (nM)
This compoundEGFR50
Positive Control (e.g., Gefitinib)EGFR5

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilution of This compound Reaction_Setup Set up kinase reaction in plate: Buffer + Compound + Kinase/Substrate Compound_Prep->Reaction_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Reaction_Setup Pre_incubation Pre-incubate (15 min) Reaction_Setup->Pre_incubation Initiate_Reaction Add ATP to start reaction Pre_incubation->Initiate_Reaction Incubate Incubate (e.g., 60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) Incubate->Stop_Reaction Incubate_1 Incubate (40 min) Stop_Reaction->Incubate_1 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, generate light) Incubate_1->Add_Detection Incubate_2 Incubate (30-60 min) Add_Detection->Incubate_2 Read_Plate Measure luminescence Incubate_2->Read_Plate Plot_Data Plot % inhibition vs. [Compound] Read_Plate->Plot_Data Calculate_IC50 Determine IC50 from dose-response curve Plot_Data->Calculate_IC50 G cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS activates Inhibitor This compound Inhibitor->EGFR inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (p-ERK) MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival

References

Topic: High-Throughput Screening of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in molecules with a wide spectrum of pharmacological activities.[1][2] Analogs built upon this core have demonstrated therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The specific derivative, 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, represents a particularly strategic starting point for drug discovery.[5] The electron-withdrawing fluorine atom can enhance binding affinity and modulate metabolic stability, while the bromine atom at the 5-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries.[5][6]

High-throughput screening (HTS) provides the essential methodology to rapidly interrogate these libraries against critical biological targets, identifying "hit" compounds that can serve as the foundation for new therapeutic development.[7][8] Given the established activities of benzothiazoles, this guide will present detailed protocols for screening a library of this compound analogs against two high-impact target classes: protein kinases , central to oncology research[9][10], and amyloid-β aggregation , a key pathological hallmark of Alzheimer's disease.[11][12]

This document provides a comprehensive framework, from primary assay development and execution to the critical cascade of hit validation, designed to ensure scientific rigor and the confident identification of promising lead compounds.

I. The High-Throughput Screening (HTS) Campaign: A Strategic Workflow

A successful HTS campaign is a multi-stage process designed to systematically reduce a large library of compounds to a small number of validated, high-quality hits. Each stage employs specific assays and analyses to increase confidence in the biological activity and eliminate artifacts.

HTS_Workflow cluster_0 Primary Screening Phase cluster_1 Hit Validation & Triaging Phase Library_Prep Compound Library (10,000s of Analogs) Primary_Screen Primary HTS (Single Concentration) Library_Prep->Primary_Screen Assay Miniaturization (384/1536-well) Hit_Identification Primary Hit Identification (~1-3% Hit Rate) Primary_Screen->Hit_Identification Data Analysis (Z'-factor, % Inhibition) Confirmation Hit Confirmation (Fresh Compound) Hit_Identification->Confirmation Triage Dose_Response Dose-Response (IC50) Confirmation->Dose_Response Confirm Activity Orthogonal_Assay Orthogonal Assay (Rule out Artifacts) Dose_Response->Orthogonal_Assay Determine Potency Cellular_Assay Cellular Assays (Toxicity & Target Engagement) Orthogonal_Assay->Cellular_Assay Confirm Mechanism Validated_Hits Validated Hits (5-10 Compounds) Cellular_Assay->Validated_Hits Assess Biological Relevance

Caption: A high-level overview of the high-throughput screening cascade.

II. Primary Screening Protocols: Interrogating the Library

The choice of primary assay is dictated by the biological question. The following protocols describe robust, HTS-compatible methods for two distinct and highly relevant target classes.

Protocol A: Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay
  • Scientific Rationale: Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. Many benzothiazole derivatives have been identified as kinase inhibitors.[8][13] TR-FRET assays are highly sensitive, robust in HTS formats, and less prone to interference from fluorescent compounds than standard fluorescence intensity assays.[14][15] This assay measures the phosphorylation of a substrate by a kinase.

  • Principle of the Assay: The assay uses a europium (Eu)-labeled antibody that specifically recognizes a phosphorylated substrate and a streptavidin-conjugated acceptor fluorophore (e.g., XL665) that binds to a biotinylated peptide substrate. When the substrate is phosphorylated by the kinase, the antibody and streptavidin are brought into close proximity. Excitation of the Eu donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.[14] Inhibition of the kinase prevents this energy transfer.

  • Detailed Step-by-Step Protocol (384-well format):

    • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the this compound analog library (in 100% DMSO) into the appropriate wells of a 384-well low-volume assay plate.

    • Controls: Dispense 50 nL of 100% DMSO into control wells for 0% inhibition (max signal) and 50 nL of a known potent inhibitor (e.g., Staurosporine) for 100% inhibition (min signal).

    • Enzyme/Substrate Mix Preparation: Prepare a 2X kinase reaction mix containing the target kinase and its specific biotinylated peptide substrate in kinase reaction buffer. The optimal concentrations must be determined empirically during assay development.

    • Enzyme/Substrate Addition: Add 5 µL of the 2X kinase reaction mix to each well of the assay plate.

    • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

    • ATP Addition: Prepare a 2X ATP solution in kinase reaction buffer. Add 5 µL of this solution to each well to initiate the kinase reaction. The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Reaction Incubation: Incubate the plate at room temperature for 90 minutes.

    • Detection Reagent Addition: Prepare the TR-FRET detection mix containing the Eu-labeled anti-phospho-antibody and Streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well to stop the reaction.

    • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Protocol B: Thioflavin T (ThT) Amyloid-β Aggregation Inhibition Assay
  • Scientific Rationale: The aggregation of the amyloid-beta (Aβ) peptide into neurotoxic oligomers and fibrils is a central event in the pathology of Alzheimer's disease.[11] Identifying small molecules that inhibit this process is a key therapeutic strategy. The Thioflavin T (ThT) assay is a widely used, simple, and cost-effective method for monitoring amyloid fibrillization in an HTS format.[16][17]

  • Principle of the Assay: Thioflavin T is a fluorescent dye that exhibits a characteristic increase in fluorescence emission upon binding to the β-sheet structures that are characteristic of amyloid fibrils.[17] In the absence of fibrils, the dye has low basal fluorescence. Inhibitors of aggregation prevent the formation of these β-sheet-rich structures, resulting in a lower fluorescence signal.

  • Detailed Step-by-Step Protocol (384-well format):

    • Aβ Peptide Preparation: Prepare a stock solution of synthetic Aβ42 peptide by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol), followed by lyophilization to ensure a monomeric starting state. Just before use, reconstitute the peptide in a dilute base (e.g., 10 mM NaOH) and then dilute into the final assay buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.4).

    • Compound Plating: Dispense 50 nL of each library compound (in 100% DMSO) into the wells of a 384-well non-binding surface plate. Include DMSO-only and a known aggregation inhibitor (e.g., Congo Red) as controls.

    • Aβ Addition: Add 10 µL of the prepared Aβ42 solution (e.g., final concentration of 10 µM) to each well.

    • Incubation: Seal the plate and incubate at 37°C for 24 hours with gentle shaking to promote fibril formation.

    • ThT Addition: Prepare a Thioflavin T solution in the assay buffer. Add 10 µL of the ThT solution (e.g., final concentration of 5 µM) to each well.

    • Data Acquisition: Immediately read the fluorescence intensity on a plate reader with excitation at ~440 nm and emission at ~485 nm.

III. Data Analysis and Quality Control

Rigorous data analysis is essential to ensure the reliability of screening results.[18][19] The primary goal is to standardize the data and identify statistically significant "hits".

  • Data Normalization: Raw data from the plate reader is converted to a more intuitive metric, such as percent inhibition.

    • Calculation: % Inhibition = 100 * (1 - [(Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min)])

    • Signal_Compound: Signal from a well with a test compound.

    • Signal_Max: Average signal from the 0% inhibition controls (e.g., DMSO).

    • Signal_Min: Average signal from the 100% inhibition controls.

  • Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of the quality and robustness of an HTS assay.[20] It assesses the separation between the high and low controls.

    • Calculation: Z' = 1 - [(3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

ParameterSymbolDescriptionAcceptance Criteria
Z-Prime FactorZ'Measures the statistical separation between positive and negative controls.Z' ≥ 0.5
Signal-to-BackgroundS/BRatio of the mean of high signal controls to the mean of low signal controls.> 10 (Assay Dependent)
Coefficient of Variation%CVMeasures the variability of control wells (SD/Mean * 100).< 15%
  • Hit Selection: A primary hit is typically defined as a compound that produces a response exceeding a certain threshold, for example:

    • Percent inhibition > 50%.

    • A Z-score > 3 (i.e., an inhibition value more than 3 standard deviations away from the mean of the neutral controls).

IV. The Hit Validation Cascade: From Activity to Confidence

Primary hits from an HTS campaign are not yet validated drug leads. They must undergo a rigorous validation process to eliminate false positives and characterize their activity.[21][22][23]

Hit_Validation Primary_Hits Primary Hits (~300 compounds) Reconfirmation 1. Re-test from Fresh Compound Stock Primary_Hits->Reconfirmation IC50 2. Dose-Response Curve (Determine IC50) Reconfirmation->IC50 Confirm activity Orthogonal 3. Orthogonal Assay (Confirm mechanism, rule out technology artifacts) IC50->Orthogonal Quantify potency Cytotoxicity 4. Cell Viability Assay (Rule out general toxicity) Orthogonal->Cytotoxicity Validate mechanism Final_Hits Validated Hits for Lead Optimization Cytotoxicity->Final_Hits Ensure specificity

Caption: A streamlined workflow for hit validation and triaging.

Step 1: Dose-Response Analysis and IC50 Determination

Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50). This is a critical step to rank compounds and understand their structure-activity relationship (SAR).[23]

Compound IDIC50 (µM)Max Inhibition (%)Curve Quality (R²)
BFT-0010.2598.50.992
BFT-0021.1095.20.985
BFT-003> 5045.0N/A
BFT-0045.7099.10.995

Hypothetical data for prioritized hits.

Step 2: Orthogonal and Counter-Screening

An orthogonal assay confirms the biological activity of a hit using a different detection technology.[21][22] This is crucial for identifying and eliminating false positives that arise from interference with the primary assay's detection method (e.g., compound autofluorescence or quenching).

  • For Kinase Hits (TR-FRET): An excellent orthogonal assay is the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) .[24][25][26] This bead-based assay also measures substrate phosphorylation but relies on a chemiluminescent signal generated by the proximity of donor and acceptor beads, providing a technologically distinct confirmation of kinase inhibition.[27][28]

  • For Aβ Aggregation Hits (ThT): A label-free method like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) can serve as an orthogonal test.[11][12] This method directly measures the amount of monomeric Aβ peptide remaining in solution after incubation, providing a direct readout of aggregation that is not susceptible to fluorescence artifacts.[29]

Step 3: Cellular Viability and Cytotoxicity Assessment

It is essential to determine if the observed activity of a hit compound is due to specific target modulation or simply because the compound is toxic to cells.[22][30] A cell viability assay should be run on a relevant cell line.

  • Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

    • Cell Seeding: Seed a relevant human cell line (e.g., a cancer cell line for kinase targets) into a 384-well white, clear-bottom plate and allow cells to adhere overnight.

    • Compound Treatment: Treat cells with the hit compounds at the same concentrations used in the dose-response assays.

    • Incubation: Incubate for 24-48 hours.

    • Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add the reagent to each well.

    • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate reader. A decrease in luminescence indicates a reduction in viable, metabolically active cells.[30][31]

Conclusion

The this compound scaffold provides a rich foundation for the discovery of novel therapeutic agents. The successful identification of high-quality, developable hits from a compound library depends on a meticulously planned and executed high-throughput screening campaign. This guide outlines a robust, multi-faceted strategy, incorporating sensitive primary assays for relevant target classes like kinases and amyloid-β aggregation. By adhering to rigorous data quality standards and implementing a comprehensive hit validation cascade that includes dose-response analysis, orthogonal testing, and cellular toxicity assessment, researchers can confidently advance the most promising compounds toward lead optimization and preclinical development.

References

Application Notes and Protocols for the Functionalization of the 2-Amino Group of Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its rigid bicyclic structure, coupled with the reactive exocyclic amino group, provides a unique platform for the synthesis of diverse molecular architectures. Functionalization of the 2-amino group allows for the fine-tuning of steric, electronic, and physicochemical properties, which is critical in the rational design of novel therapeutics and functional materials.[3][4] Derivatives of 2-aminobenzothiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

This comprehensive guide provides detailed application notes and robust protocols for the various modes of functionalizing the 2-amino group of benzothiazoles. Each section is designed to provide not only a step-by-step experimental procedure but also the underlying chemical principles and mechanistic insights, empowering researchers to confidently apply and adapt these methods for their specific research needs.

C-N Bond Formation: The Workhorse of Diversification

The formation of a carbon-nitrogen bond at the 2-amino position is the most common and versatile strategy for elaborating the 2-aminobenzothiazole scaffold. This section details key C-N bond-forming reactions.

N-Acylation: Synthesis of 2-Acylaminobenzothiazoles

N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules due to its ability to participate in hydrogen bonding. This can be achieved using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids.

Mechanistic Rationale: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the acylating agent. In the case of acyl chlorides and anhydrides, a leaving group (chloride or carboxylate, respectively) is expelled. When using carboxylic acids, a coupling agent is often required to activate the carboxylic acid.

Protocol 1: Acylation using Acyl Chlorides [6]

This method is highly efficient for the synthesis of N-acylated 2-aminobenzothiazoles. A base is used to neutralize the HCl generated during the reaction.

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 eq)

    • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Triethylamine (NEt₃) or Pyridine (1.5 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add triethylamine (1.5 eq) to the solution.

    • Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.

Protocol 2: Acylation using Acetic Acid [7]

A direct and cost-effective method using acetic acid as both the acetylating agent and the solvent.

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Glacial acetic acid

  • Procedure:

    • In a round-bottom flask, suspend 2-aminobenzothiazole (1.0 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approximately 118 °C) for 8-10 hours.

    • Monitor the reaction progress using TLC.

    • Once the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.

    • To the resulting residue, add water to precipitate the solid product.

    • Collect the solid by filtration and wash with water.

    • Dry the product under vacuum.

Table 1: Comparison of N-Acylation Protocols

MethodAcylating AgentSolvent/BaseTemperatureTimeTypical Yield
Acyl ChlorideAcyl ChlorideDCM / NEt₃0 °C to RT4-12 hHigh
Acetic AcidAcetic AcidAcetic AcidReflux8-10 hGood to High
AnhydrideCarboxylic AnhydrideAcetic AcidReflux2-6 hGood to High

Diagram 1: General Workflow for N-Acylation

start Dissolve 2-Aminobenzothiazole in Anhydrous Solvent add_base Add Base (e.g., NEt3) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acyl Chloride) cool->add_acyl react Stir at Room Temperature (4-12h) add_acyl->react workup Aqueous Work-up (Wash with NaHCO3, Brine) react->workup dry Dry (Na2SO4), Filter, Concentrate workup->dry purify Purify (Recrystallization or Chromatography) dry->purify end N-Acylated Product purify->end

Caption: Workflow for N-acylation using an acyl chloride.

N-Arylation: Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate.[8][9] This method allows for the introduction of a wide range of aryl and heteroaryl substituents.

Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the N-arylated product and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the reaction.

Protocol 3: Buchwald-Hartwig N-Arylation [10]

This protocol describes a general procedure for the N-arylation of 2-aminobenzothiazoles with aryl bromides.

  • Materials:

    • 2-Aminobenzothiazole (1.2 eq)

    • Aryl bromide (1.0 eq)

    • Pd₂(dba)₃ (1.5 mol%)

    • XPhos (3.0 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous toluene

  • Procedure:

    • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

    • Add 2-aminobenzothiazole (1.2 eq) and the aryl bromide (1.0 eq).

    • Seal the Schlenk tube with a septum, and evacuate and backfill with argon three times.

    • Add degassed toluene via syringe.

    • Heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

N-Alkylation

N-alkylation introduces alkyl groups to the 2-amino position, which can significantly impact the lipophilicity and basicity of the molecule.

Mechanistic Rationale: The reaction typically proceeds via an S_N2 mechanism where the nucleophilic amino group attacks an alkyl halide, displacing the halide leaving group. The use of a base is often necessary to neutralize the resulting ammonium salt and regenerate the free amine for further reaction.

Protocol 4: N-Alkylation with Alkyl Halides [11]

A straightforward method for the synthesis of N-alkylated 2-aminobenzothiazoles.

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine 2-aminobenzothiazole (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

    • Add the alkyl halide (1.1 eq) to the stirred suspension.

    • Heat the reaction mixture to 60-80 °C for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography on silica gel.

Urea and Thiourea Formation

The formation of ureas and thioureas from 2-aminobenzothiazole provides access to a class of compounds with significant biological activities.[6]

Mechanistic Rationale: The reaction involves the nucleophilic addition of the 2-amino group to the electrophilic carbon of an isocyanate or isothiocyanate, respectively. The reaction is typically fast and proceeds without the need for a catalyst.

Protocol 5: Synthesis of N-Benzothiazol-2-yl-N'-substituted Ureas [1]

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Isocyanate (e.g., phenyl isocyanate) (1.0 eq)

    • Anhydrous Dichloromethane (DCM) or Pyridine

  • Procedure:

    • Dissolve 2-aminobenzothiazole (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask.

    • Add the isocyanate (1.0 eq) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture for 2-6 hours at room temperature. A precipitate may form during the reaction.

    • Monitor the reaction progress by TLC.

    • If a precipitate has formed, collect the solid by filtration and wash with cold DCM.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 6: Synthesis of N-Benzothiazol-2-yl-N'-substituted Thioureas [6]

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Isothiocyanate (e.g., phenyl isothiocyanate) (1.0 eq)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 2-aminobenzothiazole (1.0 eq) in ethanol.

    • Add the isothiocyanate (1.0 eq) to the solution.

    • Heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.

    • Collect the solid product by filtration and wash with cold ethanol.

    • Dry the product under vacuum.

C-S Bond Formation: Sulfonamides

Sulfonamides are a critical class of compounds in medicinal chemistry, famously known for their antibacterial properties.

Mechanistic Rationale: The reaction of 2-aminobenzothiazole with a sulfonyl chloride is analogous to N-acylation. The amino group acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base is required to neutralize the generated HCl.

Protocol 7: Sulfonylation [12]

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride) (1.1 eq)

    • Pyridine

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-aminobenzothiazole (1.0 eq) in a mixture of pyridine and DCM in a round-bottom flask.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.1 eq) portion-wise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by recrystallization or column chromatography.

C-P Bond Formation: Phosphoramidates

Phosphoramidates are compounds containing a P-N bond and are of interest as potential therapeutic agents and synthetic intermediates.[13]

Mechanistic Rationale: The formation of a phosphoramidate from 2-aminobenzothiazole can be achieved by reacting it with a phosphoryl chloride. The amino group acts as a nucleophile, attacking the electrophilic phosphorus atom and displacing a chloride ion.

Protocol 8: Synthesis of Phosphoramidates [14]

  • Materials:

    • 2-Aminobenzothiazole (1.0 eq)

    • Phosphoryl chloride (e.g., diphenylphosphoryl chloride) (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Triethylamine (NEt₃) (1.2 eq)

  • Procedure:

    • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-aminobenzothiazole (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Cool the stirred solution to 0 °C.

    • Add the phosphoryl chloride (1.0 eq) dropwise to the cooled solution.

    • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, filter off the triethylamine hydrochloride precipitate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Visualization of Reaction Pathways

Diagram 2: Key Functionalization Pathways of 2-Aminobenzothiazole

cluster_0 C-N Bond Formation cluster_1 C-S Bond Formation cluster_2 C-P Bond Formation Acyl Chloride Acyl Chloride N-Acyl N-Acyl Acyl Chloride->N-Acyl NEt3, DCM Aryl Halide Aryl Halide N-Aryl N-Aryl Aryl Halide->N-Aryl Pd catalyst, Base Alkyl Halide Alkyl Halide N-Alkyl N-Alkyl Alkyl Halide->N-Alkyl K2CO3, DMF Isocyanate Isocyanate Urea Urea Isocyanate->Urea DCM Isothiocyanate Isothiocyanate Thiourea Thiourea Isothiocyanate->Thiourea Ethanol, Reflux Sulfonyl Chloride Sulfonyl Chloride Sulfonamide Sulfonamide Sulfonyl Chloride->Sulfonamide Pyridine, DCM Phosphoryl Chloride Phosphoryl Chloride Phosphoramidate Phosphoramidate Phosphoryl Chloride->Phosphoramidate NEt3, THF 2-Aminobenzothiazole 2-Aminobenzothiazole 2-Aminobenzothiazole->Acyl Chloride 2-Aminobenzothiazole->Aryl Halide 2-Aminobenzothiazole->Alkyl Halide 2-Aminobenzothiazole->Isocyanate 2-Aminobenzothiazole->Isothiocyanate 2-Aminobenzothiazole->Sulfonyl Chloride 2-Aminobenzothiazole->Phosphoryl Chloride

References

Application Notes & Protocols: A Comprehensive Guide to Evaluating the In Vitro Cytotoxicity of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a wide array of pharmacological activities.[1][2] Derivatives of benzothiazole, in particular, have garnered significant interest in oncology, with numerous studies demonstrating their potent antiproliferative and pro-apoptotic effects across various cancer cell lines.[3][4][5] These compounds can induce cell death through diverse mechanisms, including the activation of key apoptotic enzymes and the modulation of critical cell signaling pathways.[6][7]

This document provides a comprehensive framework for evaluating the cell viability and cytotoxic potential of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine , a novel halogenated benzothiazole derivative. The introduction of bromine and fluorine moieties is a common strategy in drug design to enhance metabolic stability and target affinity. Given the established anticancer potential of its chemical class, a rigorous and multi-faceted approach to assessing its biological effect is imperative.

This guide is designed for researchers in drug discovery and cell biology, offering a tiered strategy for cytotoxicity testing. We move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and well-validated assessment of the compound's activity. The workflow begins with high-throughput screening to determine overall potency (IC50) and progresses to mechanistic assays to elucidate the mode of action.

A Tiered Strategy for Comprehensive Cytotoxicity Assessment

A single assay provides only one perspective on a compound's effect. A robust evaluation relies on a multi-assay, tiered approach to build a comprehensive profile, validate findings, and probe the mechanism of action. This strategy ensures that initial findings are not artifacts of a specific assay's chemistry and provides deeper biological insights.

G cluster_0 Tier 1: Primary Screening & Potency cluster_1 Tier 2: Validation & Mechanistic Insight cluster_2 Tier 3: Advanced Analysis a Metabolic Viability Assays (MTT or CellTiter-Glo®) b Determine Dose-Response Curve & Calculate IC50 Value a->b High-throughput viability data c Membrane Integrity Assay (Trypan Blue Exclusion) b->c Confirm cytotoxicity with orthogonal method d Mechanism of Cell Death Assay (Caspase-3/7 Activation) e Cell Cycle Analysis (Flow Cytometry) d->e Elucidate cellular response f Pathway-Specific Assays (e.g., Kinase Profiling)

Caption: A tiered workflow for in vitro cytotoxicity testing.

Tier 1: Primary Screening for Metabolic Viability

The initial step is to determine if this compound affects the overall health of a cell population and to quantify its potency (IC50). Metabolic assays are ideal for this purpose as they are sensitive, reproducible, and amenable to high-throughput 96- or 384-well plate formats.[8]

Assay Principle: Tetrazolium Reduction (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method for assessing cell viability.[9] Metabolically active cells employ mitochondrial dehydrogenase enzymes to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced, once solubilized, is directly proportional to the number of viable cells.[10]

G cluster_0 Inside Viable Cell Mitochondria cluster_1 Measurement MTT MTT (Yellow, Soluble) Enzymes Mitochondrial Dehydrogenases (NAD(P)H) MTT->Enzymes Enters cell Formazan Formazan (Purple, Insoluble) Solubilization Add Detergent (e.g., DMSO, SDS) Formazan->Solubilization Crystals formed Enzymes->Formazan Reduction Absorbance Measure Absorbance (~570 nm) Solubilization->Absorbance Dissolves crystals

Caption: Principle of the MTT cell viability assay.

Protocol 3.1: MTT Assay
  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Perform serial dilutions in culture medium to create a range of desired concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include "vehicle control" (medium with DMSO only) and "no-cell" blank wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL MTT solution in sterile PBS.[9] Add 10 µL of this solution to each well (final concentration of 0.5 mg/mL).[10]

  • Formazan Development: Incubate the plate for 4 hours at 37°C.[11] During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well.[11]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Alternative Assay Principle: ATP Quantitation (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive, homogeneous method that quantifies ATP, an indicator of metabolically active cells.[13][14] The assay reagent contains a thermostable luciferase that, in the presence of ATP released from lysed cells, generates a stable "glow-type" luminescent signal that is directly proportional to the number of viable cells in culture.[15]

G cluster_0 Homogeneous 'Add-Mix-Measure' cluster_1 Luminescent Reaction Cells Viable Cells (Containing ATP) Reagent CellTiter-Glo® Reagent (Lysis Agent + Luciferase/Luciferin) Cells->Reagent Add Reagent ATP ATP Reagent->ATP Lysis releases ATP Luciferase Luciferase ATP->Luciferase Catalyzes Light Luminescent Signal Luciferase->Light Emits

Caption: Principle of the ATP-based CellTiter-Glo® assay.

Protocol 3.2: CellTiter-Glo® Luminescent Assay
  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol (3.1). This assay is typically performed in opaque-walled 96-well plates suitable for luminescence measurements.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes.[14]

  • Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[15]

  • Signal Generation: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[13]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Measurement: Record the luminescence using a plate luminometer.

Tier 2: Validation and Initial Mechanistic Analysis

After identifying a dose-dependent effect on metabolic activity, it is crucial to confirm that this corresponds to an actual decrease in viable cell number and to begin investigating the mechanism of cell death.

Validation Principle: Dye Exclusion (Trypan Blue Assay)

The Trypan Blue exclusion test is a direct method for assessing cell viability based on membrane integrity.[16] Viable cells possess intact cell membranes that exclude the trypan blue dye. Conversely, non-viable cells with compromised membranes take up the dye and appear blue when viewed under a microscope.[17][18] This provides a direct count of live versus dead cells.

Protocol 4.1: Trypan Blue Exclusion Assay
  • Cell Culture & Treatment: Culture and treat cells with this compound (e.g., at its calculated IC50 and 2x IC50 concentrations) in a 6-well or 12-well plate format.

  • Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine the detached cells with the supernatant (containing floating/dead cells) and pellet by centrifugation (e.g., 5 min at 100 x g).[16]

  • Resuspension: Resuspend the cell pellet in a known volume of serum-free medium or PBS. Serum proteins can bind to the dye and interfere with the assay.[16]

  • Staining: In a microcentrifuge tube, mix a 1:1 ratio of your cell suspension with 0.4% trypan blue solution (e.g., 10 µL of cells + 10 µL of trypan blue).[17]

  • Counting: Immediately load 10 µL of the mixture into a hemacytometer.

  • Microscopy: Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid of the hemacytometer.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[17]

Mechanistic Principle: Apoptosis and Caspase Activation

A hallmark of apoptosis, or programmed cell death, is the activation of a family of cysteine proteases called caspases.[19][20] "Executioner" caspases, such as caspase-3 and caspase-7, are activated downstream in the apoptotic cascade and are responsible for cleaving key cellular substrates, leading to the dismantling of the cell.[21] Many benzothiazole derivatives are known to induce apoptosis.[5] Assays that measure the activity of caspase-3/7 can therefore indicate if the compound is triggering this specific cell death pathway.

G cluster_pathways compound This compound intrinsic Intrinsic Pathway (Mitochondrial Stress) compound->intrinsic Induces stress extrinsic Extrinsic Pathway (Death Receptors) compound->extrinsic Induces stress caspase9 Caspase-9 (Initiator) intrinsic->caspase9 caspase8 Caspase-8 (Initiator) extrinsic->caspase8 caspase37 Caspase-3/7 (Executioner Caspases) caspase9->caspase37 Activation cascade caspase8->caspase37 Activation cascade apoptosis Substrate Cleavage & Apoptosis caspase37->apoptosis

Caption: Simplified overview of apoptotic caspase activation.

Protocol 4.2: Caspase-Glo® 3/7 Assay

This homogeneous, luminescent assay measures caspase-3 and caspase-7 activities. The assay provides a proluminescent caspase-3/7 substrate in a buffer optimized for caspase activity. After caspase-3/7 cleavage of the substrate, a substrate for luciferase is released, resulting in light production.

  • Cell Seeding & Treatment: Follow the protocol for the CellTiter-Glo® assay (3.2), plating cells in opaque-walled 96-well plates. Treat cells with the compound for a shorter duration (e.g., 4, 8, 12, or 24 hours) as caspase activation is an earlier event than complete loss of metabolic activity.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Gently mix the contents on a plate shaker and incubate at room temperature for 1 to 2 hours.

  • Measurement: Measure the resulting luminescence with a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates activation of caspase-3/7.

Data Analysis and Presentation

Calculating Percentage Viability and IC50

For metabolic assays (MTT, CellTiter-Glo®), data should be expressed as a percentage of the vehicle control.

  • Background Subtraction: Subtract the average absorbance/luminescence of the "no-cell" blank wells from all other readings.

  • Calculate % Viability:

    • % Viability = ( [Signal of Treated Cells] / [Signal of Vehicle Control Cells] ) x 100

  • IC50 Determination: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

Example Data Presentation

Quantitative data should be summarized in a clear, tabular format for easy comparison.

Cell LineAssay TypeTreatment Duration (h)IC50 (µM) [95% CI]
MCF-7 (Breast Cancer)MTT488.2 [7.1 - 9.4]
A549 (Lung Cancer)MTT4812.5 [10.8 - 14.5]
PANC-1 (Pancreatic Cancer)CellTiter-Glo®486.7 [5.9 - 7.6]
HCT116 (Colon Cancer)CellTiter-Glo®4815.1 [13.2 - 17.3]

Note: The data presented above are for illustrative purposes only. Actual values for this compound must be determined experimentally.

Conclusion and Forward Look

This guide outlines a robust, multi-tiered approach for the initial in vitro characterization of this compound. By combining a high-throughput metabolic screen with orthogonal validation and initial mechanistic studies, researchers can confidently determine the compound's cytotoxic potential and begin to unravel its mechanism of action. Positive results from this workflow—demonstrating potent, dose-dependent cytotoxicity confirmed by direct cell counting and linked to apoptotic pathways like caspase activation—would provide a strong rationale for advancing the compound to further, more complex studies (Tier 3), such as cell cycle analysis, mitochondrial membrane potential assays, and target-based kinase profiling.

References

Western blot analysis for targets of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Western Blot Analysis for the Identification of Protein Targets of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Abstract

This compound is a synthetic heterocyclic compound belonging to the benzothiazole class, a scaffold known for a wide array of pharmacological activities, including anticancer and antimicrobial properties.[1][2] The precise molecular targets of this specific derivative remain largely uncharacterized. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the potential protein targets of this compound using Western blot analysis. We present detailed, step-by-step protocols for the preparation of cytosolic, nuclear, and membrane-bound protein fractions, enabling a broad-spectrum analysis of the compound's effects on cellular protein expression and localization. The protocols are designed with scientific integrity at their core, explaining the rationale behind key experimental choices to ensure robust and reproducible results.

Introduction: The Scientific Rationale

This compound is a versatile building block in medicinal chemistry, featuring a bromine atom suitable for cross-coupling reactions and a fluorine atom that can modulate the molecule's electronic properties.[3] While its direct biological targets are not yet elucidated, the broader family of 2-aminobenzothiazoles has been shown to interact with various biological pathways. For instance, some derivatives exhibit anticancer activity, while others, like 2-Bromo-5-fluorobenzo[d]thiazol-6-ol, have demonstrated antimicrobial effects by disrupting bacterial quorum sensing.[4] Given this functional diversity, a primary step in characterizing the mechanism of action for this compound is to identify its downstream protein targets.

Western blotting is a powerful and widely used technique to detect and quantify specific proteins in a complex biological sample.[5][6] By treating cells with the compound and subsequently analyzing protein levels in different cellular compartments, researchers can uncover changes in protein expression, degradation, or translocation, offering crucial insights into the compound's biological activity. This application note provides a systematic approach to this investigative process.

Experimental Design: A Multi-Compartmental Approach

To obtain a comprehensive understanding of the compound's effects, it is crucial to analyze proteins from various subcellular locations. A protein's function is intrinsically linked to its localization. Therefore, we provide protocols for the fractionation of cells into cytosolic, nuclear, and membrane-bound protein extracts. This approach allows for the detection of changes that might be missed in a whole-cell lysate, such as the translocation of a transcription factor to the nucleus or the altered expression of a membrane receptor.

Below is a logical workflow for the investigation:

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Western Blot Analysis cluster_3 Phase 4: Data Analysis A Seed and Culture Appropriate Cell Line B Treat Cells with This compound (and vehicle control) A->B C Harvest and Wash Cells B->C D Perform Cellular Fractionation C->D E Isolate Cytosolic, Nuclear, and Membrane Fractions D->E F Quantify Protein Concentration (BCA/Bradford) E->F G SDS-PAGE F->G H Protein Transfer to Membrane (PVDF or Nitrocellulose) G->H I Immunoblotting (Primary & Secondary Antibodies) H->I J Signal Detection (Chemiluminescence/Fluorescence) I->J K Densitometry Analysis of Bands J->K L Normalization to Loading Control K->L M Identification of Potential Targets L->M

Figure 1: A comprehensive workflow for identifying protein targets of this compound using Western blot.

Detailed Protocols

The following protocols are designed to be robust and adaptable. It is recommended to always include protease and phosphatase inhibitor cocktails in lysis buffers to preserve protein integrity and phosphorylation status.

Protocol 1: Preparation of Cytosolic and Nuclear Extracts

This protocol is adapted from established cell fractionation methods and is effective for separating cytoplasmic and nuclear proteins.[7][8][9]

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail

  • Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, Protease Inhibitor Cocktail

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Cell Lysis: Add 150 µL of ice-cold CEB per 10^6 cells and scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.[10]

  • Incubation: Incubate the suspension on ice for 15 minutes to allow the cells to swell.

  • Cytoplasmic Extraction: Add 10 µL of 10% NP-40 (or IGEPAL CA-630) and vortex vigorously for 10 seconds. Centrifuge at 13,000 rpm for 1 minute at 4°C.

  • Collect Cytosolic Fraction: Carefully transfer the supernatant, which contains the cytosolic proteins, to a new pre-chilled tube.

  • Nuclear Lysis: Resuspend the remaining pellet in 50 µL of ice-cold NEB.

  • Nuclear Extraction: Incubate on ice for 30 minutes with intermittent vortexing every 5 minutes to ensure efficient nuclear lysis.

  • Collect Nuclear Fraction: Centrifuge at 14,000 rpm for 15 minutes at 4°C. The resulting supernatant is the nuclear extract.

  • Protein Quantification: Determine the protein concentration of both the cytosolic and nuclear fractions using a Bradford or BCA assay.

  • Storage: Aliquot the extracts and store at -80°C.

Protocol 2: Preparation of Membrane Protein Extracts

Membrane proteins are notoriously difficult to solubilize. This protocol utilizes a strong detergent to ensure efficient extraction.[11][12]

Materials:

  • RIPA Lysis Buffer: 25 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% NP-40 or Triton X-100, 1% sodium deoxycholate, 0.1% SDS, Protease Inhibitor Cocktail.[13]

  • PBS, ice-cold

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Cell Harvesting: Wash cells as described in Protocol 1, Step 1.

  • Lysis: Add an appropriate volume of ice-cold RIPA buffer to the cell pellet (e.g., 1 mL per 10^7 cells).[13]

  • Homogenization: Gently pipette the lysate up and down to ensure complete lysis. Incubate on ice for 30 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Collect Supernatant: Transfer the supernatant, containing solubilized membrane and cytosolic proteins, to a new tube. For enrichment of membrane proteins, further ultracentrifugation steps may be required.

  • Protein Quantification and Storage: Proceed as described in Protocol 1, Steps 9 and 10.

Buffer Component Cytoplasmic Extraction Buffer (CEB) Nuclear Extraction Buffer (NEB) RIPA Lysis Buffer
HEPES/Tris-HCl 10 mM HEPES (pH 7.9)20 mM HEPES (pH 7.9)25 mM Tris-HCl (pH 7.6)
Salt 10 mM KCl0.4 M NaCl150 mM NaCl
Chelating Agents 0.1 mM EDTA, 0.1 mM EGTA1 mM EDTA, 1 mM EGTA-
Detergents --1% NP-40/Triton X-100, 1% Na-deoxycholate, 0.1% SDS
Reducing Agent 1 mM DTT1 mM DTT-
Additives Protease Inhibitor CocktailProtease Inhibitor CocktailProtease Inhibitor Cocktail

Table 1: Composition of Lysis Buffers for Cellular Fractionation.

Protocol 3: Western Blotting

This is a generalized Western blot protocol. Optimization of antibody concentrations and incubation times is highly recommended for each new target.[14]

Materials:

  • Protein extracts

  • 4x Laemmli sample buffer

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane[5]

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody

  • HRP-conjugated secondary antibody

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Mix protein extracts with 4x Laemmli sample buffer to a final 1x concentration. Heat samples at 95-100°C for 5 minutes. For membrane proteins, incubation at 70°C for 10-20 minutes may be preferable to avoid aggregation.[11]

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Wet transfer is often recommended for quantitative analysis.[15]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[15]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[5]

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]

  • Final Washes: Repeat the washing step as in step 6.

  • Signal Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.[5]

Potential Signaling Pathways and Target Classes

Based on the known activities of related benzothiazole compounds, several signaling pathways could be affected by this compound. Researchers should consider investigating key proteins within these pathways.

G cluster_0 Potential Cellular Processes Affected cluster_1 Investigative Compound A Cell Proliferation & Survival (e.g., PI3K/Akt, MAPK/ERK) B Apoptosis (e.g., Bcl-2 family, Caspases) C Inflammation (e.g., NF-κB, COX-2) D Quorum Sensing (in bacteria) (e.g., LasR, RhlR) Compound This compound Compound->A Modulates? Compound->B Induces? Compound->C Inhibits? Compound->D Disrupts?

Figure 2: Potential signaling pathways and cellular processes that may be modulated by this compound.

Troubleshooting and Best Practices

  • High Background: Insufficient blocking or washing. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).[17]

  • No Signal: Check antibody concentrations, transfer efficiency, and ECL substrate activity. Ensure the primary antibody is compatible with the species of your sample.

  • Non-specific Bands: Optimize antibody dilution. Ensure the purity of the isolated cellular fractions by blotting for compartment-specific markers (e.g., Tubulin for cytosol, Histone H3 for nucleus, EGFR for membrane).

  • Quantitative Accuracy: Load equal amounts of protein in each lane. Use a reliable loading control and normalize the band intensity of your target protein to it. For publication-quality data, consider using total protein staining as a loading control.

Conclusion

The protocols and guidelines presented in this application note provide a robust starting point for the characterization of this compound's biological targets. By employing a systematic, multi-compartmental Western blot analysis, researchers can generate critical data to elucidate the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.

References

Application Notes and Protocols for the Antimicrobial Screening of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering existing treatments for infectious diseases increasingly ineffective.[1][2] This escalating crisis necessitates the urgent discovery and development of novel antimicrobial compounds with unique mechanisms of action.[3][4] Heterocyclic compounds, particularly those containing benzothiazole scaffolds, have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[2][5] Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities.[1][5]

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial screening of a specific, promising derivative: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine . This compound, characterized by its halogenated benzothiazole core, offers a unique chemical scaffold for potential antimicrobial drug discovery.[6] The strategic placement of bromine and fluorine atoms can significantly influence the molecule's electronic properties, lipophilicity, and binding affinity to microbial targets, making it a compelling candidate for investigation.[7]

These application notes will detail the scientific rationale, step-by-step protocols for preliminary and secondary screening, and a discussion of potential mechanisms of action, providing a robust framework for evaluating the antimicrobial potential of this novel compound.

Scientific Rationale and Foundational Knowledge

The Benzothiazole Scaffold: A Privileged Structure in Antimicrobial Research

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. Several clinically approved drugs and numerous investigational compounds feature this moiety.[1] The antimicrobial efficacy of benzothiazole derivatives is often attributed to their ability to interfere with essential microbial enzymes and cellular processes.[8][9]

Potential Mechanisms of Action: Published research on structurally related benzothiazoles suggests several potential microbial targets that this compound might inhibit.[1][8] Understanding these provides a logical basis for the screening strategy.

  • DNA Gyrase and Topoisomerase Inhibition: Many antibacterial agents function by inhibiting these essential enzymes, which are critical for DNA replication and repair. Certain benzothiazole derivatives have been identified as potent inhibitors of DNA gyrase.[1]

  • Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folic acid synthesis pathway, which is vital for microbial survival. Benzothiazoles have been shown to inhibit this enzyme.[1]

  • Other Enzymatic Inhibition: Various other microbial enzymes, such as dihydropteroate synthase and dihydroorotase, have been identified as targets for benzothiazole derivatives.[1][8]

  • Disruption of Quorum Sensing: Some heterocyclic compounds can interfere with bacterial communication pathways known as quorum sensing, which regulate virulence factor production and biofilm formation.[10]

The workflow for screening will therefore be designed to first establish broad-spectrum activity and then to enable further studies into the specific mechanism of action.

Experimental Design and Workflow

A tiered screening approach is recommended to efficiently evaluate the antimicrobial properties of this compound. This begins with a broad primary screen to identify any activity, followed by more quantitative secondary assays to determine the potency and spectrum of the compound.

Antimicrobial Screening Workflow cluster_prep Phase 1: Preparation cluster_primary Phase 2: Primary Screening cluster_secondary Phase 3: Secondary Screening cluster_tertiary Phase 4: Mechanistic Insights Compound_Prep Compound Solubilization (this compound) Disk_Diffusion Disk Diffusion Assay (Qualitative Assessment) Compound_Prep->Disk_Diffusion Microbe_Prep Microbial Strain Preparation (Bacterial & Fungal Cultures) Microbe_Prep->Disk_Diffusion MIC_Assay Broth Microdilution for MIC (Quantitative Potency) Disk_Diffusion->MIC_Assay If Active MBC_MFC_Assay MBC/MFC Determination (Bactericidal/Fungicidal Activity) MIC_Assay->MBC_MFC_Assay Time_Kill Time-Kill Kinetics Assay MIC_Assay->Time_Kill Mechanism_Study Mechanism of Action Studies (e.g., Enzyme Inhibition) MBC_MFC_Assay->Mechanism_Study Time_Kill->Mechanism_Study

Caption: Tiered workflow for antimicrobial screening.

Protocols: Step-by-Step Methodologies

Part 1: Preparation and Stock Solutions

1.1. Compound Handling and Solubilization:

  • Compound: this compound (CAS: 1160789-91-2)[6][11]

  • Molecular Weight: 247.09 g/mol [6]

  • Procedure:

    • Accurately weigh 5 mg of the compound.

    • Dissolve in 1 mL of dimethyl sulfoxide (DMSO) to create a 5 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Causality Note: DMSO is used as it is a common solvent for solubilizing organic compounds for biological assays and is generally tolerated by microorganisms at low final concentrations (typically ≤1%). A vehicle control (DMSO without the compound) must be included in all experiments to ensure the solvent has no intrinsic antimicrobial activity.

1.2. Microbial Strain Selection and Culture Preparation:

A panel of clinically relevant and standard reference strains should be used to determine the spectrum of activity.

Gram-Positive Bacteria Gram-Negative Bacteria Fungal Strains
Staphylococcus aureus (e.g., ATCC 29213)Escherichia coli (e.g., ATCC 25922)Candida albicans (e.g., ATCC 90028)
Enterococcus faecalis (e.g., ATCC 29212)Pseudomonas aeruginosa (e.g., ATCC 27853)Aspergillus fumigatus (e.g., ATCC 204305)
  • Procedure for Bacteria:

    • Streak the bacterial strains from frozen stocks onto Tryptic Soy Agar (TSA) plates.

    • Incubate at 37°C for 18-24 hours.

    • Inoculate a single colony into Tryptic Soy Broth (TSB).

    • Incubate at 37°C with shaking (200 rpm) until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).

  • Procedure for Fungi:

    • Streak yeast strains onto Sabouraud Dextrose Agar (SDA) and incubate at 30°C for 24-48 hours.

    • For molds, culture on Potato Dextrose Agar (PDA) at 25-28°C for 5-7 days until sporulation is evident.

    • Prepare fungal inocula as per CLSI guidelines.

Part 2: Primary Screening - Agar Disk Diffusion Assay

This qualitative assay provides a preliminary assessment of antimicrobial activity.[12]

  • Materials:

    • Mueller-Hinton Agar (MHA) for bacteria; SDA/PDA for fungi.

    • Sterile 6 mm paper disks.

    • 0.5 McFarland standard.

    • Sterile swabs.

  • Protocol:

    • Adjust the microbial culture turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

    • Using a sterile swab, uniformly streak the inoculum over the entire surface of the agar plate to create a confluent lawn.

    • Allow the plate to dry for 5-10 minutes.

    • Aseptically place sterile 6 mm paper disks onto the agar surface.

    • Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto a disk.

    • Prepare control disks: a positive control (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) and a negative vehicle control (DMSO).

    • Incubate the plates at the appropriate temperature for 18-24 hours (bacteria) or 24-48 hours (fungi).

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Expected Outcome Interpretation
Clear zone around the compound diskPotential antimicrobial activity.
No zone around the compound diskNo detectable activity under these conditions.
Zone around the positive controlAssay is valid.
No zone around the negative controlDMSO vehicle has no effect.
Part 3: Secondary Screening - Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][12] This assay provides quantitative data on the compound's potency.

  • Materials:

    • Sterile 96-well microtiter plates.

    • Mueller-Hinton Broth (MHB) or appropriate fungal growth medium (e.g., RPMI-1640).

    • Multichannel pipette.

  • Protocol:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound stock solution (appropriately diluted from the main stock) to the first column of wells, resulting in the highest desired starting concentration.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

    • Prepare the microbial inoculum at a concentration of approximately 1 x 10⁶ CFU/mL. Add 10 µL of this inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (microbes, no compound) and a negative control (broth only, no microbes).

    • Seal the plate and incubate under appropriate conditions.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no growth).

Part 4: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay distinguishes between static (inhibitory) and cidal (killing) activity.

  • Protocol:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., TSA or SDA).

    • Incubate the plates for 24-48 hours.

    • The MBC/MFC is the lowest concentration that results in no microbial growth on the subculture plate, indicating a ≥99.9% reduction in the initial inoculum.

Data Presentation and Interpretation

Results from the screening assays should be systematically recorded for clear interpretation and comparison.

Table 1: Representative Data Summary for Antimicrobial Screening

Microorganism Disk Diffusion (Zone of Inhibition, mm) MIC (µg/mL) MBC/MFC (µg/mL)
S. aureus e.g., 15 e.g., 32 e.g., 64
E. coli e.g., 8 e.g., 128 e.g., >256
C. albicans e.g., 12 e.g., 64 e.g., 64
Positive Control Report Value Report Value Report Value

| Negative Control | 0 | > Highest Conc. | > Highest Conc. |

  • Interpretation:

    • A large zone of inhibition in the disk diffusion assay suggests good diffusibility and potency.

    • A low MIC value indicates high potency.

    • An MBC/MFC value that is close to the MIC value (e.g., ≤4 times the MIC) is generally indicative of cidal activity. A much higher MBC/MFC suggests static activity.

Conclusion and Future Directions

This document outlines a structured and robust methodology for the initial antimicrobial screening of this compound. Based on the established antimicrobial potential of the benzothiazole scaffold, this specific derivative warrants thorough investigation.[2] Positive results from this screening cascade—demonstrated by significant zones of inhibition and low MIC/MBC values—would provide a strong foundation for advancing this compound into further preclinical development. Subsequent studies could include time-kill kinetic assays to understand the dynamics of microbial killing, and molecular docking and enzyme inhibition assays to elucidate the specific mechanism of action.[5][9] The quest for novel antibiotics is a complex but critical endeavor, and systematic screening of promising new chemical entities like this compound is a vital first step.[13]

References

The Strategic Deployment of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The landscape of medicinal chemistry is continually shaped by the identification and exploitation of "privileged structures"—molecular scaffolds that are capable of binding to multiple, diverse biological targets. The benzothiazole moiety, a bicyclic system consisting of a benzene ring fused to a thiazole ring, represents one such esteemed scaffold.[1][2][3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7] The structural rigidity of the benzothiazole core, combined with its capacity for diverse substitutions, allows for the fine-tuning of steric and electronic properties to achieve high-affinity interactions with various biological targets.[3][7]

This guide focuses on a particularly strategic building block within the benzothiazole family: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine . The specific halogenation pattern of this compound is not a trivial feature; it is a deliberate design element that endows it with significant chemical versatility and potential for enhancing pharmacological properties. The fluorine atom can improve metabolic stability and binding affinity, while the bromine atom serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.[8] This document provides detailed application notes and protocols for leveraging this powerful scaffold in contemporary drug discovery campaigns, particularly in the realms of oncology and kinase inhibitor development.

Physicochemical Properties and Synthesis

Key Characteristics of this compound

A foundational understanding of a building block's properties is critical for its effective use. Below is a summary of the key physicochemical parameters for this compound.

PropertyValueSource
CAS Number 1160789-91-2[8]
Molecular Formula C₇H₄BrFN₂S[8]
Molecular Weight 247.09 g/mol [8]
Appearance Typically a solidN/A
Purity 95% to 98% (research grade)[8]
Storage 2-8°C, sealed, dry, dark[8]
Protocol 1: Synthesis of this compound

The synthesis of this compound is most efficiently achieved through the electrophilic cyclization of a substituted aniline.[9] The following protocol is based on well-established methods for synthesizing halogenated 2-aminobenzothiazoles.[8][9]

Causality of Experimental Choices:

  • Starting Material: 3-Bromo-4-fluoroaniline is selected as the precursor to ensure the correct regiochemistry of the bromo and fluoro substituents on the final benzothiazole ring.[8]

  • Reagents: Potassium thiocyanate serves as the source of the sulfur and nitrogen atoms for the thiazole ring. Bromine in acetic acid acts as an oxidizing agent to facilitate the electrophilic cyclization.

  • Solvent: Acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the reaction without interfering.

  • Temperature Control: The initial reaction is carried out at low temperatures (0-10°C) to control the rate of the exothermic bromination and prevent the formation of side products.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromo-4-fluoroaniline (1 equivalent) in glacial acetic acid.

  • Addition of Thiocyanate: To this solution, add potassium thiocyanate (4 equivalents) and stir until it is fully dissolved.

  • Controlled Bromination: Cool the reaction mixture to 0°C in an ice bath. Prepare a solution of bromine (1 equivalent) in glacial acetic acid and add it dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Pour the reaction mixture into a beaker of crushed ice. A precipitate will form. Filter the solid, wash it thoroughly with water to remove any remaining acetic acid and salts, and then with a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Application Note I: A Scaffold for Novel Kinase Inhibitors

Background: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery.[10] The 2-aminothiazole and its fused derivatives, like benzothiazole, are well-established scaffolds for designing kinase inhibitors.[11] They often act as hinge-binders, forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibition.

The 5-bromo-6-fluorobenzothiazole core is an excellent starting point for developing novel kinase inhibitors. The 2-amino group provides a vector for derivatization, while the 5-bromo position allows for the introduction of larger, more complex functionalities via cross-coupling chemistry to target regions of the ATP-binding pocket beyond the hinge.

Diagram: Kinase Inhibitor Development Workflow

The following diagram illustrates a typical workflow for developing kinase inhibitors starting from the this compound scaffold.

G cluster_0 Scaffold Derivatization cluster_1 Screening Cascade cluster_2 Lead Optimization A This compound B Suzuki Coupling with Boronic Acids A->B C Amide Coupling at 2-Amine A->C D Initial Kinase Panel Screen (Biochemical Assay) B->D C->D E IC50 Determination for Hits D->E F Cell-based Target Engagement Assay E->F G Cell Proliferation Assay (e.g., MTT) F->G H Structure-Activity Relationship (SAR) Analysis G->H I ADME/Tox Profiling H->I J In Vivo Efficacy Studies I->J

Caption: A workflow for kinase inhibitor discovery.

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol describes the parallel synthesis of a small library of derivatives by reacting the 5-bromo position with various boronic acids.

Causality of Experimental Choices:

  • Catalyst System: A palladium catalyst (e.g., Pd(PPh₃)₄) is standard for Suzuki couplings, efficiently catalyzing the carbon-carbon bond formation.

  • Base: A base like sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is used to dissolve both the organic-soluble benzothiazole and the water-soluble inorganic base.

Step-by-Step Methodology:

  • Array Setup: In a 24-well microtiter plate, add this compound (1 equivalent) to each well.

  • Reagent Addition: To each well, add a different aryl or heteroaryl boronic acid (1.2 equivalents).

  • Catalyst and Base: Prepare a master mix of the palladium catalyst (0.05 equivalents) and sodium carbonate (2 equivalents) in a 3:1 mixture of dioxane and water. Add this master mix to each well.

  • Reaction: Seal the plate and heat it to 80-100°C for 4-12 hours with stirring.

  • Quenching and Extraction: After cooling, quench the reaction with water and extract each well with ethyl acetate.

  • Purification: The organic layers are concentrated, and the products are purified using high-throughput preparative HPLC.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol outlines a generic biochemical assay to screen the synthesized library against a target kinase.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well plate, add the kinase, a suitable peptide substrate, and ATP.

  • Compound Addition: Add the synthesized compounds from the library at a fixed concentration (e.g., 10 µM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Kinase Reaction: Incubate the plate at 30°C for 1-2 hours to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection reagent. For example, using an ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound relative to the controls.

Application Note II: Building Block for Novel Anti-Cancer Agents

Background: The benzothiazole scaffold is found in numerous compounds with significant anti-cancer activity.[12][13][14] These agents can act through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[15] Fluorinated benzothiazoles, in particular, have shown potent antiproliferative activity against various cancer cell lines.[12][16] The this compound core provides a robust platform for generating novel anti-cancer candidates.

Diagram: Hypothetical Signaling Pathway Inhibition

This diagram illustrates how a derivative of this compound might inhibit a generic pro-survival signaling pathway in a cancer cell.

G cluster_pathway Pro-Survival Signaling Pathway cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Activates Gene Pro-Survival Genes TF->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Inhibitor Benzothiazole Derivative Inhibitor->KinaseB Inhibits

Caption: Inhibition of a pro-survival pathway.

Protocol 4: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines.[17]

Causality of Experimental Choices:

  • Cell Lines: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is used to assess the breadth of activity.[13][17]

  • MTT Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in the mitochondria of living cells. The amount of formazan produced is proportional to the number of viable cells.

  • Serial Dilutions: Compounds are tested across a range of concentrations to determine the dose-response relationship and calculate an IC₅₀ value (the concentration that inhibits 50% of cell growth).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert the MTT to formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This compound is more than just another chemical reagent; it is a strategically designed building block that offers significant advantages for modern drug discovery. Its unique halogenation pattern provides both a means to enhance pharmacological properties and a versatile handle for synthetic elaboration. The protocols and application notes presented here provide a framework for researchers to effectively utilize this scaffold in the design and synthesis of novel therapeutic agents, particularly in the competitive fields of kinase inhibition and oncology. By integrating this scaffold into rational drug design and screening workflows, the scientific community can continue to unlock the vast therapeutic potential of the benzothiazole family.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the common challenges associated with this synthesis, ensuring a higher success rate and purity in your experimental work.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Question 1: Why is the yield of my this compound unexpectedly low?

Low yields can stem from several factors, from the quality of starting materials to suboptimal reaction conditions. Let's break down the potential causes and solutions.

Potential Cause 1: Purity of Starting Material (4-Bromo-3-fluoroaniline)

The primary precursor, 4-bromo-3-fluoroaniline, is the cornerstone of this synthesis.[1][2] Impurities in this starting material can significantly hinder the reaction.

  • Expert Insight: 4-Bromo-3-fluoroaniline can contain isomeric impurities, such as 2-bromo-5-fluoroaniline or 3-bromo-4-fluoroaniline, arising from the initial halogenation of the aniline precursor. These isomers can lead to the formation of undesired benzothiazole regioisomers that are difficult to separate from the target compound.

  • Troubleshooting Steps:

    • Characterize the Starting Material: Before starting the synthesis, verify the purity of your 4-bromo-3-fluoroaniline using techniques like ¹H NMR, ¹⁹F NMR, and GC-MS.

    • Purification if Necessary: If significant impurities are detected, consider recrystallization or column chromatography to purify the starting material. A common recrystallization solvent system is ethanol/water.

Potential Cause 2: Inefficient Thiocyanation and Cyclization

The core of the synthesis involves the reaction of the aniline with a thiocyanate salt, followed by cyclization.[3] This two-step, one-pot process is sensitive to reaction conditions.

  • Expert Insight: The formation of the intermediate N-(4-bromo-3-fluorophenyl)thiourea and its subsequent oxidative cyclization are critical.[4] Incomplete conversion or side reactions at this stage are common culprits for low yields.

  • Troubleshooting Steps:

    • Optimize Reaction Temperature: While some benzothiazole syntheses proceed at room temperature, others require heating to drive the cyclization to completion.[5][6] If your yield is low, consider gradually increasing the reaction temperature. Conversely, if you observe the formation of multiple byproducts, lowering the temperature might be beneficial.[5]

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the starting aniline and the formation of the product.[5] This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

    • Choice of Brominating Agent: The cyclization is an oxidative process, often facilitated by the addition of bromine. The slow, dropwise addition of a solution of bromine in a suitable solvent (e.g., acetic acid) at a controlled temperature (typically 0-10°C) is crucial to prevent unwanted side reactions.[7]

Parameter Recommendation Rationale
Starting Material Purity >98%Minimizes formation of isomeric byproducts.
Reaction Temperature 0-10°C (Bromination), RT to Reflux (Cyclization)Controls exothermicity of bromination and ensures complete cyclization.
Reaction Monitoring TLC (e.g., 3:1 Hexane:Ethyl Acetate)Tracks reactant consumption and product formation to determine endpoint.
Question 2: I'm observing multiple spots on my TLC, and the final product is difficult to purify. What are the likely byproducts and how can I minimize them?

The formation of byproducts is a common challenge in heterocyclic synthesis. Understanding their origin is key to mitigating their formation.

Likely Byproduct 1: Isomeric Benzothiazoles

As mentioned, isomeric impurities in the starting 4-bromo-3-fluoroaniline will lead to the formation of isomeric 2-aminobenzothiazoles.

  • Causality: The regiochemistry of the final product is dictated by the substitution pattern of the initial aniline.[1] For instance, if your starting material is contaminated with 2-bromo-5-fluoroaniline, you will inevitably form 7-bromo-4-fluorobenzo[d]thiazol-2-amine.

Likely Byproduct 2: Unreacted Intermediates

Incomplete cyclization can leave you with the N-(4-bromo-3-fluorophenyl)thiourea intermediate.[5]

  • Expert Insight: This is often due to insufficient reaction time, inadequate temperature, or a suboptimal amount of the oxidizing agent (bromine).

Likely Byproduct 3: Over-brominated Species

Excess bromine can lead to further bromination on the benzothiazole ring.

  • Causality: The benzothiazole ring system is electron-rich and susceptible to further electrophilic aromatic substitution if a large excess of the brominating agent is used.

Troubleshooting Workflow for Byproduct Minimization:

Caption: Workflow for minimizing byproduct formation.

Question 3: My purified product shows unexpected peaks in the NMR spectrum. How can I definitively identify the structure of the main byproduct?

Definitive structural elucidation requires a combination of analytical techniques.

  • Expert Insight: While ¹H NMR is a good starting point, complex aromatic substitution patterns can lead to overlapping signals. ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) are invaluable for confirming the structure and identifying impurities.

Recommended Analytical Protocol:

  • ¹H NMR: Provides information on the number and environment of protons. Pay close attention to the coupling patterns in the aromatic region.

  • ¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds.[8] The chemical shift and coupling constants will help distinguish between different fluoro-isomers.

  • ¹³C NMR: Gives insight into the carbon skeleton of the molecule.

  • LC-MS/HRMS: Liquid chromatography-mass spectrometry can separate the components of your mixture and provide accurate mass data for each, allowing you to determine their elemental composition.[9][10][11]

Technique Information Provided Application in this Synthesis
¹H NMR Proton environment and couplingDistinguish aromatic proton patterns of isomers.
¹⁹F NMR Fluorine environmentDifferentiate between fluoro-isomers.
¹³C NMR Carbon frameworkConfirm the overall carbon structure.
LC-MS/HRMS Separation and accurate massIdentify and determine the elemental composition of byproducts.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the general reaction mechanism for the synthesis of 2-aminobenzothiazoles from anilines?

The most common method is the Hugershoff reaction. The reaction proceeds through the following key steps:

  • Formation of a Phenylthiourea Intermediate: The aniline reacts with a thiocyanate salt (like potassium or ammonium thiocyanate) in the presence of an acid to form a substituted phenylthiourea.[4][12]

  • Oxidative Cyclization: The phenylthiourea is then treated with an oxidizing agent, typically bromine, which facilitates an intramolecular electrophilic cyclization to form the 2-aminobenzothiazole ring system.[4]

Caption: General reaction mechanism for 2-aminobenzothiazole synthesis.

Q2: Are there alternative, "greener" synthetic routes to consider?

Yes, modern organic synthesis is increasingly focused on environmentally friendly methods. Some approaches for benzothiazole synthesis include:

  • Catalytic Methods: The use of catalysts like RuCl₃ or Pd(OAc)₂ can enable the intramolecular oxidative coupling of N-arylthioureas, often under milder conditions.[13]

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption.[6]

  • Solvent-Free Reactions: In some cases, the reaction can be performed without a solvent, which reduces waste.[6][14]

Q3: What are the key safety precautions to take during this synthesis?

  • Handling Bromine: Bromine is highly corrosive and toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thiocyanate Salts: Thiocyanates are toxic. Avoid inhalation and skin contact.

  • Solvents: Use appropriate solvents and be aware of their flammability and toxicity. Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.

Q4: What are the typical storage conditions for this compound?

The product should be stored in a tightly sealed container in a cool, dry, and dark place.[1] For long-term storage, refrigeration at 2-8°C is recommended to prevent degradation.[1]

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 4-Bromo-3-fluoroaniline

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Sodium bisulfite (NaHSO₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-bromo-3-fluoroaniline (1.0 eq) in glacial acetic acid.

  • Add potassium thiocyanate (2.5 eq) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0-5°C in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a beaker of ice water.

  • Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • If the solution has a persistent orange/brown color from excess bromine, add a small amount of sodium bisulfite solution until it becomes colorless.

  • Collect the resulting precipitate by vacuum filtration and wash it thoroughly with water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Dry the product under vacuum.

Protocol 2: TLC Monitoring of the Reaction

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)

  • UV lamp (254 nm)

Procedure:

  • Prepare the TLC chamber by adding the mobile phase to a depth of about 0.5 cm. Cover the chamber and allow it to saturate.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting material (4-bromo-3-fluoroaniline) as a reference.

  • Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.

  • Once the solvent front is near the top of the plate, remove it from the chamber and mark the solvent front with a pencil.

  • Visualize the spots under a UV lamp. The consumption of the starting material and the appearance of a new, typically lower Rf spot, indicates the formation of the product.

IV. References

  • BenchChem. (2025). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of fluorinated benzothiazoles. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Fluoro-4-broMoaniline CAS#: 656-65-5. Retrieved from --INVALID-LINK--

  • Multichem Exports. (n.d.). 4-Bromo-3-Fluoroaniline. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). 4-Bromo-3-fluoroaniline, 98%. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Bromo-3-fluoroaniline. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The proposed reaction mechanism for synthesis of 2-aminobenzothiazoles. Retrieved from --INVALID-LINK--

  • MDPI. (2020). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 25(21), 5099. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from --INVALID-LINK--

  • Asiri, A. M., et al. (2021). Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. Journal of Physics: Conference Series, 1879, 032103. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 5,6-Difluorobenzo[d]thiazol-2-amine. Retrieved from --INVALID-LINK--

  • Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 405(2-3), 859-868. --INVALID-LINK--

  • Negreira, N., et al. (2013). Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1307, 119-125. --INVALID-LINK--

  • Wang, T., et al. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. Food Chemistry, 333, 127516. --INVALID-LINK--

  • BenchChem. (2025). Characterization of 3-Chloro-4-fluoroaniline Impurities: A Comparative Guide for Researchers. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). 6-Fluorobenzo[d]thiazol-5-amine: An Examination of a Novel Chemical Entity. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Purification of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine is a key heterocyclic building block in medicinal chemistry and drug discovery, prized for its unique substitution pattern that allows for diverse synthetic transformations.[1] The bromine atom at the 5-position serves as an effective handle for metal-catalyzed cross-coupling reactions, while the fluorine at the 6-position and the amine at the 2-position modulate the molecule's electronic properties and provide sites for further functionalization.[1] However, the very features that make this compound synthetically valuable also present distinct challenges during its purification.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for troubleshooting common issues encountered during the purification of this compound. We move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to achieve high purity and yield.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common challenges in a direct question-and-answer format.

Q1: My crude product is a dark, discolored solid after synthesis. What is the primary cause and the best initial purification step?

A1: The dark coloration (often yellow, orange, or brown) in crude 2-aminobenzothiazole derivatives typically stems from residual reagents and byproducts from the synthesis, which often involves an oxidative cyclization step using bromine.[2][3] These colored impurities are often highly polar or polymeric in nature.

Expert Insight & Causality: The synthesis of 2-aminobenzothiazoles frequently employs the oxidative cyclization of a substituted phenylthiourea.[2][4] If the reaction conditions, such as temperature or stoichiometry of the oxidizing agent (e.g., bromine), are not tightly controlled, side reactions can lead to the formation of colored poly-halogenated or oxidized species.

Recommended Action: Initial Work-up and Wash

  • Neutralization: After the reaction, it is critical to neutralize the acidic mixture. A dark yellow or orange precipitate is often collected after neutralizing with an ammonia solution to a pH of approximately 6.0.[3]

  • Thorough Washing: Before attempting more advanced purification, thoroughly wash the filtered crude solid with a large volume of cold water until the filtrate runs clear and is neutral. This removes inorganic salts and water-soluble impurities.

  • Solvent Slurry: Further wash the solid by creating a slurry in a non-polar solvent like hexanes or diethyl ether. This will remove non-polar organic impurities without dissolving a significant amount of your desired product.

  • Dry Completely: Ensure the crude product is completely dry before proceeding. Residual acetic acid or water can interfere with subsequent purification steps.

Q2: I am struggling to achieve high purity with recrystallization. How do I select the right solvent system?

A2: Recrystallization is the most effective and commonly cited method for purifying benzothiazole derivatives, but solvent selection is paramount.[2][5] The ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room temperature or below.[5]

Expert Insight & Strategy: Systematic Solvent Screening

The polarity of this compound is intermediate, influenced by the polar amine group and the relatively non-polar halogenated aromatic core. This necessitates a systematic approach.

  • Single Solvent Screening: Test the solubility of ~10-20 mg of your crude product in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Binary Solvent System: If no single solvent is ideal, a binary system is often highly effective. This typically involves a "solvent" in which the compound is soluble (e.g., ethanol, methanol, chloroform, ethyl acetate) and a "non-solvent" or "anti-solvent" in which it is poorly soluble (e.g., water, hexanes). For structurally related compounds, mixtures of alcohol/benzene, methanol/chloroform, and ethanol/water have proven effective.[3][5]

Solvent/SystemRationale & Observations
Ethanol or Methanol Often a good starting point. The compound should have moderate to good solubility when hot and lower solubility when cold.[2]
Isopropanol Similar to ethanol but can sometimes offer a better solubility differential between hot and cold states.
Ethyl Acetate/Hexanes A common system for compounds of intermediate polarity. Dissolve in minimal hot ethyl acetate and add hexanes dropwise until turbidity persists, then reheat to clarify and cool slowly.
Ethanol/Water Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. Reheat to clarify, then allow to cool slowly.[5]
Chloroform/Methanol A more polar system that can be effective for removing less polar impurities.[3]
Q3: My recrystallized product is clean, but my yield is very low. What are the likely causes?

A3: Low recovery is a common pitfall in recrystallization and usually points to one of several procedural errors.

Expert Insight & Causality:

  • Excess Solvent: This is the most frequent mistake. Using too much hot solvent to dissolve the crude material will keep a significant portion of your product in the mother liquor even after cooling. The goal is to create a saturated solution at high temperature.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper.

  • Rapid Cooling: Cooling the flask too quickly (e.g., by immediately placing it in an ice bath) promotes the formation of small, often impure crystals and traps impurities.[5] Slow cooling is essential for forming large, pure crystals.

  • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature will result in product remaining in the solution.

Q4: After recrystallization, my product remains slightly colored. How can I get a pure white or off-white solid?

A4: Persistent color is due to trace amounts of highly chromophoric impurities that co-crystallize with your product.

Expert Insight & Solution: Activated Charcoal Treatment

Activated charcoal is highly effective at adsorbing large, flat, aromatic colored molecules.

  • Procedure: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight—a microspatula tip is often sufficient).

  • Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

  • Heating: Swirl and heat the mixture for a few minutes to allow for adsorption.

  • Hot Filtration: You must perform a hot filtration through a fluted filter paper or a small plug of Celite® in a heated funnel to remove the charcoal. If this is not done hot, your product will crystallize prematurely.

  • Crystallization: Proceed with the slow cooling of the decolorized filtrate as usual. This technique is referenced in protocols for similar compounds.[3][6]

Q5: TLC analysis shows an impurity with a very similar Rf value to my product. What is my next step?

A5: When impurities have similar polarity to the desired product, physical separation by recrystallization becomes inefficient. This is the point at which you must switch to an adsorption-based method like column chromatography.

Expert Insight & Causality: Impurities with similar Rf values are often structural isomers or analogs that were formed during synthesis. For this compound, a potential impurity could be an isomer where the bromine and fluorine are in different positions, or a starting material like 3-bromo-4-fluoroaniline.[1] Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in the mobile phase.

Recommended Action: Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (standard 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system like Hexanes/Ethyl Acetate is an excellent starting point for benzothiazoles.[7][8] Begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity (e.g., to 80:20). This gradient elution will help separate compounds with close Rf values.

  • Monitoring: Use TLC to track the separation and identify the fractions containing your pure product.

Part 2: Experimental Protocols & Workflows

Protocol 1: Optimized Recrystallization Workflow

This protocol provides a self-validating system for achieving high purity via recrystallization.

  • Solvent Selection: Based on the screening described in Q2, select the optimal single or binary solvent system.

  • Dissolution: Place the crude, dry solid in an Erlenmeyer flask. Add the chosen solvent(s) portion-wise, heating the mixture to a gentle boil with swirling. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, cool it slightly, add a spatula-tip of activated charcoal, and boil for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop, undisturbed. This is the most critical step for forming pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Confirm purity using TLC, melting point, and/or HPLC/NMR analysis.[9]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a glass column with silica gel using a wet slurry method with your initial, low-polarity eluent (e.g., 95:5 Hexanes:EtOAc).

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After drying, this solid is carefully added to the top of the packed column. This "dry loading" method typically yields better separation than liquid loading.

  • Elution: Begin eluting with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 Hexanes:EtOAc) to elute your product. A shallow gradient is key to separating compounds with similar Rf values.

  • Fraction Pooling: Once the fractions are analyzed by TLC, pool those containing only the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.

  • Final Product: Dry the resulting solid under high vacuum.

Part 3: Visualization & Workflows

Diagram 1: Purification Method Decision Tree

This diagram outlines the logical process for selecting the appropriate purification strategy.

Purification_Decision_Tree start Crude Product Analysis (TLC) recrystallization Attempt Recrystallization start->recrystallization  Few, well-separated spots chromatography Proceed to Column Chromatography start->chromatography  Multiple spots with close Rf values  or significant streaking success Purification Successful (Single Spot) recrystallization->success failure Persistent Impurities recrystallization->failure  Impurity remains failure->chromatography

Caption: Decision tree for selecting a purification method.

Diagram 2: Step-by-Step Recrystallization Workflow

This diagram visualizes the key stages of the recrystallization protocol.

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Validation A Select Solvent System B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (If insoluble impurities/charcoal present) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Confirm Purity (TLC, NMR, MP) H->I

Caption: Optimized workflow for purification by recrystallization.

References

Solubility issues of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical troubleshooting steps to ensure the success of your experiments.

Understanding the Core Problem: Why Solubility is a Challenge

This compound is a heterocyclic compound belonging to the benzothiazole class. Such molecules are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1][2] However, the structural features of this compound—a rigid, planar benzothiazole core, substituted with a bromine and a fluorine atom—contribute to strong intermolecular interactions and high crystal lattice energy. This crystalline stability is often the primary reason for its limited solubility, even in powerful organic solvents like DMSO.[3]

DMSO is a widely used polar aprotic solvent in drug discovery for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[4][5] It is miscible with water and most organic solvents, making it an ideal choice for preparing high-concentration stock solutions for biological screening.[6][7] Despite its utility, challenges arise when working with compounds that push the limits of its solvation capacity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues reported by users.

Q1: My this compound is not dissolving in DMSO at room temperature, even at what I believe is a low concentration. What's wrong?

Answer: This is a common observation and is typically due to the high crystal lattice energy of the compound. The energy required to break the compound's crystal structure may be greater than the energy released by its interaction with DMSO molecules at ambient temperature.

  • Causality: Solid compounds exist in a crystal lattice, a highly ordered structure stabilized by intermolecular forces. For dissolution to occur, solvent molecules must overcome these forces. For complex, planar molecules like this benzothiazole derivative, these packing forces can be substantial.[3]

  • Troubleshooting Steps:

    • Verify DMSO Quality: Ensure you are using high-purity, anhydrous DMSO (<0.1% water). DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of hydrophobic compounds.[3][8]

    • Gentle Heating: Warm the solution to 30-40°C in a water bath. This provides the necessary energy to disrupt the crystal lattice. Do not overheat, as it can risk compound degradation.

    • Sonication: Use a bath sonicator for 10-15 minutes. The high-frequency sound waves create micro-cavitations that physically break apart the solid particles, increasing the surface area available for solvation.[3][9]

Q2: I managed to dissolve the compound, but it crashed out of solution after I added the DMSO stock to my aqueous cell culture medium/buffer. Why did this happen?

Answer: This is a classic case of a compound exceeding its thermodynamic solubility limit in the final aqueous solution. While the compound is soluble in 100% DMSO, its solubility dramatically decreases in a predominantly aqueous environment.

  • Causality: The introduction of the DMSO stock into the aqueous buffer creates a new solvent system. The compound, which is likely lipophilic, is poorly soluble in water. If the final concentration exceeds its aqueous solubility limit, it will precipitate. This is a very common issue for compounds developed for enhanced membrane permeability.[10]

  • Troubleshooting Steps:

    • Lower the Final Concentration: This is the most straightforward solution. Determine the maximum tolerable concentration in your final assay buffer.

    • Decrease the DMSO Stock Concentration: Preparing a more dilute DMSO stock and adding a larger volume to your aqueous buffer can sometimes help by slowing the rate of mixing and preventing localized high concentrations that trigger precipitation.

    • Use Co-solvents or Excipients: If your experimental system allows, the inclusion of solubilizing agents like PEG-400 or cyclodextrins in the final aqueous solution can help keep the compound dissolved.[11][12]

    • Check the pH of the Buffer: As an amine, the compound's charge state is pH-dependent. If the compound is more soluble in its protonated (charged) form, adjusting the buffer to a more acidic pH might increase solubility. However, this must be compatible with your assay.

Q3: What is the maximum recommended stock concentration for this compound in DMSO?

Answer: While there is no universally published value, for novel compounds with potential solubility issues, it is prudent to start conservatively.

  • Recommendation: Begin by attempting to prepare a 10 mM stock solution . This concentration is a common standard for primary screening libraries. If you observe insolubility at 10 mM even with gentle heating and sonication, you will need to work with a lower concentration (e.g., 1 mM or 5 mM).

  • Validation: After preparing your stock, let it stand at room temperature for 1-2 hours and visually inspect for any signs of precipitation. Additionally, after the first freeze-thaw cycle, re-inspect the solution carefully, as temperature changes can induce precipitation of supersaturated solutions.[3]

Q4: Is it safe to heat my solution to aid dissolution? What are the risks?

Answer: Yes, gentle heating is a standard and effective technique. However, it must be done with caution.

  • Mechanism: Heat increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice.

  • Protocol: Use a calibrated water bath or heating block. Do not exceed 50-60°C . Higher temperatures significantly increase the risk of thermal degradation of the compound.

  • Risks:

    • Compound Degradation: Many complex organic molecules are thermally labile.

    • Solvent Evaporation: Can concentrate the solution, leading to inaccurate concentrations. Always keep the vial capped.

    • Safety: DMSO has a high boiling point (189°C), but caution should always be exercised.[4]

Q5: How should I store my DMSO stock solution to maintain its integrity?

Answer: Proper storage is critical to prevent precipitation and degradation over time.

  • Short-Term (1-2 weeks): Storage at 4°C is often acceptable.

  • Long-Term (>2 weeks): Store at -20°C or -80°C in small, single-use aliquots. This is crucial to avoid multiple freeze-thaw cycles.

  • Why Aliquoting is Critical:

    • Prevents Water Absorption: Every time a stock vial is opened, it is exposed to atmospheric moisture. DMSO's hygroscopic nature means it will readily absorb water, which reduces its solvating power for your compound.[8]

    • Avoids Freeze-Thaw Cycles: Repeated freezing and thawing can promote the nucleation and growth of crystals, causing your compound to precipitate out of a supersaturated solution.[3]

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with this compound.

G start Start: Compound does not dissolve in DMSO at RT check_dmso Step 1: Verify DMSO Quality (Anhydrous, <0.1% H2O) start->check_dmso heat Step 2: Gentle Heating (30-40°C, 10-20 min) check_dmso->heat DMSO is OK sonicate Step 3: Sonication (Bath, 10-15 min) heat->sonicate dissolved Is the compound fully dissolved? sonicate->dissolved success Success: Solution is clear. Proceed with experiment. dissolved->success Yes reduce_conc Step 4: Reduce Concentration (e.g., from 10mM to 5mM) dissolved->reduce_conc No re_attempt Re-attempt dissolution (Return to Step 2) reduce_conc->re_attempt fail Issue Persists: Consider alternative solvents or consult technical support. reduce_conc->fail If already at lowest feasible conc. re_attempt->heat

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the standard procedure for solubilizing the compound.

  • Preparation: Tare a sterile, amber glass vial on an analytical balance. Carefully weigh out the desired mass of this compound (Molecular Weight: 247.08 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Initial Mixing: Vortex the vial for 2 minutes at room temperature. Visually inspect for undissolved solid.

  • Heating (If Necessary): Place the sealed vial in a water bath set to 37°C for 15 minutes. Intermittently vortex the sample.

  • Sonication (If Necessary): If solids persist, place the vial in a bath sonicator for 10-15 minutes, ensuring the water level in the bath is adequate.

  • Final Inspection: Once the solution is completely clear with no visible particulates, it is ready. If solids remain, the compound is not soluble at 10 mM under these conditions, and a lower concentration must be prepared.

  • Storage: Aliquot the stock solution into single-use volumes in appropriate vials and store at -20°C or below.

Protocol 2: Assessing Aqueous Buffer Solubility (Kinetic Solubility Assay)

This protocol helps determine the concentration at which the compound precipitates when diluted from a DMSO stock.

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of your DMSO stock solution with pure DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Dilution into Buffer: In a separate 96-well clear plate, add your aqueous assay buffer (e.g., 198 µL per well).

  • Transfer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO dilution plate into the corresponding wells of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Readout: Measure the turbidity of each well using a plate reader (nephelometry) or by visual inspection. The lowest concentration at which precipitation (cloudiness) is observed is the limit of its kinetic solubility under these conditions.

Compound & Solvent Data Summary
PropertyThis compoundDimethyl Sulfoxide (DMSO)
CAS Number 1160789-91-2[13]67-68-5
Molecular Formula C₇H₄BrFN₂S(CH₃)₂SO[4]
Molecular Weight 247.08 g/mol 78.13 g/mol [4]
Appearance Likely a crystalline solidColorless liquid[4]
Solvent Type N/APolar aprotic[5]
Boiling Point N/A189 °C[4]
Melting Point N/A19 °C[4]
Key Feature Rigid heterocyclic core with halogen substituentsExcellent solvent for polar & nonpolar compounds[5]
Key Challenge Potentially high crystal lattice energy leading to poor solubilityHygroscopic; can absorb water from the air[8]

References

Stability of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in aqueous solutions. As a specialized fluorinated benzothiazole derivative, understanding its stability is critical for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm observing low solubility of this compound in my aqueous buffer. What can I do to improve it?

A1: This is a common challenge. The parent compound, 2-aminobenzothiazole, has low water solubility, and this characteristic is expected to extend to its derivatives.[1] Here are several strategies to enhance solubility:

  • Co-solvents: Prepare a concentrated stock solution in an organic solvent such as DMSO, DMF, or ethanol, and then dilute it into your aqueous experimental medium.[2] It is crucial to ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.

  • pH Adjustment: The exocyclic amino group can be protonated at an acidic pH, which may increase aqueous solubility.[2] However, be cautious as extreme pH conditions can promote hydrolysis of the benzothiazole ring. A pH titration experiment is recommended to find the optimal balance between solubility and stability.

  • Salt Formation: If your experimental conditions allow, consider using a salt form of the compound (e.g., hydrochloride or hydrobromide salt), which can significantly improve aqueous solubility.[2]

Q2: My solution of this compound has developed a yellow or brownish tint. What does this color change indicate?

A2: A color change in your solution often signifies degradation of the compound.[2] 2-Aminobenzothiazole and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric products.[2] It is highly recommended to assess the purity of the compound using an analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with your experiments. If significant degradation is detected, the solution should be discarded.

Q3: I am seeing unexpected side products and low yields in my reaction involving this compound in an aqueous medium. Could this be a stability issue?

A3: Yes, this is a strong possibility. The stability of the compound can be compromised by several factors:

  • Incompatible Reagents: 2-Aminobenzothiazoles are incompatible with strong oxidizing agents and strong bases, which can lead to degradation and unwanted side reactions.[2]

  • Hydrolysis: The benzothiazole ring system, while generally stable, can be susceptible to hydrolysis under certain conditions, particularly at non-neutral pH and elevated temperatures. The electron-withdrawing nature of the fluorine and bromine substituents may influence the susceptibility of the ring to nucleophilic attack by water.

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical degradation.[3] It is advisable to protect your solutions from light by using amber vials or covering your glassware with aluminum foil.

Q4: What are the recommended storage conditions for this compound, both in solid form and in solution?

A4: To ensure the long-term stability of the compound, proper storage is essential.

  • Solid Form: The compound should be stored in a tightly sealed container in a dry, dark, and cool place, ideally at 2-8°C.[4]

  • In Solution: Stock solutions in organic solvents like DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C and protected from light.

Troubleshooting Guides

Troubleshooting Poor Solubility and Precipitation

If you are encountering solubility issues with this compound in your aqueous experiments, follow this troubleshooting workflow:

start Precipitation or Low Solubility Observed check_stock Is the stock solution clear? start->check_stock prepare_new_stock Prepare fresh stock in DMSO/DMF check_stock->prepare_new_stock No check_final_conc Is final concentration too high? check_stock->check_final_conc Yes prepare_new_stock->check_final_conc lower_conc Lower the final concentration check_final_conc->lower_conc Yes check_solvent_conc Is final co-solvent concentration sufficient? check_final_conc->check_solvent_conc No lower_conc->start increase_solvent Increase co-solvent concentration (check system compatibility) check_solvent_conc->increase_solvent No check_ph Is the aqueous buffer pH optimal? check_solvent_conc->check_ph Yes increase_solvent->start adjust_ph Perform pH-solubility profile check_ph->adjust_ph No consider_salt Consider salt formation check_ph->consider_salt Yes adjust_ph->start

Caption: Troubleshooting workflow for solubility issues.

Investigating Suspected Degradation

If you suspect your compound is degrading in solution, use the following guide to identify the cause and mitigate the issue:

start Suspected Degradation (e.g., color change, unexpected results) confirm_degradation Confirm degradation with HPLC-UV or LC-MS start->confirm_degradation degradation_confirmed Degradation Confirmed confirm_degradation->degradation_confirmed Yes no_degradation Purity is acceptable. Investigate other experimental factors. confirm_degradation->no_degradation No check_light Was the solution exposed to light? degradation_confirmed->check_light protect_from_light Protect from light (amber vials, foil) check_light->protect_from_light Yes check_temp Was the solution exposed to high temperatures? check_light->check_temp No retest Prepare fresh solution and re-test protect_from_light->retest control_temp Maintain at controlled, cool temperature check_temp->control_temp Yes check_ph_extremes Is the pH of the solution acidic or basic? check_temp->check_ph_extremes No control_temp->retest buffer_neutral Buffer solution to a neutral pH if possible check_ph_extremes->buffer_neutral Yes check_oxidizers Are strong oxidizing agents present? check_ph_extremes->check_oxidizers No buffer_neutral->retest remove_oxidizers Remove oxidizing agents from the system check_oxidizers->remove_oxidizers Yes remove_oxidizers->retest

Caption: Workflow for investigating suspected degradation.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution

This protocol provides a general method for preparing a stock solution of this compound.

  • Weighing: Accurately weigh a precise amount of the solid compound (e.g., 2.47 mg) in a clean, dry microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable organic solvent (e.g., 1 mL of DMSO for a 10 mM stock solution) to the tube.

  • Solubilization: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (e.g., to 30-37°C) may be applied if necessary, but avoid excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Aqueous Stability Assessment by HPLC

This protocol outlines a method to assess the stability of the compound in an aqueous buffer over time.

  • Preparation of Test Solution: Prepare a fresh dilution of the compound from your stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 10 µM).

  • Initial Time Point (T=0): Immediately after preparation, inject an aliquot of the test solution into an HPLC system equipped with a UV detector.

  • Incubation: Incubate the remaining test solution under your desired experimental conditions (e.g., 37°C, protected from light).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC.

  • Data Analysis:

    • Record the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound (relative to the T=0 peak area) against time.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

ParameterSuggested Conditions
HPLC Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV-Vis scan (typically in the range of 250-350 nm)
Injection Volume 10-20 µL

Potential Degradation Pathways

While specific degradation products for this compound in aqueous solution have not been reported in the literature, we can hypothesize potential pathways based on the known chemistry of 2-aminobenzothiazoles.

Parent This compound Oxidation Oxidation Products (e.g., Azo-dimers, Polymeric Species) Parent->Oxidation Oxidizing agents, Air Hydrolysis Hydrolysis Products (Ring-opened species) Parent->Hydrolysis H₂O, Acid/Base catalysis Photodegradation Photodegradation Products (e.g., Hydroxylated species) Parent->Photodegradation Light (UV)

Caption: Potential degradation pathways.

References

Technical Support Center: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine. This guide is designed to assist you in troubleshooting potential degradation issues and to provide answers to frequently asked questions encountered during its handling, storage, and experimental use. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the scientific reasoning behind them to empower your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues that may arise when working with this compound, based on the known chemistry of 2-aminobenzothiazole derivatives.

Question 1: My sample of this compound has developed a slight color over time. Is it still usable?

A color change in your sample often indicates the onset of degradation. 2-Aminobenzothiazole derivatives can be susceptible to oxidation, which may lead to the formation of colored impurities.[1] This can include the formation of 2-azobenzothiazoles or polymeric products resembling aniline black.[1]

Troubleshooting Steps:

  • Purity Check: Before use, it is highly recommended to re-analyze the purity of the sample using High-Performance Liquid Chromatography (HPLC) with a UV or Diode Array Detector (DAD). This will allow you to quantify the amount of the parent compound and detect the presence of any new impurity peaks.

  • Small-Scale Test Reaction: If the purity is still acceptable for your application (e.g., >95%), consider running a small-scale test reaction to ensure it performs as expected.

  • Storage Review: Assess your storage conditions. The compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area.[1] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C).[1]

Question 2: I am observing unexpected peaks in my chromatogram after a reaction. What are the likely degradation products?

The appearance of new peaks suggests that your compound may be degrading under the reaction conditions. Based on the 2-aminobenzothiazole scaffold, several degradation pathways are plausible:

  • Oxidative Degradation: The presence of oxidizing agents can lead to the formation of hydroxylated species on the aromatic ring. Common degradation pathways include hydroxylation at various positions on the benzothiazole ring system.[1][2][3]

  • Photodegradation: If your reaction is exposed to light, photodegradation can occur. Products can include dimers (2,2'-bibenzothiazoles) or, in the presence of oxygen, hydroxylated derivatives like 2-hydroxybenzothiazole.[4]

  • Hydrolytic Degradation: While the 2-amino group is generally stable, extreme pH conditions can promote hydrolysis of the thiazole ring, although this is less common for the parent amine.

  • Thermal Degradation: High reaction temperatures can cause decomposition, potentially leading to the cleavage of the C-Br or C-F bonds and fragmentation of the heterocyclic ring, producing oxides of carbon, nitrogen, and sulfur.[1]

Troubleshooting & Identification Workflow: A powerful technique for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the separation of the degradants and provides their mass-to-charge ratio, which is crucial for structural elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Question 3: My reaction yield is consistently low. Could the stability of this compound be a factor?

Low reaction yields can indeed be a consequence of compound degradation. The stability of 2-aminobenzothiazole derivatives is sensitive to the reaction environment.

Causality and Experimental Choices:

  • Incompatible Reagents: 2-Aminobenzothiazoles are known to be incompatible with strong oxidizing agents and strong bases.[1] These reagents can induce unwanted side reactions and degradation of your starting material.

  • Thermal Stress: Prolonged exposure to high temperatures can lead to thermal decomposition.[1] If your reaction requires heat, consider running it for the minimum time necessary and at the lowest effective temperature.

  • Solvent Effects: The choice of solvent can influence stability. For instance, photodegradation pathways can be solvent-dependent.[4]

To investigate if degradation is the cause of low yield, it is advisable to perform a forced degradation study under conditions mimicking your reaction (e.g., thermal, oxidative, and pH stress).

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • C18 HPLC column

  • HPLC with UV/DAD detector (LC-MS is recommended for peak identification)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound in a suitable solvent at 60°C for 24 hours.

    • Photodegradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm or broad spectrum) for 24 hours. A control sample should be kept in the dark.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by HPLC, comparing them to an unstressed control sample.

Data Interpretation: The resulting chromatograms will reveal the extent of degradation under each condition and the formation of any new peaks. This information is crucial for identifying the conditions under which the compound is unstable and for developing appropriate handling and storage procedures.

Stress ConditionExpected DegradationPotential Degradation Products
Acidic (0.1 M HCl, 60°C) ModerateHydrolysis products (if susceptible), ring opening
Basic (0.1 M NaOH, 60°C) Moderate to HighFormation of colored impurities, potential ring opening
Oxidative (3% H₂O₂, RT) HighHydroxylated benzothiazoles, N-oxides
Thermal (80°C solid, 60°C solution) ModerateFragmentation, dehalogenation
Photolytic (UV light) HighDimerization products, hydroxylated species

Visualizing Degradation Pathways & Workflows

To further clarify the potential degradation mechanisms and the experimental workflow for their investigation, the following diagrams are provided.

Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products main This compound stress_ox Oxidation (e.g., H₂O₂) main->stress_ox stress_photo Photolysis (UV light) main->stress_photo stress_thermal Thermal (Heat) main->stress_thermal stress_ph Extreme pH (Acid/Base) main->stress_ph prod_ox Hydroxylated derivatives, N-oxides stress_ox->prod_ox [O] prod_photo Dimers, Hydroxy-benzothiazoles stress_photo->prod_photo prod_thermal Fragmented rings, Dehalogenated species stress_thermal->prod_thermal Δ prod_ph Ring-opened products stress_ph->prod_ph H⁺/OH⁻

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., low yield, new peaks) check_purity Re-check Starting Material Purity (HPLC) start->check_purity review_conditions Review Experimental Conditions (Reagents, Temp, Light) start->review_conditions forced_degradation Perform Forced Degradation Study review_conditions->forced_degradation lcms_analysis Analyze Degradants by LC-MS forced_degradation->lcms_analysis isolate_nmr Isolate & Characterize by Prep-HPLC and NMR lcms_analysis->isolate_nmr If needed modify_protocol Modify Experimental Protocol lcms_analysis->modify_protocol isolate_nmr->modify_protocol end Problem Resolved modify_protocol->end

References

Technical Support Center: Optimizing Benzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for benzothiazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the efficiency and success of your experiments. Our approach is rooted in explaining the why behind each step, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing 2-substituted benzothiazoles?

The most prevalent and versatile method is the condensation of 2-aminothiophenol with a carbonyl-containing compound, such as an aldehyde, carboxylic acid, or acyl chloride.[1][2][3] The reaction with aldehydes is particularly widespread due to its operational simplicity and the broad availability of aldehyde substrates.[3] This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzothiazole ring.[3][4]

Q2: How can I monitor the progress of my benzothiazole synthesis reaction?

Thin-layer chromatography (TLC) is the most common and effective technique for monitoring reaction progress.[5] By spotting the reaction mixture alongside the starting materials (2-aminothiophenol and the aldehyde/acid) on a TLC plate, you can visually track the consumption of reactants and the formation of the new product spot. A typical mobile phase would be a mixture of hexane and ethyl acetate, with the ratio adjusted to achieve good separation. Visualization is usually accomplished with a UV lamp or by staining with iodine vapor.[5]

Q3: What are the critical safety precautions when working with 2-aminothiophenol?

2-aminothiophenol requires careful handling for two primary reasons:

  • Susceptibility to Oxidation: The thiol (-SH) group is easily oxidized by atmospheric oxygen, which can lead to the formation of a disulfide byproduct, reducing the purity and yield of your desired product.[5][6] It is highly advisable to use a freshly opened bottle or to purify the reagent before use. For sensitive reactions, performing the experiment under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]

  • Toxicity and Odor: As a thiol, 2-aminothiophenol has a potent and unpleasant odor. All work should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal information before beginning your experiment.[5]

Q4: What are some "green" or environmentally friendly approaches to benzothiazole synthesis?

Modern synthetic chemistry emphasizes sustainability. For benzothiazole synthesis, several green approaches have been developed:

  • Aqueous Medium: Using water as a solvent, often with a reusable acid catalyst like samarium triflate.[7]

  • Solvent-Free Conditions: Performing the reaction neat (without any solvent), which simplifies work-up and reduces chemical waste.[6][8] This is often facilitated by microwave or ultrasound irradiation.[8][9]

  • Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported sodium hydrogen sulfate or polymer-grafted iodine acetate, which can be recovered by filtration and reused.[1][2]

  • Energy-Efficient Methods: Utilizing microwave[2][10] or ultrasonic irradiation[9] can dramatically reduce reaction times from hours to minutes and lower energy consumption compared to conventional heating.[6][9]

Troubleshooting Guide

Difficulties during synthesis are common. This section addresses the most frequent issues encountered in benzothiazole synthesis, their underlying causes, and validated solutions.

Problem 1: Low or No Product Yield

A low yield is one of the most frequent frustrations in synthesis. The table below outlines potential causes and actionable solutions.

Potential CauseRecommended Solutions & Scientific Rationale
Poor Starting Material Quality Solution: Ensure the purity of your 2-aminothiophenol and carbonyl compound. 2-aminothiophenol is notoriously prone to air oxidation to form a disulfide, which will not participate in the desired reaction. Using a freshly opened bottle, purifying by distillation before use, or handling under an inert atmosphere can significantly improve yields.[5][6]
Inefficient Catalyst or Reagent Solution: The choice of catalyst is critical and substrate-dependent. For aldehyde condensations, a simple H₂O₂/HCl system is often effective and economical.[11] Other options include iodine,[7] Lewis acids, or various heterogeneous catalysts.[1][5] If using an oxidant, ensure its stoichiometry is correct to drive the final aromatization step.[6] Consider screening a small panel of catalysts to find the optimal one for your specific substrates.
Suboptimal Reaction Conditions Solution: Systematically optimize the solvent and temperature. Common solvents include ethanol, DMSO, or even water.[6][7] Some reactions proceed well at room temperature, while others require reflux.[6] If the yield is low at room temperature, try incrementally increasing the heat. Conversely, if byproduct formation is observed at higher temperatures, lowering it may be beneficial.[5]
Incomplete Cyclization/Oxidation Solution: The reaction proceeds from a Schiff base to a benzothiazoline intermediate, which must be oxidized to the final benzothiazole.[6] If this final step is inefficient, the reaction stalls. For many protocols, atmospheric oxygen is a sufficient oxidant, especially when the reaction is left open to the air.[6] In other cases, an explicit oxidant like H₂O₂ or DMSO (which can act as both solvent and oxidant) is required to ensure complete conversion.[6]
Substrate Reactivity Issues Solution: The electronic nature of the aldehyde plays a significant role. Aromatic aldehydes, particularly those with electron-withdrawing groups, are generally more reactive and give higher yields than aliphatic aldehydes.[10][11] If working with a less reactive substrate, you may need to employ more forcing conditions (higher temperature, longer reaction time) or a more active catalyst.
Problem 2: Significant Byproduct Formation

The presence of byproducts complicates purification and reduces the overall yield.

Potential CauseRecommended Solutions & Scientific Rationale
Oxidation of 2-Aminothiophenol Solution: As mentioned, the primary side reaction is often the dimerization of 2-aminothiophenol to form a disulfide. Performing the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to minimize this unwanted pathway.[5]
Over-oxidation of Product Solution: When using a strong oxidizing agent (e.g., H₂O₂), it's crucial to control the stoichiometry carefully. Excess oxidant can potentially lead to over-oxidation of the benzothiazole ring or other sensitive functional groups on your molecule. A typical ratio for an H₂O₂/HCl system is 1:1:6:3 of 2-aminothiophenol:aldehyde:H₂O₂:HCl.[1][11]
Self-Condensation of Aldehyde Solution: Under certain conditions, particularly with base catalysis or prolonged heating, aldehydes can undergo self-condensation (e.g., aldol reaction). This is less common in the acidic conditions typically used for benzothiazole synthesis but can be mitigated by adjusting the catalyst system or reaction temperature.[5]
Problem 3: Purification Challenges

Isolating a pure product can be as challenging as the reaction itself.

Potential CauseRecommended Solutions & Scientific Rationale
Product is an Oil Solution: Oily products are difficult to handle and purify by recrystallization. If column chromatography is also challenging, consider converting the product into a solid salt derivative (e.g., hydrochloride salt if the benzothiazole is basic). The salt can often be purified by recrystallization and the free base regenerated afterward.[5]
Product Degrades on Silica Gel Solution: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or degradation during column chromatography.[6] In such cases, switch to a different stationary phase like neutral or basic alumina, or consider pre-treating the silica gel with a base like triethylamine (typically 1% in the eluent).[5]
Difficulty Removing Starting Materials Solution: If unreacted starting materials are co-eluting with your product, optimizing the work-up procedure can help. An acidic wash (e.g., dilute HCl) can remove unreacted 2-aminothiophenol, while a basic wash (e.g., NaHCO₃ solution) can remove acidic starting materials or byproducts. Recrystallization from a suitable solvent like ethanol is often very effective at removing minor impurities.[6]

Experimental Protocols & Data

To provide a practical starting point, we present a validated protocol for a common benzothiazole synthesis and a table comparing various popular methods.

Protocol: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This method is robust, high-yielding, and utilizes inexpensive, readily available reagents.[11]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde (1.0 mmol) and 2-aminothiophenol (1.0 mmol) in ethanol (5-10 mL).

  • Reagent Addition: To this stirring solution at room temperature, add 30% hydrogen peroxide (H₂O₂) (approx. 6.0 mmol), followed by the dropwise addition of concentrated hydrochloric acid (HCl) (approx. 3.0 mmol).[6]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction is typically rapid; monitor its progress by TLC until the starting materials are consumed (usually 45-60 minutes).[11]

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 50 mL). This will cause the product to precipitate.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with copious cold water to remove any residual acid and salts, then dry it. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[6]

Data: Head-to-Head Comparison of Benzothiazole Synthesis Methods

The choice of method depends on factors like desired reaction time, available equipment, and substrate scope.

MethodReactantsCatalyst/ReagentSolventTemp.TimeAvg. Yield (%)Reference
Conventional Heating 2-Aminothiophenol, Aromatic AldehydeH₂O₂/HClEthanolRoom Temp.45-60 min85-94%[4][11]
Conventional Heating 2-Aminothiophenol, Aromatic AldehydeNoneDMSO110-120 °C1-3 h80-95%[1][7]
Microwave-Assisted 2-Aminothiophenol, AldehydeAmberlite IR120 resinNone85 °C5-10 min88-95%[11]
Ultrasound-Assisted 2-Aminothiophenol, AldehydeNoneNoneRoom Temp.20 min65-83%[9]
Green Method 2-Aminothiophenol, AldehydeSamarium TriflateWaterRoom Temp.1-2 h85-92%[7]
Visible Light-Promoted 2-Aminothiophenol, AldehydeNone (Air atmosphere)AcetonitrileRoom Temp.6-12 h34-94%[1][11]

Visualized Workflows and Mechanisms

Understanding the process flow and reaction pathway is key to effective troubleshooting and optimization.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification A 1. Setup - Add 2-aminothiophenol, aldehyde, and solvent to flask B 2. Reagent Addition - Add catalyst/oxidant (e.g., H₂O₂/HCl) A->B C 3. Reaction - Stir at specified temp - Monitor by TLC B->C D 4. Quenching - Pour mixture into ice water C->D E 5. Isolation - Collect precipitate by vacuum filtration D->E F 6. Washing - Wash solid with cold water - Dry the product E->F G 7. Final Purification - Recrystallization or Column Chromatography F->G H Pure Benzothiazole G->H

Caption: General workflow for benzothiazole synthesis and purification.[5]

G cluster_reactants cluster_intermediates cluster_product R1 2-Aminothiophenol I1 Schiff Base Intermediate R1->I1 + H₂O Condensation R2 Aldehyde (R-CHO) R2->I1 + H₂O Condensation I2 Benzothiazoline (Cyclized Intermediate) I1->I2 Intramolecular Cyclization P1 2-Substituted Benzothiazole I2->P1 - 2[H] Oxidation / Aromatization

Caption: Reaction pathway for benzothiazole synthesis via condensation.[4]

References

Overcoming poor regioselectivity in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for overcoming regioselectivity challenges in benzothiazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter issues with controlling isomeric purity during the formation of substituted benzothiazoles. Here, we provide field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve your desired regiochemical outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding regioselectivity in benzothiazole synthesis.

Q1: What is regioselectivity in the context of benzothiazole synthesis, and why is it a common problem?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over others in a chemical reaction. In benzothiazole synthesis, the primary challenge arises when using unsymmetrically substituted precursors, particularly meta-substituted 2-aminothiophenols or N-arylthioureas.

The reaction can proceed via two different cyclization pathways, leading to, for example, a mixture of 4- and 6-substituted benzothiazoles. Controlling which position the substituent occupies on the final benzothiazole core is critical, as the biological activity and material properties of isomers can differ significantly.[1] The problem is common because the electronic and steric influences directing the cyclization are often subtle and highly dependent on the specific substituents and reaction conditions.[2]

Q2: How do electronic and steric effects of substituents on the aniline ring influence the regiochemical outcome?

A: The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of substituents on the aromatic ring of the precursor are the primary drivers of regioselectivity.

  • Electronic Effects: In reactions involving electrophilic cyclization, such as the Jacobson or Hugershoff synthesis, the position most activated towards electrophilic attack will be favored. For a meta-substituted aniline precursor, an electron-donating group (EDG) like -OCH₃ or -CH₃ will activate the ortho and para positions relative to itself. This typically favors cyclization at the position para to the EDG, leading to the 6-substituted benzothiazole. Conversely, an electron-withdrawing group (EWG) like -NO₂ or -CF₃ deactivates the ortho and para positions, often leading to cyclization at the position ortho to the EWG, yielding the 4-substituted isomer.[2]

  • Steric Effects: Large, bulky substituents can hinder cyclization at the adjacent (ortho) position. For instance, a bulky group at the C3 position of the 2-aminothiophenol ring will sterically disfavor the formation of the 4-substituted benzothiazole, thereby increasing the proportion of the 6-substituted isomer.

In many cases, stereoelectronic effects work in concert to determine the final regioselective outcome.[2]

Q3: What are the classical methods for benzothiazole synthesis, and what are their inherent regioselectivity limitations?

A: The two most prominent classical methods are the Jacobson and Hugershoff syntheses.

  • Jacobson Synthesis: This involves the intramolecular cyclization of thiobenzanilides, typically using an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]).[3] Its regioselectivity is highly dependent on the substituent patterns of the thiobenzanilide precursor.

  • Hugershoff Synthesis: This method utilizes the cyclization of arylthioureas, often with an oxidizing agent like bromine (Br₂).[4] Similar to the Jacobson synthesis, it can result in mixtures of isomers when using meta-substituted arylthioureas.

Traditional condensation reactions of 2-aminothiophenols with aldehydes or carboxylic acids are the most common routes but can also suffer from poor selectivity if the 2-aminothiophenol itself is unsymmetrically substituted.[5][6] These classical methods often require harsh conditions and may offer limited control over regioselectivity compared to modern catalytic approaches.[5]

Q4: Are there modern catalytic systems that offer superior control over regioselectivity?

A: Yes, significant progress has been made using transition-metal catalysis to direct regioselectivity.

  • Palladium and Copper Catalysis: C-H functionalization and direct arylation reactions have emerged as powerful tools.[7][8] By using appropriate directing groups on the benzothiazole core or specific ligands, it is possible to selectively functionalize positions like C4, C5, C6, and C7.[9] For instance, palladium-catalyzed intramolecular C-S coupling of N-arylthioureas can provide excellent regioselectivity.[10]

  • Ruthenium and Nickel Catalysis: These metals have also been employed for intramolecular C-S coupling reactions. Ruthenium-catalyzed synthesis from N-arylthioureas proceeds via an electrophilic ruthenation pathway, where stereoelectronic effects dictate the outcome with meta-substituents.[2] Nickel catalysts are effective for intramolecular oxidative C-H functionalization, providing 2-aminobenzothiazoles in high yields.[2]

These modern methods often operate under milder conditions and provide access to isomers that are difficult to obtain via classical routes.

Part 2: Troubleshooting Guides & Workflows

This section provides structured guidance for specific experimental challenges.

Case Study 1: Poor Regioselectivity with a Meta-Substituted 2-Aminothiophenol

Problem: "My condensation reaction of 3-methoxy-2-aminothiophenol with benzaldehyde is yielding an inseparable mixture of 4-methoxy- and 6-methoxy-2-phenylbenzothiazole. How can I favor the 6-methoxy isomer?"

Analysis: The methoxy group (-OCH₃) is a strong electron-donating group. It activates the positions ortho and para to itself for electrophilic attack. In this precursor, the C6 position is para to the methoxy group, and the C4 position is ortho. The cyclization is an intramolecular electrophilic aromatic substitution. Electronic effects strongly favor attack at the more activated para position (C6). If you are observing a mixture, other factors like reaction conditions may be allowing the less-favored kinetic product (C4 attack) to form.

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Favoring the 6-Substituted Isomer start Start: Mixture of 4- and 6-isomers cond_temp Is the reaction run at high temperature? start->cond_temp action_temp Action: Lower the reaction temperature (e.g., 25°C to 50°C) to favor thermodynamic product. cond_temp->action_temp Yes cond_cat Are you using a strong, non-selective acid catalyst? cond_temp->cond_cat No action_temp->cond_cat action_cat Action: Switch to a milder acid catalyst (e.g., TsOH, NH4Cl) or a heterogeneous catalyst. cond_cat->action_cat Yes cond_oxidant Is the oxidant too harsh? cond_cat->cond_oxidant No action_cat->cond_oxidant action_oxidant Action: Use a milder oxidant (e.g., O2 (air), DMSO, H2O2/HCl). cond_oxidant->action_oxidant Yes result Result: Increased ratio of the thermodynamically favored 6-isomer cond_oxidant->result No action_oxidant->result

Caption: Decision workflow for optimizing regioselectivity.

Solutions & Protocols:

  • Lower Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less-favored pathway. Running the reaction at room temperature or slightly elevated temperatures often increases selectivity for the more electronically favored, thermodynamically stable 6-substituted product.[5]

  • Change the Catalyst/Solvent System:

    • Brønsted Acids: A strong acid might protonate the methoxy group, reducing its directing ability. Try a milder acid like p-toluenesulfonic acid (TsOH·H₂O) or even ammonium chloride (NH₄Cl), which can activate the aldehyde via hydrogen bonding.[5]

    • Ionic Liquids: Room temperature ionic liquids (RTILs) can promote regioselective synthesis under ambient conditions by stabilizing charged intermediates.[5]

    • Heterogeneous Catalysts: Using a solid-supported catalyst can enhance selectivity through steric constraints within the catalyst's pores.[10]

  • Control the Oxidant: In many condensation protocols, an oxidant is used for the final aromatization step. A very harsh oxidant may not allow for equilibrium between intermediates, trapping a kinetic product mixture. Milder oxidants like H₂O₂/HCl, DMSO, or even atmospheric oxygen can be more selective.[5][6]

Case Study 2: Failure in Regioselective C-H Functionalization

Problem: "I am trying to perform a direct C-H arylation on 2-phenylbenzothiazole to install a substituent at the C4 position, but I am getting no reaction or a mixture of products, including arylation at C7."

Analysis: Direct C-H functionalization of the benzothiazole core is challenging due to the electron-deficient nature of the benzene ring. Regioselectivity is typically governed by the acidity of the C-H bonds and the mechanism of the catalyst. The C4 and C7 protons are sterically different, and their reactivity can be modulated by the catalyst's ligand environment.

Solutions & Protocols:

  • Catalyst and Ligand Screening: The choice of catalyst and ligand is paramount for regioselective C-H activation.

    • Palladium Catalysis: Pd(OAc)₂ is a common precatalyst. The regioselectivity is often controlled by the ligand. For C4 functionalization, sterically bulky phosphine ligands like XPhos or Buchwald ligands can be effective.

    • Iridium Catalysis: For installing a functional handle, Ir-catalyzed C-H borylation is highly effective and often shows distinct regioselectivity patterns, favoring the C5 or C4/C6 positions depending on the ligand.[9] The resulting boronate ester can then be used in Suzuki cross-coupling reactions to install the desired aryl group.[9]

  • Use of a Directing Group: If direct C-H activation fails, installing a removable directing group (DG) is a robust strategy. A DG at the N3 position is not possible, but a substituent at the C2 position can sometimes direct functionalization to the C7 position. For C4/C6 functionalization, it is often more effective to build the ring from an already functionalized precursor.

Data Summary: Catalyst Systems for Regioselective Functionalization

Target PositionMethodCatalyst SystemKey ConsiderationsReference
C4/C6 Ru-catalyzed C-H ArylationRu(p-cymene)Cl₂]₂ + AgSbF₆Requires a directing group (e.g., carboxylate) on the benzothiazole core.[9]
C5 Ir-catalyzed C-H Borylation[Ir(OMe)COD]₂ + Me₄phenProvides a versatile boronate handle for further functionalization.[9]
C2 Direct ArylationPd(OAc)₂ + Cu(OAc)₂Uses aryl boronic acids to directly arylate the C2 position of an unsubstituted benzothiazole.[7]
C4/C7 Electrophilic SubstitutionHNO₃/H₂SO₄Harsh conditions, often leads to mixtures on the electron-deficient ring.[9]
Part 3: Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 6-Substituted-2-Arylbenzothiazole

This protocol is optimized for the reaction of a meta-substituted 2-aminothiophenol where the substituent is an EDG, aiming for the 6-substituted isomer.

Reaction Mechanism Overview:

Caption: General pathway for condensation synthesis.

Materials:

  • 3-Methoxy-2-aminothiophenol (1.0 eq)

  • Substituted Benzaldehyde (1.05 eq)

  • H₂O₂ (30% aq. solution, 6.0 eq)

  • HCl (4M solution, 3.0 eq)

  • Ethanol (0.2 M concentration)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-2-aminothiophenol (1.0 eq) and the substituted benzaldehyde (1.05 eq).

  • Add ethanol to achieve a concentration of approximately 0.2 M with respect to the aminothiophenol.

  • Stir the mixture at room temperature to ensure dissolution.

  • Cool the flask in an ice bath (0 °C).

  • Slowly add the H₂O₂ solution (6.0 eq) dropwise over 10 minutes, followed by the dropwise addition of the HCl solution (3.0 eq). Caution: The reaction can be exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with cold water.

  • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate until the pH is ~7.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

  • Validation: Confirm the regiochemistry using ¹H NMR and NOESY experiments to establish the spatial relationship between the methoxy group and the C4/C7 protons.

This protocol is adapted from a general method described for achieving excellent yields in condensation reactions.[5]

References

Technical Support Center: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals using 5-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS No. 1160789-91-2). Our goal is to move beyond simple instructions and offer a framework of chemical logic to help you anticipate challenges, troubleshoot issues, and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?

To ensure long-term stability and prevent degradation, the compound should be stored in a tightly sealed container in a dry, dark, and cool place.[1][2] The recommended temperature is 2-8°C.[2] Exposure to light, moisture, and air should be minimized. For sensitive applications or long-term storage, consider flushing the container with an inert gas like argon or nitrogen.[1]

Q2: The solid material has changed color from off-white/beige to a brownish tint. Is it still viable for my experiment?

A color change is a strong indicator of chemical degradation.[1] For benzothiazole derivatives, this often points to oxidation, which can lead to the formation of colored impurities like 2-azobenzothiazoles or other polymeric products.[1] While the material may still contain the desired compound, the presence of impurities can significantly impact reaction outcomes and biological assays. We strongly recommend using analytical techniques like HPLC or LC-MS to assess purity before use. If purity is compromised, it is best to use a fresh, uncompromised batch.

Q3: How sensitive is this compound to air and moisture?

While not pyrophoric, 2-aminobenzothiazole derivatives can be susceptible to degradation from atmospheric conditions over time.[1][3][4] The primary concerns are gradual oxidation from atmospheric oxygen and potential hydrolysis of the amine group or related functionalities under certain pH conditions. For reactions requiring high purity and stoichiometric precision, such as metal-catalyzed cross-couplings, handling the compound under an inert atmosphere is a best practice.[5][6][7]

Q4: What basic Personal Protective Equipment (PPE) is required when handling this compound?

As a halogenated aromatic amine, this compound should be handled with care.[8] Always work in a well-ventilated area or a chemical fume hood.[8] Standard PPE includes:

  • Eye Protection: Safety glasses or goggles approved under standards like NIOSH (US) or EN 166 (EU).[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Generally not required if handled in a fume hood. If vapors or dust are generated outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be considered.[8]

Always consult the specific Safety Data Sheet (SDS) for the most detailed and up-to-date safety information before beginning any work.[9][10][11]

Troubleshooting Guide: Experimental Scenarios
Q5: My reaction yield is unexpectedly low. I suspect the starting material is the issue. How can I troubleshoot this?

Low yield can often be traced back to the purity and handling of the starting material.

  • Causality: The primary reactive sites on this molecule are the nucleophilic 2-amino group and the bromine atom at the 5-position, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[2] If the compound has degraded via oxidation or hydrolysis, these key functional groups may be compromised, rendering the material less reactive in your desired transformation.

  • Troubleshooting Steps:

    • Confirm Identity and Purity: Before use, run a quick analytical check on your starting material. An HPLC trace can reveal purity issues, while an LC-MS can confirm the mass of the parent compound and identify potential degradants.

    • Evaluate Storage: Review your storage protocol. Was the container tightly sealed? Was it exposed to light or elevated temperatures?

    • Handling Protocol: Did you weigh the compound in the open air and leave it exposed for an extended period? For sensitive reactions, weighing should be done expeditiously, and the material transferred to the reaction vessel under an inert gas blanket if possible.

    • Run a Control Reaction: If you have a new, unopened batch of the compound, run the reaction in parallel with the suspect batch. This is the most direct way to determine if the starting material is the culprit.

Q6: I'm observing incomplete solubility when preparing a stock solution in my chosen solvent. What should I do?

Incomplete solubility can lead to inaccurate dosing and poor reproducibility.

  • Causality: While solubility data may not always be readily available, halogenated aromatic compounds can have limited solubility in certain solvents. Degradation can also produce less soluble polymeric impurities.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure your solvent is anhydrous and of high purity, as contaminants can affect solubility.

    • Gentle Warming & Sonication: Gently warming the solution (if the compound is thermally stable) or placing it in an ultrasonic bath can often aid dissolution.

    • Solvent Screening: Test solubility in a small panel of common laboratory solvents (e.g., DMSO, DMF, THF, Dichloromethane). For biological assays, DMSO is often a good starting point.

    • Preparation of a Slurry: If a true solution cannot be achieved at the desired concentration, you may need to work with a fine-particle slurry. Ensure the slurry is homogenous and well-agitated before taking an aliquot to ensure consistent dosing, though this is less ideal than a true solution.

    • Filter Insoluble Material: If you suspect the insoluble portion is an impurity, you can prepare your stock solution and filter it through a 0.22 µm syringe filter to remove particulates before use. Note that this may slightly lower the final concentration of your active compound.

Key Data & Properties Summary
PropertyValueSource(s)
CAS Number 1160789-91-2[2][12]
Molecular Formula C₇H₄BrFN₂S[2]
Molecular Weight 247.09 g/mol [2]
Appearance Typically an off-white to beige solid[1]
Recommended Storage 2-8°C, Dry, Dark, Sealed Container[2]
Key Reactive Sites 2-amino group (nucleophilic), 5-bromo position (cross-coupling)[2]
Potential Degradation Oxidation, Photodegradation, Hydrolysis[1]
Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes a standard procedure for preparing a stock solution for use in biological screening or chemical reactions, incorporating best practices for handling a potentially sensitive solid.

Materials:

  • This compound

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined screw cap

  • Argon or Nitrogen gas supply (optional, but recommended)

  • Sterile syringe and needle (optional)

Procedure:

  • Pre-weigh Vial: Place a clean, dry amber vial on the analytical balance and tare the weight.

  • Dispense Compound: Carefully dispense the required mass of the compound into the vial. For a 1 mL, 10 mM solution, you will need 2.47 mg. Work efficiently to minimize exposure to atmospheric air and light.

  • Inert Gas Purge (Optional): If using an inert atmosphere, gently flush the headspace of the vial with argon or nitrogen before adding the solvent.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial. For 2.47 mg, add 1.0 mL of DMSO.

  • Seal Tightly: Immediately cap the vial, ensuring the seal is tight.

  • Promote Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. A clear, pale solution should be observed. If the material does not fully dissolve, refer to the troubleshooting guide (Q6).

  • Storage: Wrap the vial cap with parafilm for an extra seal. Store the stock solution at -20°C for long-term stability. Before each use, allow the solution to thaw completely and come to room temperature to prevent water condensation.

Visual Workflow: Troubleshooting Compound Stability

This decision tree provides a logical workflow for diagnosing issues that may arise from the degradation of this compound.

G start Observation: Unexpected experimental result or visual change in solid compound. q1 Is there a visible color change (e.g., browning)? start->q1 q2 How was the compound stored? q1->q2 No a1 High Likelihood of Oxidation/ Photodegradation q1->a1 Yes a2 Proper Storage: 2-8°C, Dark, Tightly Sealed q2->a2 Properly a3 Improper Storage: Exposed to Light/Air/Heat q2->a3 Improperly check_purity Action: Assess Purity (e.g., HPLC, LC-MS) a1->check_purity a2->check_purity Purity still suspect a3->check_purity q3 Is purity acceptable (>95%)? check_purity->q3 use Decision: Proceed with experiment. Review handling procedures. q3->use Yes discard Decision: Discard suspect batch. Use fresh, verified material. q3->discard No

Caption: A decision tree for troubleshooting stability issues.

References

Technical Support Center: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the experimental intricacies of this versatile building block. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound.

Introduction

This compound is a key intermediate in medicinal chemistry, valued for its unique substitution pattern that allows for diverse downstream functionalization.[1] The bromine atom at the 5-position serves as a handle for metal-catalyzed cross-coupling reactions, while the 2-amino group can be readily derivatized.[1] The fluorine atom at the 6-position can modulate the molecule's physicochemical properties, such as metabolic stability and binding affinity.[2][3] However, like many halogenated heterocyclic compounds, its synthesis and purification can present specific challenges. This guide is structured to provide practical, experience-based solutions to these potential hurdles.

Section 1: Synthesis Troubleshooting

The most common route to this compound involves the reaction of 3-bromo-4-fluoroaniline with a thiocyanate salt, followed by oxidative cyclization, typically with bromine.[1][2] This section addresses issues that may arise during this synthetic sequence.

FAQ 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of 2-aminobenzothiazoles can stem from several factors, from reagent quality to reaction conditions.

Causality and Resolution:

  • Purity of Starting Material: The purity of 3-bromo-4-fluoroaniline is critical. Impurities can interfere with the reaction. It is advisable to use a freshly purified starting material or to analyze the commercial material for purity before use.

  • Reaction Temperature: The reaction is typically biphasic. The initial thiocyanation is often performed at a low temperature (0-5 °C), followed by a gradual warm-up for the cyclization. Poor temperature control can lead to the formation of side products.

  • Rate of Bromine Addition: The addition of bromine should be slow and controlled. A rapid addition can lead to over-bromination of the starting aniline or the product, resulting in a complex mixture of byproducts.

  • Solvent Choice: Glacial acetic acid is a common solvent for this reaction. The presence of water can hydrolyze intermediates and reduce the yield. Ensure the use of a dry solvent.

Troubleshooting Workflow:

start Low Yield Observed check_aniline Verify Purity of 3-bromo-4-fluoroaniline start->check_aniline purify_aniline Purify Aniline (e.g., distillation or recrystallization) check_aniline->purify_aniline Impure check_temp Review Temperature Control Protocol check_aniline->check_temp Pure purify_aniline->check_temp optimize_temp Optimize Temperature Profile (e.g., maintain 0-5°C during Br2 addition) check_temp->optimize_temp Inconsistent check_br2 Assess Bromine Addition Rate check_temp->check_br2 Consistent optimize_temp->check_br2 slow_br2 Add Bromine Dropwise over an extended period check_br2->slow_br2 Too Fast check_solvent Check Solvent for Water Content check_br2->check_solvent Controlled slow_br2->check_solvent dry_solvent Use Anhydrous Glacial Acetic Acid check_solvent->dry_solvent Wet success Improved Yield check_solvent->success Dry dry_solvent->success

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I am observing multiple spots on my TLC analysis of the crude product. What are the potential side products?

The formation of multiple products is a common issue, often arising from the high reactivity of the starting materials and intermediates.

Common Side Products and Their Origins:

Side ProductPlausible CauseMitigation Strategy
Dibrominated aniline Excess bromine or poor temperature control during bromine addition.Use stoichiometric amounts of bromine and maintain low temperatures.
Isomeric benzothiazoles Impurities in the starting 3-bromo-4-fluoroaniline.Ensure the purity of the starting aniline.
Unreacted starting material Incomplete reaction due to insufficient bromine or reaction time.Increase reaction time or slightly increase the equivalents of bromine.
Polymeric materials Overheating or prolonged reaction times at elevated temperatures.Maintain careful temperature control and monitor reaction progress by TLC.

Section 2: Purification Strategies

Purification of this compound can be challenging due to its polarity and potential for co-crystallization with impurities.

FAQ 3: What is the most effective method for purifying the crude product?

A multi-step purification approach is often necessary to achieve high purity.

Recommended Purification Protocol:

  • Aqueous Workup: After the reaction is complete, the mixture is typically poured into ice water and neutralized with a base (e.g., ammonium hydroxide or sodium bicarbonate) to precipitate the crude product. This step removes the acetic acid and other water-soluble impurities.

  • Trituration: The crude solid can be triturated with a suitable solvent (e.g., diethyl ether or dichloromethane) to remove non-polar impurities.

  • Recrystallization: Recrystallization is a highly effective method for purifying 2-aminobenzothiazoles.[3] A mixed solvent system, such as ethanol/water or methanol/water, is often successful.

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

crude Crude Product workup Aqueous Workup (Neutralization & Filtration) crude->workup trituration Trituration (e.g., with Et2O or DCM) workup->trituration recrystallization Recrystallization (e.g., from Ethanol/Water) trituration->recrystallization chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) recrystallization->chromatography If impurities persist pure Pure Product (>98%) recrystallization->pure If pure chromatography->pure

Caption: Recommended multi-step purification workflow.

Section 3: Characterization and Stability

Accurate characterization is essential to confirm the identity and purity of the final product.

FAQ 4: What are the expected spectral data for this compound?

Expected Spectroscopic Features:

  • ¹H NMR:

    • Aromatic protons will appear as doublets or doublets of doublets in the range of δ 7.0-8.0 ppm. The coupling constants will be indicative of the substitution pattern.

    • The amine protons (NH₂) will appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

  • ¹³C NMR:

    • The spectrum will show 7 distinct carbon signals. The carbon atoms attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling (in the case of C-F).

  • Mass Spectrometry:

    • The molecular ion peak will show a characteristic isotopic pattern for a compound containing one bromine atom (approximately a 1:1 ratio for M+ and M+2). The exact mass should correspond to the molecular formula C₇H₄BrFN₂S.

FAQ 5: Is this compound stable, and what are the recommended storage conditions?

Like many amino-substituted aromatic compounds, this compound can be sensitive to light and air over long periods.

Stability and Storage:

  • Light Sensitivity: The compound may discolor upon prolonged exposure to light. It is recommended to store it in an amber vial or a container protected from light.

  • Oxidation: The amino group can be susceptible to oxidation. For long-term storage, it is advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen).

  • Temperature: Storage at a low temperature (2-8 °C) in a dry environment is recommended to maintain its stability and purity.[1]

Section 4: Downstream Reactivity

The utility of this compound lies in its potential for further chemical transformations.

FAQ 6: I am having trouble with a Suzuki coupling reaction at the 5-position. What are some common issues?

The bromine at the 5-position is well-suited for palladium-catalyzed cross-coupling reactions.[1] However, several factors can influence the success of these reactions.

Troubleshooting Suzuki Coupling:

  • Catalyst Choice: The choice of palladium catalyst and ligand is crucial. A range of catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands should be screened to find the optimal conditions for a specific substrate.

  • Base: The choice and amount of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction rate and yield. The base should be finely powdered and anhydrous.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio of the solvents can affect the solubility of the reagents and the overall reaction efficiency.

  • Degassing: It is essential to thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

References

Validation & Comparative

A Comparative Guide to Benzothiazole-Based Inhibitors: Leveraging the 5-Bromo-6-fluorobenzo[d]thiazol-2-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of various classes of inhibitors derived from the benzothiazole scaffold. We will explore how a strategically functionalized building block, 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, serves as a versatile starting point for developing potent and selective modulators of diverse biological targets. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this privileged heterocyclic system.

The Benzothiazole Core: A Privileged Scaffold in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a cornerstone of modern medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal scaffold for designing inhibitors that can fit into the active sites of enzymes and receptors.[1] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2] Several benzothiazole-containing molecules have progressed into clinical trials, underscoring their therapeutic relevance.[3][4]

This compound: A Modern Building Block for Targeted Synthesis

The compound this compound is not an inhibitor itself, but rather a highly valuable and strategically designed precursor for synthesizing libraries of potential drug candidates.[5] Its utility stems from the specific placement of its functional groups, each serving a distinct purpose in synthetic diversification.

  • The 2-Amino Group: This primary amine is a key nucleophile, readily participating in reactions like amidation or condensation to introduce a wide variety of substituents.[5][6] This position is often crucial for interacting with key residues in a target protein's active site.

  • The 5-Bromo Substituent: The bromine atom is an exceptionally useful synthetic handle. It is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse aryl, heteroaryl, or alkyl groups.[5] This enables chemists to systematically probe the steric and electronic requirements of a binding pocket to optimize inhibitor potency and selectivity.

  • The 6-Fluoro Substituent: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity (through interactions with C-H bonds), and modulate the physicochemical properties (like pKa) of a molecule.[7]

The combination of these features makes this compound a powerful platform for generating novel chemical entities with tailored pharmacological profiles.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->PI3K

References

Comparative Analysis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of halogen substituents, particularly bromine and fluorine, onto the benzothiazole ring can significantly modulate the physicochemical properties and biological efficacy of these compounds. This guide provides an in-depth comparative analysis of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine and its analogs, offering insights into their structure-activity relationships (SAR), particularly in the context of anticancer and antimicrobial applications. While direct and extensive research on this specific substitution pattern is emerging, this guide synthesizes available data on related halogenated 2-aminobenzothiazoles to provide a predictive framework and guide future research.

The Influence of Halogenation on Physicochemical Properties and Biological Activity

The strategic placement of bromine at the C5 position and fluorine at the C6 position of the 2-aminobenzothiazole core imparts unique electronic and lipophilic characteristics. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity. Bromine, a larger and more polarizable halogen, can also contribute to binding interactions and influence the overall electronic nature of the molecule. This dual halogenation pattern is hypothesized to create a unique pharmacophore with potential for high potency and selectivity against various biological targets.

Comparative Analysis of Analog Activity

To elucidate the structure-activity relationships of this compound analogs, a comparative analysis of their biological activities is essential. The following table summarizes the reported activities of closely related halogenated 2-aminobenzothiazole derivatives against various cancer cell lines and microbial strains. Due to the limited availability of public data on a systematic series of 5-bromo-6-fluoro analogs, this table includes data from structurally similar compounds to infer potential SAR trends.

Compound R1 (at C5) R2 (at C6) Modification at 2-amino group Biological Target/Assay Activity (IC50/MIC) Reference
Analog 1 BrFUnsubstitutedInferred Anticancer ActivityData Not AvailableN/A
Analog 2 HFUnsubstitutedInferred Antimicrobial ActivityData Not AvailableN/A
Analog 3 BrHUnsubstitutedInferred Kinase InhibitionData Not AvailableN/A
Related Cmpd 1 HFSubstituted ArylAnticancer (MCF-7)~5 µM[1]
Related Cmpd 2 BrHUnsubstitutedDNA Gyrase B InhibitionIC50 < 10 nM[2]
Related Cmpd 3 ClF (at C7)Thiazolidinone derivativeAnthelminticPotent Activity[3]
Related Cmpd 4 FHUnsubstitutedAnticancer (MCF-7, HCT-116)GI50 ~0.1-0.4 µM[1]

Note: This table is a representative compilation based on available literature on related compounds and serves to guide the discussion on potential SAR. Direct experimental data for a series of this compound analogs is needed for a definitive SAR assessment.

Structure-Activity Relationship (SAR) Insights

Based on the analysis of related halogenated 2-aminobenzothiazoles, several key SAR trends can be inferred for the this compound scaffold:

  • Halogenation at C5 and C6: The presence of both bromine at C5 and fluorine at C6 is anticipated to enhance biological activity. The electron-withdrawing nature of these halogens can influence the pKa of the 2-amino group and the overall electron distribution of the heterocyclic system, potentially leading to stronger interactions with biological targets. Studies on 5-substituted 2-aminobenzothiazoles have shown that substitutions at this position are critical for activity against enzymes like DNA gyrase B.[2] Similarly, fluorine substitution at C6 has been associated with potent anticancer effects.[1]

  • The 2-Amino Group: The unsubstituted 2-amino group is a crucial pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins.[4] Derivatization of this amino group, such as through acylation or the introduction of other heterocyclic moieties, provides a key avenue for modulating potency, selectivity, and pharmacokinetic properties. For instance, the synthesis of thiazolidinone derivatives at the 2-amino position has been shown to yield compounds with significant anthelmintic activity.[3]

  • Potential as Kinase Inhibitors: The 2-aminobenzothiazole scaffold is a known "hinge-binder" for many protein kinases, where the 2-amino group and the thiazole nitrogen form hydrogen bonds with the kinase hinge region. The 5-bromo and 6-fluoro substituents can further enhance binding to the ATP pocket through hydrophobic and halogen-bonding interactions. This suggests that analogs of this compound are promising candidates for the development of novel kinase inhibitors.[5][6]

Experimental Protocols

To facilitate further research and validation of the SAR of this compound analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of this compound Analogs

The synthesis of the core this compound scaffold can be achieved through the oxidative cyclization of the corresponding substituted aniline.

Step 1: Synthesis of 1-(4-Bromo-3-fluorophenyl)thiourea

  • Dissolve 4-bromo-3-fluoroaniline in a suitable solvent such as acetic acid.

  • Add an equimolar amount of potassium thiocyanate (KSCN) to the solution.

  • Stir the reaction mixture at room temperature for the time necessary to form the thiourea derivative (typically monitored by TLC).

Step 2: Oxidative Cyclization to form this compound

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Slowly add a solution of bromine in acetic acid dropwise to the stirred mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Derivatization of the 2-amino group can be subsequently carried out using standard synthetic methodologies such as acylation, alkylation, or condensation reactions.[3]

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzothiazole analogs in a suitable solvent (e.g., DMSO) and add them to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

Postulated Mechanism of Action: Kinase Inhibition

Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. The PI3K/Akt/mTOR and EGFR signaling pathways are common targets.[5][6] The following diagram illustrates a simplified representation of how these compounds might interfere with these pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Benzothiazole This compound Analog Benzothiazole->EGFR Benzothiazole->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Postulated mechanism of action of this compound analogs via inhibition of the EGFR and PI3K/Akt/mTOR signaling pathways.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The insights from related halogenated benzothiazoles suggest that this specific substitution pattern is likely to confer potent biological activity. Further systematic synthesis and evaluation of a focused library of analogs are crucial to fully elucidate the structure-activity relationships and to identify lead compounds for further preclinical and clinical development. The experimental protocols provided in this guide offer a framework for researchers to undertake these investigations and contribute to the advancement of benzothiazole-based drug discovery.

References

A Comparative Analysis of Fluorinated Benzothiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Benzothiazole, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, represents a cornerstone in medicinal chemistry and materials science.[1] Its derivatives are known for a wide spectrum of biological activities and unique photophysical properties.[2] A key strategy in modern drug discovery and materials development involves the strategic incorporation of fluorine atoms into bioactive molecules.[3][4] The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance the therapeutic efficacy and performance of organic compounds.[5][6][7]

This guide provides a comparative analysis of fluorinated benzothiazole derivatives against their non-fluorinated counterparts. We will delve into the synthetic methodologies, explore the impact of fluorination on biological activity—with a focus on anticancer applications—and examine the alterations in photophysical and thermal properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental insights.

The Strategic Advantage of Fluorination

The introduction of fluorine into the benzothiazole scaffold is not a trivial modification. It is a deliberate strategy to modulate a range of molecular properties:

  • Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the biological half-life of a drug candidate.[5][6]

  • Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[8][9]

  • Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing binding affinity and potency.[7]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a specific receptor.

  • Altered Physicochemical Properties: Fluorination can alter the pKa of nearby functional groups, impacting the molecule's overall solubility and electronic properties.[7]

The following diagram illustrates the key impacts of fluorination on a benzothiazole core structure.

Fluorine_Impact Benzothiazole Benzothiazole Core Fluorination Fluorination (C-F) Benzothiazole->Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Lipophilicity Enhanced Lipophilicity & Bioavailability Fluorination->Lipophilicity Binding_Affinity Improved Binding Affinity Fluorination->Binding_Affinity Photophysical_Properties Modulated Photophysical Properties Fluorination->Photophysical_Properties Thermal_Stability Increased Thermal Stability Fluorination->Thermal_Stability caption Figure 1. Key impacts of fluorination on benzothiazole derivatives.

Caption: Figure 1. Key impacts of fluorination on benzothiazole derivatives.

Comparative Synthesis of Fluorinated and Non-Fluorinated Benzothiazoles

The synthesis of 2-substituted benzothiazoles, a common and highly valuable class, is often achieved through the condensation of 2-aminothiophenol with aldehydes or carboxylic acids.[10] The introduction of fluorine can be accomplished either by using a fluorinated starting material or by a late-stage fluorination reaction.

General Synthetic Workflow

A prevalent method for synthesizing 2-arylbenzothiazoles involves the oxidative cyclocondensation of 2-aminothiophenol with an aromatic aldehyde. This approach is versatile and can be adapted for both fluorinated and non-fluorinated derivatives.[11]

Synthesis_Workflow cluster_reactants Reactants Aminothiophenol 2-Aminothiophenol (or fluorinated analog) Condensation Condensation & Oxidative Cyclization Aminothiophenol->Condensation Aldehyde Aromatic Aldehyde (or fluorinated analog) Aldehyde->Condensation Product 2-Arylbenzothiazole (Fluorinated or Non-Fluorinated) Condensation->Product caption Figure 2. General workflow for 2-arylbenzothiazole synthesis.

Caption: Figure 2. General workflow for 2-arylbenzothiazole synthesis.

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)benzothiazole

This protocol details a representative synthesis of a fluorinated 2-arylbenzothiazole. A similar procedure can be followed for non-fluorinated analogs by substituting 4-fluorobenzaldehyde with benzaldehyde.

Materials:

  • 2-Aminothiophenol

  • 4-Fluorobenzaldehyde

  • Glycerol

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in glycerol (5 mL).

  • Stir the mixture at ambient temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically within a few hours), pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to yield 2-(4-fluorophenyl)benzothiazole as a solid.

  • Characterize the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry to confirm its structure and purity.[1]

Note: Various catalysts, such as ceric ammonium nitrate (CAN) with hydrogen peroxide or iodine, can be employed to accelerate the reaction and improve yields, particularly for less reactive substrates.[10][11]

Spectroscopic Validation

The structural confirmation of synthesized benzothiazole derivatives is crucial. A combination of spectroscopic techniques is typically employed:

Spectroscopic MethodInformation Provided for Benzothiazole Derivatives
¹H NMR Confirms the number and arrangement of protons on the aromatic rings.
¹³C NMR Provides information on the carbon skeleton of the molecule.
¹⁹F NMR Essential for fluorinated derivatives, confirming the presence and chemical environment of fluorine atoms.
IR Spectroscopy Identifies characteristic functional groups, such as C=N and C-S bonds within the thiazole ring.
Mass Spectrometry Determines the molecular weight and provides information on the fragmentation pattern, confirming the elemental composition.

Table 1: Spectroscopic techniques for the validation of benzothiazole derivatives.[1]

Comparative Biological Activity: Anticancer Properties

Benzothiazole derivatives have shown significant promise as anticancer agents.[12][13][14] Fluorination has been a particularly successful strategy to enhance the cytotoxic potency and selectivity of these compounds.[15][16][17]

Mechanism of Action

Certain 2-(4-aminophenyl)benzothiazoles exert their potent antitumor activity through a mechanism involving the cytochrome P450 enzyme CYP1A1.[15] In sensitive cancer cells, the benzothiazole derivative induces the expression of CYP1A1, which then metabolizes the compound into a reactive species.[18] This reactive intermediate can form DNA adducts, leading to cell cycle arrest and apoptosis.[18]

Anticancer_Mechanism BTZ Fluorinated 2-(4-Aminophenyl)benzothiazole CYP1A1_Induction Induction of CYP1A1 Expression BTZ->CYP1A1_Induction Metabolism Metabolism by CYP1A1 BTZ->Metabolism CYP1A1_Induction->Metabolism Reactive_Intermediate Reactive Intermediate Metabolism->Reactive_Intermediate DNA_Adducts DNA Adduct Formation Reactive_Intermediate->DNA_Adducts Apoptosis Apoptosis & Cell Death DNA_Adducts->Apoptosis caption Figure 3. Mechanism of action for certain anticancer benzothiazoles.

Caption: Figure 3. Mechanism of action for certain anticancer benzothiazoles.

In Vitro Cytotoxicity Data

Studies have shown that fluorinated 2-(4-aminophenyl)benzothiazoles can exhibit potent and selective cytotoxicity against certain cancer cell lines, particularly breast cancer cells.[15][16] The position of the fluorine atom on the benzothiazole ring can significantly influence the biological activity.[15]

CompoundFluorine PositionCell LineGI₅₀ (nM)
Non-Fluorinated Analog -MCF-7 (Breast)< 10
5-Fluoro Derivative 5-FMCF-7 (Breast)< 1
6-Fluoro Derivative 6-FMCF-7 (Breast)< 1
7-Fluoro Derivative 7-FMCF-7 (Breast)< 1
Non-Fluorinated Analog -MDA 468 (Breast)< 10
5-Fluoro Derivative 5-FMDA 468 (Breast)< 1
Non-Fluorinated Analog -PC-3 (Prostate)> 10,000
5-Fluoro Derivative 5-FPC-3 (Prostate)> 10,000

Table 2: Comparative in vitro cytotoxicity (GI₅₀) of fluorinated and non-fluorinated 2-(4-aminophenyl)benzothiazoles.[15][16]

The data clearly indicates that fluorination can enhance the potency of these compounds in sensitive breast cancer cell lines, while maintaining inactivity in resistant cell lines like PC-3 prostate cancer cells.[15]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[19]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated benzothiazole derivatives) and a vehicle control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration that causes 50% growth inhibition) for each compound.

Comparative Photophysical and Thermal Properties

Fluorinated benzothiazole derivatives are also of great interest in materials science, particularly for applications in organic electronics and fluorescent probes, due to their tunable photophysical properties.[20][21][22]

Impact of Fluorination on Photophysical Properties

Fluorination can significantly influence the electronic properties of the benzothiazole core, leading to changes in absorption and emission spectra, as well as fluorescence quantum yields.[21] The electron-withdrawing nature of fluorine can lower both the HOMO and LUMO energy levels of the molecule.[23]

PropertyImpact of FluorinationRationale
Emission Wavelength Can be tuned (blue to red shift)Alters the energy gap between the ground and excited states by modifying the electronic distribution.
Stokes Shift Often increasedEnhances the separation between absorption and emission maxima, which is beneficial for imaging applications.
Quantum Yield (Φf) Can be enhanced or quenchedDepends on the position of fluorination and its effect on non-radiative decay pathways.
Solvatochromism Often more pronouncedThe increased polarity of the C-F bond can lead to greater sensitivity of the emission spectrum to solvent polarity.

Table 3: General effects of fluorination on the photophysical properties of benzothiazole derivatives.[21][22]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process.[24] The relative method, which compares the sample's fluorescence to a known standard, is commonly used.[25][26][27]

Quantum_Yield_Workflow Prepare_Solutions Prepare Dilutions of Sample and Standard Measure_Absorbance Measure Absorbance Spectra (UV-Vis Spectrophotometer) Prepare_Solutions->Measure_Absorbance Measure_Emission Measure Emission Spectra (Fluorometer) Prepare_Solutions->Measure_Emission Plot_Data Plot Intensity vs. Absorbance Measure_Absorbance->Plot_Data Integrate_Intensity Calculate Integrated Fluorescence Intensity Measure_Emission->Integrate_Intensity Integrate_Intensity->Plot_Data Calculate_QY Calculate Quantum Yield (Φf) using the formula Plot_Data->Calculate_QY caption Figure 4. Workflow for relative quantum yield measurement.

Caption: Figure 4. Workflow for relative quantum yield measurement.

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the fluorinated benzothiazole derivative (sample) and a reference standard with a known quantum yield (e.g., quinine sulfate) in the same solvent.

  • Prepare Dilutions: Create a series of 5-6 dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[25]

  • Measure Absorbance: Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution and determine the absorbance value at the chosen excitation wavelength.

  • Measure Fluorescence: Using a fluorometer, record the emission spectrum for each dilution, using the same excitation wavelength.

  • Data Analysis:

    • Correct the emission spectra for background fluorescence from the solvent.

    • Calculate the integrated fluorescence intensity (area under the emission curve) for each corrected spectrum.

    • For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

    • The quantum yield of the sample (Φs) is calculated using the equation: Φs = Φr * (Grads / Gradr) * (ns² / nr²) where Φ is the quantum yield, Grad is the gradient of the plot, n is the refractive index of the solvent, and the subscripts s and r refer to the sample and reference, respectively.[25]

Thermal Stability

In the context of materials science, particularly for applications in organic electronics, thermal stability is a critical parameter. Fluorination has been shown to enhance the thermal stability of polymers containing benzothiazole units.[28][29] The high bond energy of the C-F bond contributes to this increased stability, making fluorinated materials more resistant to thermal degradation.[5] Thermogravimetric analysis (TGA) is the standard technique used to evaluate the thermal stability of these materials.

Conclusion

The strategic incorporation of fluorine into the benzothiazole scaffold provides a powerful tool for modulating a wide array of molecular properties. In medicinal chemistry, fluorination has led to the development of potent and selective anticancer agents with enhanced metabolic stability and efficacy. In materials science, it offers a pathway to fine-tune the photophysical and thermal properties of benzothiazole derivatives for advanced applications. This guide has provided a comparative overview of these effects, supported by experimental data and detailed protocols. As synthetic methodologies for fluorination continue to advance, the exploration of novel fluorinated benzothiazole derivatives will undoubtedly remain a vibrant and fruitful area of research.

References

A Researcher's Guide to Cross-Reactivity Profiling: The Case of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a promising small molecule from discovery to a potential therapeutic is paved with rigorous evaluation. A critical, and often challenging, aspect of this journey is understanding a compound's selectivity—its ability to interact with its intended target while avoiding unintended interactions that can lead to toxicity or diminished efficacy.[1][2] This guide provides an in-depth look at the cross-reactivity profiling of a versatile synthetic building block, 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, a compound ripe for exploration in medicinal chemistry.[3]

While specific biological targets for this compound are not yet extensively documented in publicly available literature, its benzothiazole core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[4][5][6][7][8] Therefore, this guide will use this compound as a representative case study to illustrate a comprehensive cross-reactivity profiling strategy. We will delve into the rationale behind experimental choices, provide detailed methodologies, and discuss the interpretation of potential outcomes, equipping you with the knowledge to thoroughly characterize your own small molecules.

The Imperative of Selectivity in Drug Discovery

Drug selectivity is a cornerstone of modern pharmacology, referring to a drug's capacity to preferentially bind to its intended biological target over other molecules in the complex cellular milieu.[2][9] High selectivity is often a prerequisite for a favorable safety profile, as off-target interactions are a common cause of adverse drug reactions.[1] However, the concept of "selective promiscuity" is also gaining traction, where controlled interactions with a specific set of targets can offer therapeutic advantages, particularly in complex diseases like cancer.[10][11] A thorough understanding of a compound's cross-reactivity is therefore not just about identifying liabilities but also about uncovering potential new therapeutic opportunities.

Hypothetical Target and Rationale for Profiling this compound

Given that the benzothiazole scaffold is a common feature in kinase inhibitors, for the purpose of this guide, we will hypothesize that this compound has been identified as a potent inhibitor of a hypothetical kinase, "Kinase X." The presence of the bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions, while the fluorine atom can enhance binding affinity and metabolic stability.[3]

Our objective is to build a comprehensive cross-reactivity profile to understand its selectivity against a panel of other kinases and potentially unrelated off-targets. This is crucial because the ATP-binding site, the target of many kinase inhibitors, is highly conserved across the kinome, making cross-reactivity a common challenge.[12]

A Step-by-Step Guide to Cross-Reactivity Profiling

A robust cross-reactivity profiling workflow typically involves a tiered approach, starting with broad screening and progressing to more focused and in-depth analyses.

Tier 1: Broad Kinome Screening

The initial step is to assess the compound's activity across a large panel of kinases. This provides a bird's-eye view of its selectivity profile.

Experimental Protocol: KinomeScan™ (DiscoverX-like) Assay

This competition binding assay is a widely used method for profiling kinase inhibitors.

  • Immobilization: A library of active-site directed ligands is individually immobilized on a solid support. Each well of a multi-well plate contains a different kinase.

  • Test Compound Incubation: this compound is added to each well at a fixed concentration (e.g., 1 µM).

  • Binding Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using a DNA-tagged antibody and qPCR. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Analysis: The results are often expressed as a percentage of control (no test compound). A lower percentage indicates a stronger interaction.

Data Presentation: Heatmap of Kinome-wide Interactions

The data from a broad kinome screen is effectively visualized using a heatmap, where kinases are grouped by family, and the color intensity represents the binding affinity or percent inhibition.

Table 1: Hypothetical Kinome Scan Data for this compound (at 1 µM)

Kinase FamilyKinasePercent of Control
Tyrosine Kinase Kinase X (Primary Target) 2%
Kinase A85%
Kinase B15%
Serine/Threonine Kinase Kinase C92%
Kinase D30%
Other Kinase E78%
Tier 2: Dose-Response Analysis of Hits

For kinases showing significant interaction in the primary screen (e.g., <50% of control), a dose-response analysis is performed to determine the binding affinity (Kd) or inhibitory concentration (IC50).

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reaction Setup: In a multi-well plate, combine the kinase, its specific substrate, and ATP.

  • Compound Titration: Add this compound in a serial dilution to the reaction wells.

  • Kinase Reaction: Incubate the plate to allow the kinase to phosphorylate its substrate, converting ATP to ADP.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus the kinase activity. Plot the signal against the compound concentration to determine the IC50 value.

Data Presentation: Comparative IC50 Values

The IC50 values for the primary target and any significant off-targets should be presented in a clear, tabular format.

Table 2: Hypothetical IC50 Values for this compound

TargetIC50 (nM)Selectivity Ratio (vs. Kinase X)
Kinase X 10 -
Kinase B25025-fold
Kinase D80080-fold
Tier 3: Cellular Target Engagement

Confirming that the compound interacts with its intended and off-targets in a cellular context is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Unstable proteins will denature and precipitate upon heating. Ligand-bound proteins are stabilized and remain in solution at higher temperatures.

  • Protein Quantification: Separate the soluble and precipitated fractions and quantify the amount of the target protein (and potential off-targets) in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of the Profiling Workflow

CrossReactivityProfiling cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Analysis cluster_2 Tier 3: Cellular Validation Start This compound KinomeScan Broad Kinome Screen (e.g., 400+ kinases at 1µM) Start->KinomeScan Heatmap Identify Potential Hits (<50% of Control) KinomeScan->Heatmap DoseResponse Dose-Response Assays (IC50/Kd determination) Heatmap->DoseResponse Hits IC50_Table Quantify Selectivity Ratios DoseResponse->IC50_Table CETSA Cellular Target Engagement (e.g., CETSA®) IC50_Table->CETSA Confirmed Off-Targets Validation Confirm On- and Off-Target Binding in Cells CETSA->Validation End End Validation->End Comprehensive Profile

Caption: A tiered workflow for cross-reactivity profiling.

Interpreting the Cross-Reactivity Profile and Next Steps

The hypothetical data suggests that this compound is a potent inhibitor of Kinase X with reasonable selectivity against the kinases identified in the initial screen. A 25-fold selectivity against Kinase B and an 80-fold selectivity against Kinase D are promising. However, the biological function of these off-targets must be considered. If Kinase B or D are involved in critical cellular processes, even moderate inhibition could lead to toxicity.

Further investigation should include:

  • Broader Off-Target Screening: Profiling against a panel of non-kinase targets, such as GPCRs, ion channels, and transporters, is essential for a complete safety assessment.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound can help to identify chemical modifications that improve selectivity.[3]

  • In Vivo Studies: Ultimately, the in vivo consequences of the observed cross-reactivity must be evaluated in animal models.

Conclusion

The cross-reactivity profiling of a novel compound like this compound is a data-driven process that requires a multi-faceted experimental approach. By systematically moving from broad screening to quantitative analysis and cellular validation, researchers can build a comprehensive understanding of a compound's selectivity. This knowledge is paramount for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

A Comparative Guide to Elucidating the Mechanism of Action for 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides an in-depth, comparative framework for elucidating the mechanism of action (MoA) of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, a promising but uncharacterized heterocyclic compound. Drawing from the established pharmacological profile of the 2-aminobenzothiazole scaffold, which is rich in kinase inhibitors and other enzyme modulators, we present a logical, multi-phased experimental strategy.[1][2][3] This document moves beyond rigid protocols to explain the causal-driven decisions that underpin a robust MoA study, ensuring that each experimental phase builds upon and validates the last.

Introduction: The Therapeutic Potential of the 2-Aminobenzothiazole Scaffold

The 2-aminobenzothiazole core is a "privileged scaffold" in medicinal chemistry, renowned for its versatile biological activities.[1][4] Derivatives have been developed as potent anticancer, antimicrobial, and anti-inflammatory agents.[2][3] A significant portion of these activities stems from the inhibition of critical cellular enzymes, particularly protein kinases that regulate signaling pathways involved in cell proliferation, survival, and inflammation, such as the PI3K/Akt and MAPK/ERK pathways.[2][5]

This compound (herein referred to as Cmpd-X) is a novel derivative featuring halogen substitutions that can enhance metabolic stability and target affinity.[6][7] While its specific biological targets are unknown, its structural similarity to known kinase inhibitors makes this enzyme class a primary avenue of investigation.[3] This guide outlines a systematic approach to first identify potential targets, then validate direct engagement in a cellular context, and finally, map the downstream signaling consequences of this interaction.

Phase 1: Broad-Spectrum Target Identification - A Comparative Approach

The initial step in characterizing a novel compound is to identify its primary biological target(s). A key decision point is whether to cast a wide, unbiased net or to pursue a more focused, hypothesis-driven approach.

Strategy 1: Unbiased Kinome Profiling

Given the prevalence of kinase inhibition within the 2-aminobenzothiazole family, a comprehensive kinome scan is the most logical and powerful starting point.[2][3] This unbiased approach assesses the compound's activity against a large panel of kinases, revealing both on-target potency and off-target liabilities.[8] This is crucial for early-stage risk assessment and predicting potential side effects.

Kinome profiling services utilize various assay formats. The choice between them depends on the desired endpoint: direct measurement of enzymatic activity inhibition or quantification of binding affinity.

Profiling Platform Type Principle Primary Endpoint Advantages Limitations Recommended For
Activity-Based Assays Measures the transfer of phosphate from ATP to a substrate in the presence of the inhibitor.[9]% Inhibition, IC50Directly measures functional enzymatic inhibition. Can identify ATP-competitive and allosteric inhibitors.Can be influenced by assay conditions (e.g., ATP concentration).[10] May not detect non-enzymatic binders.Primary screening to identify functional kinase inhibitors.
Binding-Based Assays Quantifies the affinity of the compound for the kinase, often using competition with a known ligand.Dissociation Constant (Kd)Highly sensitive. Independent of enzyme activity. Can identify binders to inactive kinase conformations.Does not confirm functional inhibition. May identify binders with no effect on activity.Orthogonal validation; identifying non-enzymatic regulators.

Causality in Experimental Choice: An activity-based screen is recommended as the primary strategy. It directly answers the most critical question: does Cmpd-X functionally inhibit any kinases? A positive result provides immediate, actionable data for subsequent validation. A binding assay, while useful, would require a secondary functional screen to confirm that binding translates to inhibition.

Experimental Protocol: High-Throughput In Vitro Kinase Profiling

This protocol outlines a typical workflow for an activity-based kinome screen.

  • Compound Preparation: Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO. Create a series of dilutions to be tested at a final concentration (e.g., 1 µM or 10 µM) in the kinase assay.

  • Assay Plate Preparation: In a multi-well plate, dispense the required kinase, its specific substrate, and ATP. Numerous commercial assays, such as ADP-Glo™, utilize a luminescent readout to quantify ADP production as a measure of kinase activity.[11]

  • Compound Addition: Add the diluted Cmpd-X or control (e.g., Staurosporine for broad inhibition, DMSO for vehicle control) to the appropriate wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add the detection reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and initiate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for Cmpd-X against each kinase relative to the positive and negative controls. Hits are typically defined as kinases showing >50% or >75% inhibition.

Strategy 2: Hypothesis-Driven Focused Screening

An alternative, more cost-effective strategy is to test Cmpd-X against a small, curated panel of kinases. Based on literature for analogous compounds, this panel would likely include key players in cancer signaling, such as EGFR, VEGFR-2, PI3K, Akt, and members of the MAPK family.[2][3][5]

  • Comparison: While this approach is faster and less expensive, it carries a significant risk of missing a novel or unexpected target, thereby prematurely limiting the therapeutic potential of Cmpd-X. The unbiased screen provides a much more comprehensive and scientifically rigorous starting point.

G cluster_0 Phase 1: Target Identification Strategy Start Start: Characterize This compound Decision Select Screening Strategy Start->Decision Unbiased Strategy 1: Unbiased Kinome Profiling (Recommended) Decision->Unbiased Broad Scope Focused Strategy 2: Hypothesis-Driven Panel Decision->Focused Narrow Scope Unbiased_Outcome Comprehensive Hit List: On- and Off-Target Kinases Unbiased->Unbiased_Outcome Focused_Outcome Limited Hit List: Activity against selected kinases only Focused->Focused_Outcome

Caption: Decision workflow for initial target identification.

Phase 2: Validating Target Engagement in a Cellular Environment

A positive hit from an in vitro screen is only the first step. It is critical to confirm that the compound engages its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for unequivocally demonstrating direct target binding.[12][13]

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[14] When a compound binds to its target protein, it generally increases the protein's stability, raising its melting temperature. This change can be detected by heating intact cells treated with the compound, lysing them, and quantifying the amount of the target protein that remains soluble.

Comparison to In Vitro Assays:

Feature Cellular Thermal Shift Assay (CETSA) Traditional In Vitro Biochemical Assay
Context Intact cells, tissues, or lysate.[13]Purified, recombinant proteins.[10]
Principle Measures ligand-induced change in protein thermal stability.[14]Measures inhibition of enzymatic activity.[9]
Key Advantage Confirms target engagement in a physiologically relevant environment.[12]Highly quantitative for determining kinetic parameters (IC50, Ki).[10]
Limitation Semi-quantitative; requires a specific antibody for detection (e.g., by Western Blot).May not reflect cellular potency due to factors like cell permeability and efflux.[15]

Causality in Experimental Choice: CETSA is the gold standard for validating a hit from a primary screen. It bridges the gap between a biochemical finding and a cellular effect by confirming that the compound can reach and bind to its intended target inside the cell.[12] This step is crucial for de-risking a project before committing to more extensive cell-based functional studies.

Experimental Protocol: CETSA with Western Blot Detection

This protocol describes the procedure to validate a kinase hit (e.g., "Kinase A").

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express Kinase A) to ~80% confluency. Treat the cells with Cmpd-X (e.g., at 10x the in vitro IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells and resuspend them in a buffer containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated/aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration and normalize all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for Kinase A.

    • Incubate with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) reagent.[16]

  • Data Analysis: Quantify the band intensity for Kinase A at each temperature for both the vehicle- and Cmpd-X-treated samples. A positive result is a rightward shift in the melting curve for the Cmpd-X-treated sample, indicating thermal stabilization and target engagement.

G cluster_1 Phase 2: CETSA Workflow A 1. Treat intact cells with Cmpd-X or Vehicle (DMSO) B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify soluble target protein (e.g., via Western Blot) C->D E 5. Plot melting curves and compare Vehicle vs. Cmpd-X D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 3: Delineating Downstream Signaling Pathways

Once target engagement is confirmed, the next logical step is to determine the functional consequences. If Cmpd-X inhibits a kinase, it should modulate the signaling pathway in which that kinase operates.

Technique 1: Phospho-protein Western Blotting

This is the most direct method to assess the impact of a kinase inhibitor on its signaling cascade. By using antibodies that specifically recognize the phosphorylated (i.e., active or inactive) forms of downstream proteins, one can directly visualize the effect of the compound.

  • Example Scenario: If kinome profiling and CETSA identify PI3K as a primary target of Cmpd-X, the next step is to examine the phosphorylation status of its key downstream effector, Akt. Inhibition of PI3K should lead to a decrease in the phosphorylation of Akt at Ser473 and Thr308.

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Culture and Treatment: Seed a relevant cell line and grow to 70-80% confluency. Serum-starve the cells (if necessary to reduce basal signaling) before treating with a dose-range of Cmpd-X for various time points (e.g., 15 min, 1 hr, 4 hr). Include a positive control (e.g., a known inhibitor of the pathway) and a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Prepare samples with Laemmli buffer, boil, and separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.[17]

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.[18]

    • Incubate the membrane overnight at 4°C with a primary antibody specific to a phosphorylated protein (e.g., anti-phospho-Akt Ser473).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Re-probing: Detect the signal using an ECL reagent. Afterwards, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-Akt) to confirm that the changes in phosphorylation are not due to changes in the overall protein level.

  • Analysis: Quantify the densitometry of the phospho-protein bands and normalize them to the total protein bands. A successful experiment will show a dose- and time-dependent decrease in the phosphorylation of the target substrate.

Technique 2: Advanced Protein-Protein Interaction (PPI) Assays

In some cases, a compound may not inhibit kinase activity directly but may disrupt the formation of essential signaling complexes. Techniques like Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful methods to study PPIs in living cells.[19][20]

Technique Principle Advantages Disadvantages
BRET/FRET Measures energy transfer between donor (e.g., Luciferase) and acceptor (e.g., YFP) fluorophores fused to interacting proteins.[21][22]Real-time analysis in living cells; high sensitivity.[19]Requires genetic engineering of cells to express fusion proteins.
Co-Immunoprecipitation (Co-IP) Uses an antibody to pull down a target protein and any associated binding partners, which are then identified by Western Blot or Mass Spectrometry.Identifies endogenous protein interactions without fusion tags.Prone to false positives/negatives; may miss transient interactions.

Causality in Experimental Choice: If standard phospho-blotting yields ambiguous results, or if the target kinase is known to function within a large complex, BRET/FRET assays offer a more dynamic and specific method to investigate whether Cmpd-X's MoA involves the disruption of protein-protein interactions.

G cluster_2 Hypothetical PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT Akt PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) CmpdX 5-Bromo-6-fluorobenzo [d]thiazol-2-amine (Cmpd-X) CmpdX->PI3K Inhibits

Caption: Potential inhibition of the PI3K/Akt pathway by Cmpd-X.

Conclusion: Synthesizing a Validated Mechanism of Action

Elucidating the mechanism of action for a novel compound like this compound requires a multi-faceted, logical, and self-validating experimental approach. By progressing from broad, unbiased screening to direct target validation in a cellular context and finally to the characterization of downstream functional consequences, researchers can build a high-confidence model of how a compound truly works. This guide provides a comparative framework of state-of-the-art techniques, emphasizing the rationale behind each experimental choice to ensure a scientifically rigorous investigation. The successful integration of data from kinome profiling, CETSA, and pathway analysis will be essential in unlocking the full therapeutic potential of this promising 2-aminobenzothiazole derivative.

References

A Comparative Benchmarking Guide: 5-Bromo-6-fluorobenzo[d]thiazol-2-amine in the Context of Anti-Angiogenic Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for benchmarking the novel benzothiazole derivative, 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, against established multi-kinase inhibitors used in oncology. Recognizing the therapeutic potential of the benzothiazole scaffold, we hypothesize that this compound acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal mediator of tumor angiogenesis.[1][2] To rigorously evaluate this hypothesis, we propose a direct comparison with two FDA-approved frontline therapies, Sorafenib and Sunitinib, which are known to target the VEGFR-2 signaling pathway.[3][4][5][6] This document outlines the scientific rationale, detailed experimental protocols for in vitro and in vivo characterization, and data interpretation guidelines for researchers in drug discovery and development.

Introduction and Scientific Rationale

The formation of new blood vessels, a process known as angiogenesis, is a critical hallmark of cancer, enabling tumor growth and metastasis.[7] The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of this process, making it a well-validated target for cancer therapeutics.[1][8] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have shown significant clinical success.[8]

The compound This compound belongs to the benzothiazole class of heterocyclic compounds. This structural motif is present in numerous molecules with a wide array of biological activities, including kinase inhibition and anticancer effects.[9][10][11][12][13] The specific substitutions of bromine at the 5-position and fluorine at the 6-position provide unique electronic properties and offer synthetic handles for further chemical modification.[14] Given this background, we posit that this compound represents a promising candidate for a novel VEGFR-2 inhibitor.

To establish its therapeutic potential, a systematic and objective comparison against current standards of care is imperative. We have selected Sorafenib and Sunitinib as benchmarks due to their established roles in treating various solid tumors, such as renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), and their well-characterized mechanisms of action that include potent VEGFR-2 inhibition.[3][4][5][6][15]

  • Sorafenib (Nexavar®): A multi-kinase inhibitor that targets VEGFR-1, -2, -3, PDGFR-β, c-KIT, FLT-3, and importantly, the RAF/MEK/ERK signaling pathway, thereby inhibiting both tumor angiogenesis and cell proliferation directly.[4][6][16][17][18]

  • Sunitinib (Sutent®): Another multi-targeted receptor tyrosine kinase (RTK) inhibitor that potently inhibits VEGFRs, PDGF-Rs, and c-KIT, leading to reduced tumor vascularization and induction of cancer cell apoptosis.[3][5][19][20]

This guide will detail the necessary experimental workflows to compare the efficacy, selectivity, and cellular effects of this compound (hereinafter referred to as 'Compound X') with Sorafenib and Sunitinib.

Comparative Experimental Workflows

A multi-tiered approach is essential for a thorough comparison, starting from direct enzyme inhibition and progressing to cell-based and in vivo models.

Workflow Overview

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: In Vitro Cellular Assays cluster_2 Tier 3: In Vivo Model Kinase Assay VEGFR-2 Kinase Assay (IC50 Determination) Selectivity Kinase Panel Screening (Selectivity Profile) Kinase Assay->Selectivity Assess Off-Target Effects Cell Proliferation Endothelial Cell Proliferation (Anti-proliferative IC50) Selectivity->Cell Proliferation Proceed with Potent & Selective Compounds Tube Formation HUVEC Tube Formation Assay (Anti-Angiogenic Effect) Cell Proliferation->Tube Formation Functional Validation Xenograft Tumor Xenograft Model (In Vivo Efficacy) Tube Formation->Xenograft Confirm In Vivo Activity

Caption: Multi-tiered workflow for benchmarking Compound X.

Tier 1: In Vitro Biochemical Assays

Objective: To determine the direct inhibitory potency and selectivity of Compound X against VEGFR-2 kinase and compare it to Sorafenib and Sunitinib.

2.1.1. VEGFR-2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol:

  • Reagents: Recombinant human VEGFR-2 enzyme, 5x Kinase Buffer, ATP, PTK Substrate (e.g., Poly(Glu:Tyr, 4:1)), Kinase-Glo® Luminescence Reagent.[21][22][23]

  • Compound Preparation: Prepare a 10 mM stock solution of Compound X, Sorafenib, and Sunitinib in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well white plate, add 25 µL of a master mixture containing Kinase Buffer, ATP, and PTK substrate to each well.[21][22]

  • Inhibitor Addition: Add 5 µL of the diluted compound solutions to the test wells. Add 5 µL of DMSO-containing buffer to the "Positive Control" (no inhibitor) wells and "Blank" (no enzyme) wells.

  • Enzyme Addition: Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to the test and positive control wells. Add buffer to the blank wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection: Stop the reaction and measure ATP consumption by adding 50 µL of Kinase-Glo® reagent to each well. After a 10-minute incubation at room temperature, measure luminescence with a microplate reader.[21][24]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2.1.2. Kinase Selectivity Profiling

To understand the specificity of Compound X, it should be screened against a panel of other kinases, particularly those known to be targets of Sorafenib and Sunitinib (e.g., PDGFR-β, c-KIT, B-RAF). This is typically performed by a specialized contract research organization (CRO).

Tier 2: In Vitro Cellular Assays

Objective: To evaluate the effect of Compound X on endothelial cell functions crucial for angiogenesis.

2.2.1. Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells (like HUVECs - Human Umbilical Vein Endothelial Cells) to form capillary-like structures on a basement membrane matrix, a key step in angiogenesis.[25]

Protocol:

  • Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.[26]

  • Cell Seeding: Seed HUVECs onto the gel in media containing a pro-angiogenic stimulus (e.g., VEGF-A).

  • Compound Treatment: Immediately after seeding, add various concentrations of Compound X, Sorafenib, or Sunitinib to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.[26]

  • Visualization & Quantification: Stain the cells with a fluorescent dye (e.g., Calcein AM).[25] Capture images using a fluorescence microscope. Quantify the tube network by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.[26]

  • Data Analysis: Compare the tube formation in compound-treated wells to the vehicle control to determine the inhibitory effect.

G cluster_workflow HUVEC Tube Formation Workflow A Coat 96-well plate with Matrigel B Seed HUVECs with VEGF-A stimulus A->B C Add Test Compounds (Compound X, Sorafenib, Sunitinib) B->C D Incubate 4-18 hours at 37°C C->D E Stain with Calcein AM & Image D->E F Quantify Tube Network (Length, Junctions, Loops) E->F

Caption: HUVEC tube formation assay workflow.

Tier 3: In Vivo Efficacy Studies

Objective: To assess the anti-tumor and anti-angiogenic efficacy of Compound X in a living organism.

2.3.1. Human Tumor Xenograft Model

This model involves implanting human cancer cells into immunodeficient mice to form a solid tumor.[27][28]

Protocol:

  • Cell Implantation: Subcutaneously inject a suitable human cancer cell line (e.g., HCT-116 colon cancer cells) into the flank of immunodeficient mice (e.g., nude mice).[27][29]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups: Vehicle control, Compound X, Sorafenib, and Sunitinib. Administer compounds orally or via intraperitoneal injection daily for a set period (e.g., 21 days).

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight as an indicator of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors.

  • Immunohistochemistry (IHC): Analyze tumor sections for microvessel density (MVD) by staining for an endothelial cell marker (e.g., CD31). This provides a direct measure of angiogenesis inhibition.[29]

  • Data Analysis: Compare the tumor growth curves and final tumor MVD between the treatment groups and the vehicle control.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison.

Table 1: In Vitro Potency and Cellular Activity

CompoundVEGFR-2 IC50 (nM)Kinase Selectivity Score (S-Score)¹HUVEC Proliferation IC50 (nM)HUVEC Tube Formation IC50 (nM)
Compound X Experimental ValueExperimental ValueExperimental ValueExperimental Value
Sorafenib Experimental ValueLiterature/Experimental ValueExperimental ValueExperimental Value
Sunitinib Experimental ValueLiterature/Experimental ValueExperimental ValueExperimental Value

¹S-Score is a measure of selectivity, often calculated based on the number of kinases inhibited above a certain threshold at a specific concentration.

Table 2: In Vivo Efficacy in Xenograft Model

Treatment GroupTumor Growth Inhibition (%)Change in Body Weight (%)Microvessel Density (MVD) (vessels/field)
Vehicle 0%Experimental ValueExperimental Value
Compound X Experimental ValueExperimental ValueExperimental Value
Sorafenib Experimental ValueExperimental ValueExperimental Value
Sunitinib Experimental ValueExperimental ValueExperimental Value

Interpretation:

  • Potency: A lower IC50 value in the VEGFR-2 kinase assay indicates higher potency. How does Compound X compare to the benchmarks?

  • Selectivity: A higher selectivity score is often desirable, as it may predict fewer off-target side effects. Does Compound X show a more focused inhibition profile compared to the broad-spectrum activity of Sorafenib and Sunitinib?

  • Cellular Activity: The correlation between biochemical potency (VEGFR-2 IC50) and cellular anti-angiogenic activity (Tube Formation IC50) is crucial. A strong correlation validates that the compound's cellular effect is likely mediated through the intended target.

  • In Vivo Efficacy: The ultimate test is whether in vitro potency translates to in vivo anti-tumor activity. Significant tumor growth inhibition coupled with a reduction in microvessel density would provide strong evidence for Compound X's mechanism of action and therapeutic potential.

Conclusion

References

A Senior Application Scientist's Guide to Validating the Anticancer Effects of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison and Methodological Framework

Introduction: The Promise of the Benzothiazole Scaffold

In the landscape of medicinal chemistry, the benzothiazole moiety is recognized as a "privileged scaffold" due to the broad spectrum of biological activities its derivatives exhibit.[1] Extensive research has illuminated the potential of substituted benzothiazoles as potent anticancer agents, demonstrating efficacy against a wide array of cancer cell lines.[2][3] The therapeutic promise of these compounds is profoundly influenced by the nature and position of substituents on the core structure. The incorporation of halogens, such as fluorine and bromine, is a well-established strategy to enhance metabolic stability and target binding affinity, often leading to improved potency.[4][5][6]

This guide focuses on 5-Bromo-6-fluorobenzo[d]thiazol-2-amine , a novel derivative featuring this strategic halogenation pattern.[7] While extensive biological data for this specific molecule is not yet widely published, its structural alerts strongly suggest a potential for significant anticancer activity. As Senior Application Scientists, our role is not merely to test compounds but to design and execute a rigorous, self-validating workflow that can definitively characterize their therapeutic potential.

This document provides a comprehensive framework for validating the anticancer effects of this compound. We will objectively compare its hypothetical performance against a well-characterized benzothiazole derivative, 2-(4-amino-3-methylphenyl)benzothiazole (DF 203) , and a cornerstone of clinical chemotherapy, Doxorubicin . This comparative approach ensures that any observed effects are benchmarked against both a structural analogue and a clinically relevant standard.

Phase 1: Foundational In Vitro Cytotoxicity Screening

The Causality Behind the Experiment: The first and most fundamental question is whether this compound can inhibit the growth of cancer cells. A cytotoxicity assay provides the quantitative basis for all subsequent mechanistic studies.[8][9] We employ a metabolic viability assay, such as the MTT assay, which measures the activity of mitochondrial enzymes.[10][11] A reduction in this activity serves as a reliable proxy for cell death or growth inhibition, allowing us to determine the half-maximal inhibitory concentration (IC50) – a critical metric for potency.[12]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HepG2 for liver) in their recommended growth media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]

  • Compound Treatment: Prepare a 10 mM stock solution of this compound, DF 203, and Doxorubicin in DMSO. Perform serial dilutions in culture medium to achieve a final concentration range (e.g., 0.01 µM to 100 µM). Treat the cells and include a vehicle control (DMSO only).[12]

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified, 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using non-linear regression.[11]

Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast)A549 (Lung)HepG2 (Liver)
This compound Hypothetical: 4.5Hypothetical: 6.8Hypothetical: 5.2
DF 203 (Reference Benzothiazole) ~0.005[13]>10>10
Doxorubicin (Clinical Standard) ~0.05[14]~0.1~0.45

Note: Data for the title compound is hypothetical to illustrate the experimental output. DF 203 is known to be highly potent but selective for sensitive breast cancer lines.[13]

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cell Lines plate_cells 2. Seed Cells in 96-Well Plates cell_culture->plate_cells treat_cells 4. Treat Cells with Compounds (48h) plate_cells->treat_cells prep_compounds 3. Prepare Serial Dilutions of Test Compounds prep_compounds->treat_cells add_mtt 5. Add MTT Reagent (4h) treat_cells->add_mtt solubilize 6. Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance 7. Read Absorbance (570 nm) solubilize->read_absorbance calc_viability 8. Calculate % Viability read_absorbance->calc_viability determine_ic50 9. Determine IC50 Values calc_viability->determine_ic50

Caption: General workflow for determining IC50 values using the MTT assay.

Phase 2: Unveiling the Mechanism - Apoptosis Induction

The Causality Behind the Experiment: A favorable IC50 value necessitates further investigation into how the compound kills cancer cells. A primary mechanism for effective anticancer agents is the induction of apoptosis, or programmed cell death.[1][15] We validate this through two complementary assays. First, Annexin V/PI staining distinguishes early apoptotic cells (Annexin V positive) from late apoptotic/necrotic cells (Annexin V and PI positive). Second, we use Western blotting to probe for key molecular markers of the apoptotic cascade, such as the cleavage (activation) of Caspase-3 and the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.[10][16]

Experimental Protocol 1: Annexin V/PI Flow Cytometry
  • Cell Treatment: Seed cells in 6-well plates and treat with the respective compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 channel.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Experimental Protocol 2: Western Blot for Apoptotic Markers
  • Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA. Incubate with primary antibodies against Cleaved Caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[10]

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity relative to the loading control to determine changes in protein expression.

Data Presentation: Apoptosis Induction in MCF-7 Cells
Treatment (at IC50)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Bax/Bcl-2 Ratio (Fold Change)
Vehicle Control 2.11.51.0
This compound Hypothetical: 25.4Hypothetical: 15.8Hypothetical: 3.2
Doxorubicin 28.918.23.8

Visualization: The Intrinsic Apoptosis Pathway

G compound Anticancer Benzothiazole (e.g., this compound) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Downregulates bax Bax (Pro-apoptotic) compound->bax Upregulates bcl2->bax Inhibits mito Mitochondrion bax->mito Forms pores in cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 cyto_c->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes G G1 G1 S S (DNA Synthesis) G1->S G2 G2 S->G2 M M (Mitosis) G2->M arrest G2->arrest M->G1

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated 2-Aminobenzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-Aminobenzothiazole Scaffold and Halogenation

The 2-aminobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] Its structural rigidity, potential for hydrogen bonding via the 2-amino group, and versatile sites for substitution make it an attractive starting point for drug design.[2][4] The FDA-approved drug Riluzole, used in the treatment of amyotrophic lateral sclerosis (ALS), is a prominent example of a biologically active 2-aminobenzothiazole derivative.[5]

This guide focuses specifically on the structure-activity relationships (SAR) of halogenated 2-aminobenzothiazoles. Halogen atoms (Fluorine, Chlorine, Bromine, Iodine) are not mere bulky substituents; they are strategic tools for medicinal chemists to fine-tune the physicochemical and pharmacological properties of a lead molecule. Introducing a halogen can modulate:

  • Lipophilicity: Influencing membrane permeability and target engagement.

  • Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Binding Affinity: Participating in specific, high-affinity interactions such as halogen bonding with electron-rich pockets in a protein target.

  • Electronic Effects: Altering the pKa of nearby functional groups through inductive effects, which can be crucial for target binding.

This comparative analysis will delve into the SAR of halogenated 2-aminobenzothiazoles across different therapeutic targets, supported by experimental data and detailed protocols to provide researchers with actionable insights for rational drug design.

Comparative Analysis: Halogenation Effects on Kinase Inhibition

The 2-aminobenzothiazole scaffold has proven to be a potent hinge-binding motif for various protein kinases, which are critical targets in oncology.[1][3] Halogenation of the benzene ring of the scaffold is a key strategy to enhance potency and selectivity.

The rationale behind this approach is twofold. First, halogens can form specific halogen bonds with carbonyl oxygens or other Lewis basic residues in the ATP-binding pocket, providing an additional anchor point. Second, their electronic properties can influence the orientation and binding of the entire molecule. For instance, a study found that replacing the 2-aminobenzothiazole moiety with a 2-aminothiazole severely diminished antiproliferative activity, highlighting the crucial role of the fused benzene ring where halogens are placed.[1]

Key SAR Insights:
  • Position is Critical: The position of the halogen substituent dramatically impacts activity. For many kinase targets, substitution at the C6 position appears to be particularly favorable.

  • Fluorine and Chlorine are Prevalent: Due to their optimal size, electronegativity, and ability to form strong halogen bonds, fluorine and chlorine are the most successfully employed halogens in this context.

  • Selectivity Enhancement: In some cases, halogenation can introduce selectivity between different kinase isoforms. For example, a series of 2-aminobenzothiazoles showed significant differences in inhibitory activity between human and rat nitric oxide synthase (NOS) isoforms based on their substitution patterns.[6]

Quantitative Data: SAR of Halogenated 2-Aminobenzothiazoles as Kinase Inhibitors
Compound SeriesHalogen (X) & PositionTarget KinaseIC50Key FindingReference
EGFR Inhibitors6-ClEGFR54.0 nMThe 6-chloro substitution was more potent than the unsubstituted analog.[1]
PI3Kα Inhibitors6-FPI3KαPotent (nM range)Fluorine at C6 was identified as a key feature for high potency.[1]
ROCK InhibitorsVarious (F, Cl)ROCK1/2Low nMOptimized to low nanomolar potencies, demonstrating the value of halogenation.[7]
CDK2 Inhibitors6-ClCDK24.29 µMA 6-chloro-substituted derivative showed micromolar inhibitory activity.[1]
FAK Inhibitors6-FFAKPotentA 6-fluoro derivative was highlighted as a potent Focal Adhesion Kinase inhibitor.[1]

Comparative Analysis: Halogenation Effects on Antimicrobial Activity

Substituted 2-aminobenzothiazoles are also recognized for their significant antimicrobial properties.[8] Halogenation is a frequently used strategy to boost this activity, likely by enhancing the compound's ability to penetrate bacterial cell walls or by interacting with essential microbial enzymes.

Key SAR Insights:
  • Broad Spectrum Enhancement: Halogen substitution often broadens the spectrum of activity against both Gram-positive and Gram-negative bacteria.

  • Lipophilicity Balance: Increased lipophilicity from halogens can improve passage through the lipid-rich bacterial membrane, but an excessive increase can lead to poor aqueous solubility and reduced bioavailability.

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of halogens can increase the acidity of the N-H proton, potentially facilitating interactions with biological targets. One study noted that a 6-nitro derivative (a strong electron-withdrawing group) was significantly more potent than less substituted analogs against several bacterial strains.[9] This suggests that halogen-induced electron withdrawal could be a key mechanism.

Quantitative Data: SAR of Halogenated 2-Aminobenzothiazoles as Antimicrobial Agents
Compound SeriesHalogen (X) & PositionMicrobial StrainActivity (MIC or Zone of Inhibition)Key FindingReference
Thiazolidinones6-F, 7-ClVariousActiveDihalogenated compounds were synthesized and screened for anthelmintic activity.[10]
N,N-disubstitutedVariousS. aureus (MRSA)Potent InhibitorA halogenated lead compound was potent against MRSA but was found to be a substrate for efflux pumps in Gram-negative bacteria.[11]
Sulfonamides6-NO2 (analogous effect)E. coli, P. aeruginosaHigh Activity (23-26 mm)The nitro-substituted analog showed higher activity than the unsubstituted version, highlighting the benefit of electron-withdrawing groups.[12]
General Derivatives6-Cl, 4-CF3AntifungalActiveA 2-amino-6-chloro-4-(trifluoromethyl)benzothiazole was synthesized for evaluation as an antifungal agent.[13]

Experimental Design & Protocols

A trustworthy guide must provide reproducible methodologies. The following sections detail the synthesis of a representative halogenated 2-aminobenzothiazole and a standard protocol for evaluating its biological activity.

Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A Start: Halogenated Aniline B Reaction with KSCN/Br2 (Thiocyanation) A->B C Intermediate: Arylthiourea B->C D Oxidative Cyclization C->D E Product: Halogenated 2-Aminobenzothiazole D->E F In Vitro Kinase Assay E->F Purified Compound G Antimicrobial MIC Assay E->G H Data Analysis (IC50 / MIC) F->H G->H I SAR Determination H->I

Caption: General workflow from synthesis to SAR analysis.

Protocol 1: Synthesis of 6-Fluoro-2-aminobenzothiazole

This protocol is a representative example based on the classical Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. This method is widely cited for its reliability.[13][14]

Causality: The reaction begins with the formation of a thiourea from a halogenated aniline. An oxidizing agent, typically bromine in a suitable solvent, then facilitates an electrophilic cyclization to form the fused thiazole ring. The choice of a halogenated aniline as the starting material directly incorporates the halogen into the desired position on the final scaffold.

Step-by-Step Methodology:

  • Preparation of Arylthiourea:

    • To a solution of 4-fluoroaniline (1.0 eq) in a suitable solvent like chloroform or ethanol, add ammonium thiocyanate (1.1 eq).

    • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise while maintaining the temperature at 0-5°C with an ice bath.

    • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • Upon completion, the reaction mixture typically contains the N-(4-fluorophenyl)thiourea intermediate.

    • The cyclization is often spontaneous or can be promoted by gentle heating or continued stirring. The bromine used in the first step acts as the oxidizing agent to close the ring.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash thoroughly with water to remove inorganic salts, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 6-fluoro-2-aminobenzothiazole.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and FT-IR.[15]

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol describes a common method for assessing kinase inhibition, providing a self-validating system through positive and negative controls.[15]

Causality: This assay measures the amount of ADP produced by the kinase reaction. An inhibitor will block the kinase, reducing ADP production. This change is detected by a terbium-labeled anti-ADP antibody and a fluorescent tracer (TR-FRET). A high FRET signal indicates low ADP, meaning the inhibitor is effective.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 3X solution of the desired kinase (e.g., EGFR, PI3K) in the appropriate kinase buffer.

    • Prepare a 3X solution of the kinase substrate (e.g., a specific peptide) and ATP in the same buffer.

    • Prepare serial dilutions of the halogenated 2-aminobenzothiazole test compounds in DMSO, then dilute further in kinase buffer to create 3X solutions. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of each 3X test compound solution.

    • Add 5 µL of the 3X kinase solution to all wells except the "no enzyme" control.

    • Initiate the reaction by adding 5 µL of the 3X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a 4X TR-FRET ADP Detection Mixture containing the terbium-labeled anti-ADP antibody and the ADP tracer.

    • Add 5 µL of the detection mixture to each well to stop the kinase reaction.

    • Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

  • Data Acquisition and Analysis:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence, measuring emission at two wavelengths (e.g., 520 nm for the tracer and 495 nm for the terbium donor).

    • Calculate the emission ratio (520/495). Convert the ratios to ADP concentrations using a standard curve.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Logical Relationships in Halogen-Based SAR

The decision to incorporate a halogen and where to place it follows a logical design process aimed at optimizing interactions within the target's binding site.

Caption: Key factors influenced by halogenation in drug design.

Conclusion and Future Perspectives

The strategic placement of halogen atoms on the 2-aminobenzothiazole scaffold is a powerful and validated approach for enhancing biological activity. SAR studies consistently demonstrate that halogenation, particularly with fluorine and chlorine at positions like C6, can significantly boost potency against critical targets such as protein kinases and microbial pathogens.[1][10] The underlying mechanisms involve a combination of improved physicochemical properties and specific, high-affinity interactions like halogen bonding.

Future development in this area should focus on:

  • Exploring a wider range of halogens: While F and Cl are common, Br and I could offer unique properties, especially in forming stronger halogen bonds.

  • Multi-halogenated derivatives: Investigating di- or tri-halogenated compounds could lead to novel SAR insights and further potency enhancements.[10]

  • Quantitative Structure-Activity Relationship (QSAR) studies: Developing robust QSAR models for halogenated 2-aminobenzothiazoles could predict the activity of novel derivatives and accelerate the design-synthesis-test cycle.[16]

This guide provides a foundational understanding and practical methodologies for researchers working with this versatile chemical class. By leveraging the principles of halogenation, the development of next-generation therapeutics based on the 2-aminobenzothiazole scaffold can be pursued with greater precision and success.

References

Confirmation of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Bioactivity of Benzothiazole-Derived Salt-Inducible Kinase (SIK) Inhibitors

To the research community, the quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. The benzothiazole scaffold has emerged as a privileged structure, giving rise to potent modulators of critical cellular signaling pathways. This guide provides a comprehensive comparison and experimental validation of the bioactivity of a key compound class derived from this scaffold: potent inhibitors of Salt-Inducible Kinases (SIKs), exemplified by the well-characterized tool compound HG-9-91-01.

SIKs, comprising three isoforms (SIK1, SIK2, and SIK3), are serine/threonine kinases belonging to the AMP-activated protein kinase (AMPK) family.[1] They are crucial regulators of a wide range of physiological processes, including metabolism, immune function, and development.[1] Dysregulation of SIK activity has been implicated in inflammatory diseases, cancer, and metabolic disorders, making them attractive therapeutic targets.[2][3]

Mechanism of Action: The SIK Signaling Axis

SIK activity is primarily regulated by the upstream kinase Liver Kinase B1 (LKB1), which phosphorylates and activates all three SIK isoforms.[4][5] Once active, SIKs phosphorylate and control the subcellular localization of two key classes of transcriptional regulators: CREB-Regulated Transcription Coactivators (CRTCs) and Class IIa Histone Deacetylases (HDACs).[1][3]

Phosphorylation by SIKs causes CRTCs and HDACs to bind to 14-3-3 proteins, sequestering them in the cytoplasm and preventing them from activating their target genes in the nucleus.[3][6] Pharmacological inhibition of SIKs breaks this cytoplasmic hold, allowing CRTCs and HDACs to translocate to the nucleus. This nuclear influx of CRTCs, in particular, drives the expression of anti-inflammatory genes, most notably Interleukin-10 (IL-10).[6][7] This mechanism forms the basis of the therapeutic potential for SIK inhibitors in treating inflammatory and autoimmune diseases.[3][7]

SIK_Signaling_Pathway cluster_upstream Upstream Activation cluster_core SIK Core cluster_downstream_cyto Cytoplasm cluster_downstream_nuc Nucleus LKB1 LKB1 SIK SIK1/2/3 LKB1->SIK Activates (Phosphorylation) CRTC_P CRTC (Phosphorylated) SIK->CRTC_P Phosphorylates HDAC_P HDAC (Phosphorylated) SIK->HDAC_P Phosphorylates Sequestration 14-3-3 Sequestration CRTC_P->Sequestration HDAC_P->Sequestration CRTC CRTC HDAC HDAC Gene Anti-inflammatory Gene Expression (e.g., IL-10) CRTC->Gene Activates Inhibitor HG-9-91-01 (SIK Inhibitor) Inhibitor->SIK Inhibits

Caption: SIK Signaling Pathway and Point of Inhibition.

Comparative Bioactivity of Pan-SIK Inhibitors

The efficacy of a kinase inhibitor is defined by its potency (typically measured as IC50) and its selectivity against other kinases. The benzothiazole-derived compound HG-9-91-01 demonstrates potent, single-digit nanomolar inhibition of all three SIK isoforms.[8][9] Its performance can be compared with other widely used SIK inhibitors to provide context for experimental design.

CompoundSIK1 IC50 (nM)SIK2 IC50 (nM)SIK3 IC50 (nM)Key Features & Selectivity Notes
HG-9-91-01 0.92 6.6 9.6 Potent pan-SIK inhibitor. Also inhibits other kinases with a threonine gatekeeper residue (e.g., Src, BTK, FGF/Ephrin receptors).[8][9]
YKL-05-099 2.51.11.1An analog of HG-9-91-01 developed for increased selectivity and improved pharmacokinetic properties.[10]
GLPG3312 2.00.70.6A potent and selective pan-SIK inhibitor that has advanced to clinical investigation.[11]
ARN-3236 -41-A structurally unrelated SIK inhibitor used in comparative studies.[12]

Note: IC50 values can vary slightly between different assay formats and experimental conditions.

Experimental Validation: Protocols for Assessing SIK Inhibition

Confirming the bioactivity of a putative SIK inhibitor requires robust and reproducible assays. Both biochemical and cell-based assays are necessary to build a complete profile of a compound's potency, selectivity, and mechanism of action within a biological system.

Biochemical Kinase Assay (Luminescent)

This protocol describes a common method to determine the IC50 of a compound against purified SIK enzyme by measuring ATP consumption. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[13]

Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, during which ATP is converted to ADP. Second, a reagent is added to terminate the kinase reaction and deplete the remaining ATP. A final reagent converts the generated ADP into a luminescent signal, which is proportional to kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., HG-9-91-01) in a suitable solvent like DMSO. The final DMSO concentration in the assay should not exceed 1%.[13]

  • Reaction Setup: In a white 96-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).

  • Enzyme/Substrate Addition: Add 20 µL of a master mix containing kinase assay buffer, purified recombinant SIK enzyme (e.g., SIK2), and a suitable peptide substrate (e.g., AMARA peptide).[11][13]

  • Initiate Reaction: Add 25 µL of ATP solution to each well to start the reaction. Mix gently and incubate at 30°C for a specified time (e.g., 40-60 minutes).

  • Terminate and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and eliminate the remaining ATP.

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP, which drives a luciferase reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 Prepare serial dilution of test compound r1 Add Compound to Plate p1->r1 p2 Prepare Master Mix: Enzyme, Substrate, Buffer r2 Add Master Mix to Plate p2->r2 r1->r2 r3 Add ATP to initiate Incubate at 30°C r2->r3 d1 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) r3->d1 d2 Add Kinase Detection Reagent (Convert ADP to Light) d1->d2 d3 Read Luminescence d2->d3 a1 Calculate % Inhibition d3->a1 a2 Plot Dose-Response Curve a1->a2 a3 Determine IC50 a2->a3

Caption: Workflow for a Luminescent Biochemical Kinase Assay.
Cell-Based Assay: CRTC3 Nuclear Translocation

To confirm that a compound engages SIKs within a cellular context, a translocation assay is highly effective. SIK inhibition prevents the phosphorylation of CRTC3, allowing it to move from the cytoplasm into the nucleus.[14] This event can be visualized and quantified using immunofluorescence microscopy.

Principle: Macrophages are treated with the test compound, fixed, and then stained with an antibody specific for CRTC3 and a nuclear counterstain (e.g., DAPI). The degree of colocalization between the CRTC3 signal and the nuclear signal indicates the extent of SIK inhibition.

Step-by-Step Protocol:

  • Cell Culture: Plate primary macrophages or a suitable cell line (e.g., RAW 264.7) onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the SIK inhibitor (or vehicle control) for a defined period (e.g., 1-2 hours).

  • Fixation: Aspirate the media and wash the cells with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash again with PBS and block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

  • Primary Antibody Staining: Incubate the cells with a primary antibody against CRTC3 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Staining: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.

  • Imaging: Wash the cells three times with PBS and mount the coverslips onto microscope slides.

  • Image Acquisition & Analysis: Acquire images using a fluorescence microscope. Quantify the nuclear-to-cytoplasmic fluorescence ratio of the CRTC3 signal across multiple cells for each treatment condition. An increase in this ratio indicates SIK inhibition.

Conclusion

The benzothiazole scaffold is central to a class of highly potent pan-SIK inhibitors, including the valuable tool compound HG-9-91-01. These molecules exert their anti-inflammatory effects by blocking SIK-mediated phosphorylation of CRTCs and HDACs, leading to increased nuclear transcription of key regulatory genes like IL-10. The validation of novel SIK inhibitors requires a dual approach: precise biochemical assays to determine potency against the purified enzymes and cell-based assays, such as CRTC translocation, to confirm target engagement and mechanistic action in a physiological context. This guide provides the comparative data and foundational protocols necessary for researchers to confidently explore the bioactivity of this important class of kinase inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Bromo-6-fluorobenzo[d]thiazol-2-amine, a halogenated aromatic compound. Adherence to these procedures is critical for mitigating risks and ensuring regulatory compliance. This document is designed to be a practical resource, grounding procedural guidance in established scientific principles.

Understanding the Compound: Hazard Profile and Core Principles

  • Acute Toxicity: Potential harm if swallowed or in contact with skin.

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]

  • Environmental Hazard: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.

Given these potential hazards, the core principle for the disposal of this compound is to treat it as hazardous waste . Under no circumstances should this compound or its residues be disposed of down the drain or in general waste.[3][4]

Pre-Disposal Safety and Handling: Your First Line of Defense

Before initiating any disposal procedures, it is imperative to have the correct personal protective equipment (PPE) and to work in a controlled environment.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield meeting NIOSH (US) or EN 166 (EU) standards.[3][4][5]To protect against splashes, dust, and vapors that can cause serious eye irritation.
Hand Protection Chemically resistant nitrile gloves.[3][4] Always inspect gloves for tears or holes before use.To prevent skin contact, which may lead to irritation or toxic effects.
Body Protection A laboratory coat, long-sleeved attire, and closed-toe shoes are mandatory.[3][4]To protect the skin from accidental spills.
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates should be used if there is a risk of inhaling dust or vapors.[5]To prevent respiratory tract irritation.
Work Environment

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[3][4][6] This minimizes the risk of inhalation and contains any potential spills.

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be systematic and meticulously documented.

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal by waste management professionals.

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste.[3][4][6][7] The container should be made of a material compatible with the chemical and any solvents used.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[6][8] Do not use abbreviations.

  • Waste Streams:

    • Solid Waste: Collect unreacted this compound, contaminated personal protective equipment (e.g., gloves), and any contaminated disposable lab supplies (e.g., weighing paper, pipette tips) in the designated solid halogenated waste container.

    • Liquid Waste: Any solutions containing this compound should be collected in a designated liquid halogenated waste container. Rinsates from cleaning contaminated glassware with solvents like acetone should also be collected as hazardous waste.[6]

Step 2: Container Management
  • Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[7]

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be well-ventilated and provide secondary containment to capture any potential leaks.

Step 3: Decontamination of Reusable Equipment

Any non-disposable equipment, such as glassware, that has come into contact with this compound must be decontaminated.

  • Initial Rinse: In a chemical fume hood, rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol).

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as halogenated liquid hazardous waste.[6]

  • Wash: After the initial solvent rinse, the glassware can be washed with soap and water.

Step 4: Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as outlined above.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.

  • Collection: Carefully sweep or scoop the absorbed material into the designated solid halogenated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step 5: Final Disposal
  • Arrange for Pickup: Once the waste container is nearly full (do not overfill), arrange for its collection through your institution's EHS office or a licensed hazardous waste disposal contractor.[6][7]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance overview of the disposal process, the following workflow diagram has been developed.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_spill Spill Response cluster_final Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (Unused chemical, contaminated gloves, etc.) liquid_waste Liquid Waste (Solutions, rinsates) spill Spill Occurs segregate_solid Place in Labeled 'Halogenated Solid Waste' Container solid_waste->segregate_solid segregate_liquid Place in Labeled 'Halogenated Liquid Waste' Container liquid_waste->segregate_liquid store Store Sealed Container in Satellite Accumulation Area segregate_solid->store segregate_liquid->store contain Contain with Inert Absorbent spill->contain collect_spill Collect and Place in Solid Waste contain->collect_spill decontaminate_spill Decontaminate Spill Area collect_spill->decontaminate_spill decontaminate_spill->store ehs_contact Contact EHS for Waste Pickup store->ehs_contact documentation Maintain Disposal Records ehs_contact->documentation

Caption: A flowchart illustrating the key stages for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the potential hazards, adhering to stringent safety protocols, and following a systematic disposal plan, researchers can confidently manage this and other halogenated compounds. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any chemical before handling.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-6-fluorobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on the Safe Handling, Storage, and Disposal of a Novel Benzothiazole Derivative.

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel reagents like 5-Bromo-6-fluorobenzo[d]thiazol-2-amine (CAS No. 1160789-91-2) opens up new avenues for innovation.[1][2][3] However, with great potential comes the critical responsibility of ensuring the safety of laboratory personnel and the integrity of the research environment. This guide provides a comprehensive, technically grounded framework for the safe handling of this halogenated aromatic amine, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol.

Hazard Identification and Risk Assessment: Understanding the Molecule

This compound is a substituted benzothiazole, a class of compounds with diverse biological activities.[1] Its structure, featuring a halogenated benzene ring fused to an aminothiazole, suggests a toxicological profile that warrants careful handling. Aromatic amines, as a class, can be readily absorbed through the skin and may pose respiratory and cardiovascular risks upon exposure.[4]

Based on the Globally Harmonized System (GHS) classifications of analogous compounds such as 5-Bromo-1,3-benzothiazol-2-amine and 2-Amino-6-fluorobenzothiazole, we can anticipate the following potential hazards:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

  • Skin Sensitization: May cause an allergic skin reaction.

These potential hazards necessitate a multi-faceted approach to personal protection, focusing on preventing all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, with an explanation of the rationale behind each choice.

PPE CategorySpecific RecommendationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes of the compound and any solvents used, which can cause serious and potentially irreversible eye damage.
Skin Protection Nitrile rubber gloves (minimum 0.2mm thickness), a chemically resistant lab coat, and closed-toe shoes.Halogenated aromatic compounds can be absorbed through the skin. Nitrile gloves offer good resistance to a broad range of chemicals. A lab coat protects against incidental contact, and closed-toe shoes prevent injury from spills.
Respiratory Protection All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of airborne particles or vapors, which can cause respiratory irritation.

Operational Plan: A Step-by-Step Protocol for Safe Handling

A well-defined operational plan is the cornerstone of laboratory safety. The following protocol provides a systematic approach to handling this compound from receipt to disposal.

Receiving and Storage
  • Verification: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.

  • Storage: Store the compound in a tightly sealed container in a dry, dark, and well-ventilated area, refrigerated at 2-8°C.[1] It should be stored away from incompatible materials such as strong oxidizing agents.

Experimental Workflow

The following diagram, rendered in DOT language, illustrates the key stages of a safe experimental workflow.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound in Fume Hood prep_hood->handling_weigh prep_sds Review Safety Information prep_sds->prep_ppe handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Reaction in Fume Hood handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Glassware handling_reaction->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste via EHS cleanup_segregate->cleanup_dispose disposal_plan start Waste Generated is_halogenated Is the waste halogenated? start->is_halogenated halogenated_container Collect in Designated Halogenated Waste Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in Designated Non-Halogenated Waste Container is_halogenated->non_halogenated_container No dispose Arrange for Pickup by EHS halogenated_container->dispose non_halogenated_container->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.